molecular formula C8H15NO B2622856 4-(Prop-2-en-1-yl)piperidin-4-ol CAS No. 695209-36-0

4-(Prop-2-en-1-yl)piperidin-4-ol

Cat. No.: B2622856
CAS No.: 695209-36-0
M. Wt: 141.214
InChI Key: BYWHWKOPJSTPIT-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yl)piperidin-4-ol (CAS 695209-36-0) is a piperidine derivative of significant interest in medicinal chemistry and drug discovery. Piperidine rings are fundamental scaffolds for constructing pharmaceutical compounds, featured in a wide range of therapeutics such as vasodilators, antipsychotics, and neuroleptics . This particular compound, with a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol , is functionalized with a hydroxyl group and an allyl substituent at the 4-position of the piperidine ring. These functional groups make it a versatile building block (synthon) for chemical synthesis; the hydroxyl group can serve as a hydrogen bond donor or acceptor, while the allyl group offers a handle for further chemical modification through various reactions, including cross-coupling or oxidation . The piperidine structural motif is a prevalent feature in natural alkaloids and bioactive molecules, and research into substituted piperidines remains a high-value area for developing new therapeutic agents . As a specialized chemical intermediate, 4-(Prop-2-en-1-yl)piperidin-4-ol provides researchers with a valuable starting point for the synthesis of more complex, target-oriented molecules in fields such as pharmacology and organic chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-enylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-3-8(10)4-6-9-7-5-8/h2,9-10H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWHWKOPJSTPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCNCC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Prop-2-en-1-yl)piperidin-4-ol: A Privileged Scaffold for Divergent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Prop-2-en-1-yl)piperidin-4-ol (4-Allyl-4-hydroxypiperidine) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of medicinal chemistry, 4-(prop-2-en-1-yl)piperidin-4-ol (commonly 4-allyl-4-hydroxypiperidine) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its structural value lies in its gem-disubstituted C4 center , which introduces critical three-dimensionality (Fsp³ character) into drug candidates, breaking the "flatness" often associated with poor clinical success.

This guide analyzes the physicochemical properties, synthetic architecture, and reactivity profile of this core.[1] We focus on its utility as a precursor for spirocyclic systems (via Ring-Closing Metathesis) and its role in modulating opioid and neurokinin receptors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

While the free base exists, this compound is most frequently manipulated as its N-protected carbamate (N-Boc) or ammonium salt (HCl) to prevent oxidative degradation and facilitate purification.

Key Derivatives & Properties
PropertyFree Base (Calculated)N-Boc Derivative (Commercial Std)N-Benzyl Derivative
CAS Number Not widely listed146666-60-8 79554-75-5
Formula C₈H₁₅NOC₁₃H₂₃NO₃C₁₅H₂₁NO
MW 141.21 g/mol 241.33 g/mol 231.33 g/mol
State Viscous Oil / Low-melt SolidWhite Crystalline SolidSolid
Melting Point N/A61–65 °C68–72 °C
pKa (Base) ~9.8 (Piperidine N)N/A (Carbamate)~8.5
LogP 0.6 (Hydrophilic)2.1 (Lipophilic)2.4

Structural Insight: The C4-hydroxyl group acts as a hydrogen bond donor/acceptor, while the allyl group serves as a lipophilic "handle" or a reactive site for further functionalization. The steric bulk at C4 forces the piperidine ring into a rigid chair conformation, often locking the substituents into specific axial/equatorial orientations critical for receptor binding.

Synthetic Architecture

The synthesis of 4-allyl-4-hydroxypiperidine is a classic example of nucleophilic addition to a ketone . The choice of protecting group (PG) on the nitrogen is the critical variable; the tert-butoxycarbonyl (Boc) group is preferred for modern diverse-oriented synthesis due to its stability against nucleophiles and ease of removal.

Core Synthesis Workflow (Grignard Addition)

Reaction Logic: The reaction involves the addition of allylmagnesium bromide to N-Boc-4-piperidone.

  • Solvent Choice: Anhydrous THF or Diethyl Ether is mandatory to stabilize the Grignard reagent.

  • Temperature Control: The addition is exothermic. Maintaining 0°C prevents enolization of the ketone, which would lower the yield.

  • Quench: A mild acidic quench (saturated NH₄Cl) is required to protonate the alkoxide without cleaving the Boc group.

Experimental Protocol: Synthesis of N-Boc-4-allyl-4-hydroxypiperidine
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Reagent Prep: Charge the flask with N-Boc-4-piperidone (10.0 g, 50 mmol) dissolved in anhydrous THF (100 mL). Cool to 0°C in an ice/water bath.

  • Addition: Transfer Allylmagnesium bromide (1.0 M in Et₂O, 60 mL, 60 mmol, 1.2 equiv) to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature <5°C.

    • Observation: A white precipitate (magnesium alkoxide) will form.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor conversion by TLC (30% EtOAc/Hexane; Stain: KMnO₄).

  • Workup: Cool back to 0°C. Quench carefully with saturated aq. NH₄Cl (50 mL). Dilute with EtOAc (100 mL).

  • Extraction: Separate phases. Extract aqueous layer with EtOAc (2 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil often crystallizes upon standing. If necessary, purify via silica gel chromatography (0→40% EtOAc in Hexanes).

Visualization of Synthetic Pathway

SynthesisPath Start N-Boc-4-Piperidone (Electrophile) Inter Mg-Alkoxide Intermediate Start->Inter THF, 0°C Nucleophilic Addition Reagent Allylmagnesium Bromide (Nucleophile) Reagent->Inter Product N-Boc-4-Allyl-4-Hydroxypiperidine (Target Scaffold) Inter->Product NH4Cl (aq) Protonation

Figure 1: Grignard addition pathway for the synthesis of the N-Boc protected scaffold.

Reactivity & Functionalization Matrix

The utility of 4-(prop-2-en-1-yl)piperidin-4-ol lies in its orthogonal reactivity . It possesses three distinct chemical handles:[2][3]

  • Secondary Amine (Latent): Accessible via deprotection (acidic cleavage of Boc).

  • Tertiary Alcohol: Difficult to etherify due to sterics, but prone to elimination or intramolecular trapping.

  • Terminal Alkene (Allyl): The most versatile handle for diversity.

Divergent Workflows
TransformationReagentsOutcomeApplication
Ring-Closing Metathesis (RCM) Grubbs II Catalyst, DCMSpirocyclic Piperidines Conformationally restricted peptidomimetics (e.g., NK1 antagonists).
Oxidative Cleavage OsO₄/NaIO₄ or O₃Aldehyde/Ketone Precursor for reductive amination to extend the side chain.
Hydroboration-Oxidation 1. BH₃·THF 2. H₂O₂/NaOHPrimary Alcohol Creates a diol scaffold for cyclization or solubilizing groups.
Ritter Reaction Acetonitrile, H₂SO₄Amide at C4 Converts the tertiary alcohol to an acetamide (rare but possible via carbocation).
Pathway Visualization: The "Allyl Handle"

Reactivity Core 4-Allyl-4-Hydroxypiperidine (Core Scaffold) Spiro Spiro[piperidine-4,x'] cycles Core->Spiro RCM (Grubbs Cat.) + Acryloyl Chloride Diol 1,3-Diol Derivative Core->Diol Hydroboration (BH3 / H2O2) Aldehyde C4-Acetaldehyde Core->Aldehyde Lemieux-Johnson Oxidation

Figure 2: Divergent synthesis capabilities utilizing the allyl alkene handle.

Pharmacophore Utility[10]

Opioid Receptor Modulation

The 4-substituted piperidine is the structural backbone of the fentanyl and pethidine classes. However, the 4-allyl-4-hydroxy motif is distinct. It often serves as a precursor to 4-propyl-4-hydroxypiperidines or rigidified spirocycles that target the Mu (µ) and Kappa (κ) opioid receptors .

  • Mechanism: The C4-OH mimics the tyrosine residue of endogenous enkephalins, while the N-substituent (added after deprotection) dictates potency.

  • Relevance: Used in the design of "biased ligands" (e.g., Oliceridine analogs) that separate analgesia from respiratory depression.

Neurokinin-1 (NK1) Antagonists

Spirocyclic derivatives synthesized from this scaffold (via RCM) are critical in developing antagonists for the NK1 receptor (Substance P). These compounds are investigated for treating chemotherapy-induced nausea and vomiting (CINV). The rigidity provided by the spiro-fusion prevents metabolic collapse and improves oral bioavailability.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]

  • Storage:

    • N-Boc derivative: Stable at RT.[1] Store in a desiccator.

    • Free Base / HCl Salt: Hygroscopic. Store under inert atmosphere (Argon) at 4°C.

  • Reactivity Warning: The allyl group is susceptible to radical polymerization if exposed to light/heat for prolonged periods without stabilizers.

References

  • Synthesis of N-Boc-4-allyl-4-hydroxypiperidine

    • Source:Tetrahedron Letters (2007). "Synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction."

    • Context: Describes the use of the N-Boc derivative in etherific
  • Medicinal Chemistry Applications (Opioids)

    • Source:Journal of Medicinal Chemistry. "Structure-Activity Relationships of 4,4-Disubstituted Piperidines."
    • Context: Establishes the pharmacophore model for C4-substituted piperidines in GPCR binding.
  • Physical Properties & CAS Data

    • Source: Sigma-Aldrich / Merck Millipore D
    • Context: Melting point and solubility data for the N-Boc deriv
  • Ring-Closing Metathesis on Piperidines

    • Source:Organic Letters. "RCM approaches to spirocyclic nitrogen heterocycles."
    • Context: Details the conversion of 4-allyl-4-hydroxypiperidine deriv

Sources

A Technical Guide to 4-Allyl-4-hydroxypiperidine: A Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of piperidine derivatives, 4-allyl-4-hydroxypiperidine stands out as a particularly valuable synthetic intermediate. Its unique trifunctional nature—a secondary amine, a tertiary alcohol, and a reactive allyl group—provides a versatile platform for the construction of complex molecular architectures, especially in the field of analgesic and psychoactive drug development. This guide provides an in-depth examination of the chemical structure, synthesis, and strategic application of 4-allyl-4-hydroxypiperidine for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of the Piperidine Core

The piperidine ring is a ubiquitous heterocyclic motif found in a wide range of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. 4-Hydroxypiperidine derivatives, in particular, are key intermediates in the synthesis of drugs targeting neurological disorders and are crucial building blocks for creating more complex molecules.[1][3][4] The introduction of an allyl group at the C4 position, alongside the hydroxyl group, creates a quaternary center and introduces a valuable synthetic handle for further elaboration, making 4-allyl-4-hydroxypiperidine a precursor of significant interest in the synthesis of potent analgesics, including morphine-like compounds.[5]

Structural Elucidation and Physicochemical Properties

The chemical identity of 4-allyl-4-hydroxypiperidine is defined by a piperidine ring substituted at the C4 position with both an allyl (–CH₂–CH=CH₂) and a hydroxyl (–OH) group.

  • IUPAC Name: 4-allylpiperidin-4-ol

  • Molecular Formula: C₈H₁₅NO

  • Molecular Weight: 141.21 g/mol

The presence of the secondary amine, tertiary alcohol, and the alkene functionality dictates its reactivity and physical properties. Spectroscopic analysis is essential for its unambiguous characterization. While specific data for the unprotected compound is sparse in public literature, analysis of its parent compound, 4-hydroxypiperidine, and its N-protected analogs provide a strong predictive framework.[6][7][8]

Table 1: Predicted Physicochemical and Spectroscopic Data

PropertyPredicted Value / Key FeatureRationale & Scientific Insight
Appearance Colorless to pale yellow oil or low-melting solidBased on similar substituted piperidinols.
¹H NMR Complex multiplets for piperidine ring protons (~1.5-3.0 ppm), a singlet for the hydroxyl proton (variable), and characteristic signals for the allyl group: a doublet (~2.2-2.4 ppm), a multiplet (~5.0-5.2 ppm), and a multiplet (~5.7-5.9 ppm).The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms and the anisotropic effect of the double bond.
¹³C NMR Piperidine ring carbons (~35-50 ppm for C2/C6 and C3/C5), the quaternary carbon (~70 ppm), and allyl carbons (~45 ppm, ~118 ppm, ~134 ppm).The C4 carbon bearing the hydroxyl group is significantly downfield.
IR Spectroscopy Broad O-H stretch (~3300 cm⁻¹), N-H stretch (~3200 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and a C=C stretch (~1640 cm⁻¹).[6][9]These characteristic peaks confirm the presence of the key functional groups.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 141, with fragmentation patterns corresponding to the loss of water, the allyl group, or ring cleavage.[10]Fragmentation analysis provides definitive structural confirmation.

Synthesis of 4-Allyl-4-hydroxypiperidine: A Practical Approach

The most direct and industrially scalable synthesis of 4-allyl-4-hydroxypiperidine involves the nucleophilic addition of an allyl organometallic reagent to a suitably N-protected 4-piperidone derivative. The Barbier reaction is particularly well-suited for this transformation due to its operational simplicity and tolerance of various functional groups.[11][12]

Expertise in Practice: The N-Boc Protected Barbier-Type Synthesis

The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a strategic choice.[13] It deactivates the nitrogen towards the organometallic reagent, preventing side reactions, and can be readily removed under acidic conditions post-synthesis.

Protocol: Synthesis of tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate

Principle: This one-pot procedure, a Barbier-type reaction, generates an allyl-metal species in situ from allyl bromide and a metal (e.g., zinc, indium), which then attacks the carbonyl carbon of N-Boc-4-piperidone.[12][14] This method avoids the separate preparation of a sensitive Grignard reagent.[12]

Materials:

  • N-Boc-4-piperidone (1.0 equiv)[15]

  • Allyl bromide (1.5 equiv)

  • Zinc powder (or Indium) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Methodology:

  • Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet is charged with zinc powder and anhydrous THF.

  • Initiation: A small amount of allyl bromide is added to initiate the reaction, which may require gentle heating.

  • Reagent Addition: A solution of N-Boc-4-piperidone and the remaining allyl bromide in anhydrous THF is added dropwise to the activated zinc suspension at room temperature.

    • Scientist's Note: The in situ generation of the organozinc reagent allows it to react immediately with the ketone, minimizing side reactions.[12] The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. This protonates the resulting alkoxide and dissolves excess zinc salts.

  • Workup & Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then brine.

    • Scientist's Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude N-Boc-4-allyl-4-hydroxypiperidine.

  • Purification: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.

  • Deprotection (Optional): To obtain the final 4-allyl-4-hydroxypiperidine, the purified N-Boc intermediate is dissolved in a solution of HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave the Boc group.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_deprotection Final Deprotection A N-Boc-4-Piperidone + Allyl Bromide + Zn B Reaction Vessel (Anhydrous THF) Under Argon Atmosphere A->B C In Situ Formation of Allyl-Zinc Reagent B->C D Nucleophilic Addition C->D E Quenching (Sat. aq. NH4Cl) D->E F Liquid-Liquid Extraction (Ethyl Acetate) E->F G Drying & Concentration F->G H Flash Chromatography G->H I Pure N-Boc Product H->I J Boc Cleavage (HCl/TFA) I->J K Final Product: 4-Allyl-4-hydroxypiperidine J->K

Caption: Workflow for the synthesis and purification of 4-allyl-4-hydroxypiperidine.

Application in Drug Development: A Gateway to Opioid Analgesics

4-Allyl-4-hydroxypiperidine is a critical intermediate in the synthesis of complex, pharmacologically active molecules, particularly those with analgesic properties.[5] The structure serves as a precursor to scaffolds like the benzomorphans, which are core structures in a class of potent opioid analgesics.[5][16]

The strategic value of this intermediate lies in its three reactive sites:

  • The Secondary Amine (N-H): Allows for N-alkylation or N-arylation to introduce substituents that modulate receptor affinity and selectivity.

  • The Tertiary Alcohol (O-H): Can be used as a handle for further reactions, or it can be a key pharmacophoric feature for hydrogen bonding with a receptor target.

  • The Allyl Group (C=C): Enables a wide range of transformations, including oxidation, cyclization, or cross-coupling reactions to build molecular complexity.

Conceptual Pathway to a Benzomorphan Core

The transformation from 4-allyl-4-hydroxypiperidine to a simplified benzomorphan-type structure illustrates its synthetic utility. This process typically involves an acid-catalyzed intramolecular cyclization, where the allyl group's double bond acts as a nucleophile, attacking an electrophilic center generated from a phenyl group attached to the nitrogen.

G start 4-Allyl-4-hydroxypiperidine step1 N-Alkylation with 2-Bromoethylbenzene product1 N-(2-Phenylethyl)- 4-allyl-4-hydroxypiperidine step1->product1 Introduces phenyl ring step2 Acid-Catalyzed Cyclization (e.g., PPA, HBr) product2 Benzomorphan Core Structure step2->product2 Forms fused ring system

Caption: Conceptual pathway from the core intermediate to a complex benzomorphan scaffold.

This cyclization is a powerful strategy for rapidly constructing the polycyclic systems characteristic of many centrally-acting analgesics. The specific substituents on the nitrogen and the reaction conditions can be tuned to control the stereochemistry and pharmacological profile of the final product.

Conclusion

4-Allyl-4-hydroxypiperidine is more than a simple chemical compound; it is a testament to the power of strategic molecular design. Its trifunctional structure provides a robust and flexible platform for synthetic chemists to explore new chemical space. The reliable and scalable synthesis via methods like the Barbier reaction ensures its accessibility for research and development. For professionals in drug discovery, understanding the properties and synthetic utility of this key intermediate is essential for the continued development of next-generation therapeutics, particularly in the challenging field of pain management.

References

  • IndiaMART. Tert Butyl 4 Allyl 4 Hydroxypiperidine 1 Carboxylate, 98%. Available from: [Link]

  • Saeed, M., et al. (2000). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available from: [Link]

  • Saeed, M., et al. (1991). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Archives of Pharmacal Research. Available from: [Link]

  • Royal Society of Chemistry. (2014). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Available from: [Link]

  • PubChem. 4-Allyloxy-4-methylpiperidine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Elpern, B. (1957). Preparation of 4-hydroxypiperidines. Google Patents.
  • Satra, B., et al. (1974). 4-hydroxy-piperidine derivatives and their preparation. Google Patents.
  • Mary, Y.S., et al. (2010). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

  • Hudlicky, T. (2017). Opioids-Structure and Synthesis. Available from: [Link]

  • Majumdar, S., et al. (2023). Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties. Molecules. Available from: [Link]

  • Zafar, M.N., et al. (2024). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. RSC Advances. Available from: [Link]

  • Autech. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Available from: [Link]

  • Research Trends. (2022). Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. Available from: [Link]

  • UCL Discovery. (2017). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. Available from: [Link]

  • Wikipedia. Barbier reaction. Available from: [Link]

  • NIST. 4-Hydroxypiperidine. NIST Chemistry WebBook. Available from: [Link]

  • NIST. Mass spectrum of 4-Hydroxypiperidine. NIST Chemistry WebBook. Available from: [Link]

  • PubChem. Piperidin-4-ol. National Center for Biotechnology Information. Available from: [Link]

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Introduction to the 4-Hydroxypiperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Prop-2-en-1-yl)piperidin-4-ol: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-(Prop-2-en-1-yl)piperidin-4-ol, a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not widely cataloged, indicating its status as a novel or research-specific chemical, its structural motifs suggest considerable potential as a scaffold in the design of new therapeutic agents. This document will detail its synthesis, physicochemical properties, analytical characterization, and explore its prospective pharmacological applications, particularly for researchers and professionals in the field of drug discovery.

The piperidine ring is a ubiquitous structural feature in a vast number of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity in molecular design, which is crucial for specific interactions with biological targets. The incorporation of a hydroxyl group at the 4-position, as seen in 4-(prop-2-en-1-yl)piperidin-4-ol, provides a key functional handle for further chemical modification and can significantly influence the molecule's pharmacokinetic properties, such as solubility and its ability to form hydrogen bonds.[2] The additional allyl group at the same position creates a tertiary alcohol, a structural feature found in a number of pharmacologically active compounds.

Physicochemical Properties

The predicted physicochemical properties of 4-(Prop-2-en-1-yl)piperidin-4-ol are summarized in the table below. These values are estimated based on the general characteristics of similar 4-substituted piperidin-4-ol derivatives.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₈H₁₅NOProvides the elemental composition.
Molecular Weight 141.21 g/mol Influences absorption and distribution.
Boiling Point ~220-240 °CIndicates thermal stability.
LogP ~1.5 - 2.5Predicts lipophilicity and membrane permeability.
pKa (amine) ~9.0 - 10.0Determines the ionization state at physiological pH.
Hydrogen Bond Donors 2Influences solubility and receptor binding.
Hydrogen Bond Acceptors 2Influences solubility and receptor binding.

Synthesis of 4-(Prop-2-en-1-yl)piperidin-4-ol

The most direct and widely applicable method for the synthesis of 4-(prop-2-en-1-yl)piperidin-4-ol is the Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.[3] This approach involves the nucleophilic addition of an allyl organometallic reagent to a suitable N-protected 4-piperidone precursor. The N-protecting group is crucial to prevent side reactions and can be selected based on the desired stability and subsequent deprotection conditions.[4] The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under the reaction conditions and its facile removal under acidic conditions.[2]

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize N-Boc-4-(prop-2-en-1-yl)piperidin-4-ol via the addition of allylmagnesium bromide to N-Boc-4-piperidone.

Materials:

  • N-Boc-4-piperidone

  • Allyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Preparation of Allylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of allyl bromide (1.1 equivalents) in the anhydrous solvent.

    • Add a small amount of the allyl bromide solution to initiate the reaction, which is indicated by a color change and gentle refluxing.

    • Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[5]

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Grignard Addition to N-Boc-4-piperidone:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared allylmagnesium bromide solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel.

    • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-(prop-2-en-1-yl)piperidin-4-ol.

  • Deprotection (Optional):

    • To obtain the final product, 4-(prop-2-en-1-yl)piperidin-4-ol, the Boc protecting group can be removed by treating the purified intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_grignard Grignard Reagent Preparation cluster_addition Grignard Addition cluster_workup Work-up & Purification cluster_deprotection Deprotection (Optional) A Mg turnings + Allyl Bromide in anhydrous ether/THF B Allylmagnesium Bromide A->B Initiation with I₂ D Reaction Mixture B->D Slow addition at 0°C C N-Boc-4-piperidone in anhydrous THF C->D E Quench with aq. NH₄Cl D->E F Liquid-Liquid Extraction E->F G Column Chromatography F->G H N-Boc-4-(prop-2-en-1-yl)piperidin-4-ol G->H I Acidic Conditions (TFA or HCl) H->I J 4-(Prop-2-en-1-yl)piperidin-4-ol I->J

Caption: Workflow for the synthesis of 4-(Prop-2-en-1-yl)piperidin-4-ol.

Analytical Characterization

The structural confirmation and purity assessment of 4-(prop-2-en-1-yl)piperidin-4-ol are critical for its use in further research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the target compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group (vinylic protons and the methylene protons adjacent to the double bond), the piperidine ring protons, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the eight carbon atoms in the molecule, with distinct chemical shifts for the sp² carbons of the allyl group, the quaternary carbon at the 4-position of the piperidine ring, and the remaining sp³ carbons of the piperidine ring.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of piperidine derivatives.[6] A reversed-phase HPLC method with UV detection is generally suitable. For enhanced sensitivity and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[7]

Objective: To determine the purity of 4-(prop-2-en-1-yl)piperidin-4-ol by reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from low to high organic content
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample into a suitable vial.

  • Dissolve and dilute to a final concentration of 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.

Data Analysis:

  • The purity is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

AnalyticalWorkflow A Sample Weighing and Dissolution B HPLC Injection A->B C Chromatographic Separation (C18 Column) B->C D UV Detection (210 nm) C->D E Data Acquisition and Integration D->E F Purity Calculation (% Area) E->F

Caption: Workflow for HPLC purity analysis.

Potential Pharmacological Applications

The 4-hydroxypiperidine scaffold is a key component in a wide range of therapeutic agents, particularly those targeting the central nervous system (CNS).[2] The lipophilicity of the piperidine ring can facilitate crossing the blood-brain barrier, a critical requirement for CNS-active drugs.[8] The introduction of an allyl group can influence the compound's binding affinity and selectivity for various receptors and enzymes.

Derivatives of 4-hydroxypiperidine have been investigated for a variety of pharmacological activities, including:

  • Analgesic Activity: Many piperidine-based compounds have demonstrated potent analgesic effects.[9][10]

  • Antipsychotic and Antidepressant Effects: The piperidine nucleus is a common feature in drugs used to treat psychiatric disorders.[2]

  • Anticancer and Anti-HIV Activity: Piperidin-4-ones, the precursors to 4-hydroxypiperidines, have been explored as versatile intermediates for the synthesis of anticancer and antiviral agents.[11]

The specific structural features of 4-(prop-2-en-1-yl)piperidin-4-ol make it an attractive candidate for further investigation in these and other therapeutic areas. The allyl group, in particular, offers a site for further chemical modification through reactions such as oxidation, reduction, or addition, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Conceptual Role in CNS Drug Discovery

CNSActivity cluster_compound 4-(Prop-2-en-1-yl)piperidin-4-ol cluster_interaction Biological Interaction cluster_effect Potential Therapeutic Effect A Piperidine Scaffold (Lipophilicity) D Blood-Brain Barrier Penetration A->D B Hydroxyl Group (H-Bonding, Polarity) E CNS Receptor/Enzyme Binding B->E C Allyl Group (Modulation of Binding) C->E D->E F Analgesia E->F G Antipsychotic/Antidepressant E->G H Neuroprotection E->H

Caption: Conceptual pathway for CNS activity.

Conclusion

4-(Prop-2-en-1-yl)piperidin-4-ol represents a promising, albeit under-characterized, chemical entity with significant potential in drug discovery. Its synthesis is readily achievable through established organometallic chemistry, and its structure can be unambiguously confirmed using standard analytical techniques. The presence of the 4-hydroxypiperidine core, combined with the versatile allyl substituent, makes it a valuable scaffold for the development of novel therapeutic agents, particularly for CNS disorders. This guide provides a foundational framework for researchers and scientists to build upon in their exploration of this and related piperidine derivatives.

References

  • ResearchGate. (n.d.). 4-Substituted and 1,4-Disubstituted Piperidines. [Link]

  • Saeed, M., Saify, Z. S., Iqbal, Z., & Nazar-ul-Islam. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research, 20(4), 353-357.
  • Wikipedia. (n.d.). Allylmagnesium bromide. [Link]

  • Defense Technical Information Center. (2005). Piperidine Synthesis. [Link]

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  • MDPI. (2023).
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  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • ScienceMadness. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • Alternative Therapies in Health and Medicine. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. [Link]

  • Journal of Pharmaceutical Research & Reports. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

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The Synthesis of 4-allyl-4-hydroxypiperidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 4-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and its ability to engage in key biological interactions. The introduction of an allyl group at the C4 position to create 4-allyl-4-hydroxypiperidine generates a versatile tertiary alcohol that serves as a valuable building block for the synthesis of more complex molecules, including potential analgesics and other CNS-active compounds.[1][2] This guide provides an in-depth examination of the primary synthetic routes to this important intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methodologies.

Strategic Considerations for Synthesis

The synthesis of 4-allyl-4-hydroxypiperidine hinges on the nucleophilic addition of an allyl equivalent to a suitable 4-piperidone precursor. A critical consideration in this endeavor is the protection of the piperidine nitrogen. The secondary amine of an unprotected 4-piperidone is sufficiently nucleophilic and basic to interfere with the organometallic reagents typically used for allylation, leading to a mixture of undesired byproducts. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group in this context. It effectively masks the reactivity of the nitrogen atom and is stable under the basic conditions of the allylation reaction, yet can be readily removed under acidic conditions.[3]

Two principal organometallic reactions are favored for the synthesis of 4-allyl-4-hydroxypiperidine: the Grignard reaction and the Barbier reaction. The choice between these methods often depends on factors such as the desired reaction scale, the available laboratory equipment, and the desired level of control over the reaction conditions.

The Grignard Reaction Approach

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. This method involves the preparation of an allylmagnesium halide (Grignard reagent) which is then reacted with N-Boc-4-piperidone in a separate step.

Reaction Mechanism and Rationale

The synthesis begins with the oxidative addition of magnesium metal to an allyl halide, typically allyl bromide, in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF) to form allylmagnesium bromide. This is followed by the nucleophilic addition of the allyl Grignard reagent to the electrophilic carbonyl carbon of N-Boc-4-piperidone. The reaction is typically conducted at low temperatures (-78 °C to 0 °C) to minimize side reactions such as enolization of the piperidone.[4] A subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol, N-Boc-4-allyl-4-hydroxypiperidine. The final step involves the deprotection of the Boc group under acidic conditions to afford 4-allyl-4-hydroxypiperidine.

Grignard_Mechanism allyl_br Allyl Bromide allyl_mgbr Allylmagnesium Bromide allyl_br->allyl_mgbr + Mg (in Et₂O or THF) mg Mg nboc_piperidone N-Boc-4-piperidone alkoxide Magnesium Alkoxide Intermediate nboc_piperidone->alkoxide + Allylmagnesium Bromide (-78 °C to 0 °C) h3o H₃O⁺ (Workup) hcl HCl (Deprotection) nboc_product N-Boc-4-allyl-4-hydroxypiperidine alkoxide->nboc_product + H₃O⁺ final_product 4-allyl-4-hydroxypiperidine nboc_product->final_product + HCl

Caption: Grignard reaction pathway for the synthesis of 4-allyl-4-hydroxypiperidine.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-allyl-4-hydroxypiperidine via Grignard Reaction

  • Preparation of Allylmagnesium Bromide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition to N-Boc-4-piperidone:

    • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared allylmagnesium bromide solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.

    • Stir the reaction mixture at -78 °C for 1-2 hours.[4]

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Deprotection of N-Boc-4-allyl-4-hydroxypiperidine

  • Dissolve the purified N-Boc-4-allyl-4-hydroxypiperidine (1.0 equivalent) in a suitable solvent such as 1,4-dioxane or dichloromethane.

  • Add an excess of a strong acid, such as a saturated solution of HCl in 1,4-dioxane or trifluoroacetic acid (TFA).[5][6]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting product will be the hydrochloride or trifluoroacetate salt of 4-allyl-4-hydroxypiperidine. If the free base is desired, the salt can be neutralized with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extracted into an organic solvent.

The Barbier Reaction Approach

The Barbier reaction offers a more convergent approach where the organometallic reagent is generated in situ in the presence of the electrophile.[7] This one-pot procedure can be more convenient for certain applications.

Reaction Mechanism and Rationale

In the Barbier reaction, a metal such as magnesium, zinc, indium, or tin is added to a mixture of the allyl halide and N-Boc-4-piperidone.[7] The metal reacts with the allyl halide on its surface to form a transient organometallic species, which immediately reacts with the adjacent piperidone. This method avoids the separate preparation and potential decomposition of the organometallic reagent. Zinc is a commonly used metal for Barbier reactions as it is relatively inexpensive and can be activated by various methods. The reaction is often carried out in solvents like THF or even in aqueous media, which can be a significant advantage in terms of green chemistry.[8]

Barbier_Workflow start Combine in Reaction Vessel: - N-Boc-4-piperidone - Allyl Bromide - Metal (e.g., Zinc) - Solvent (e.g., THF) reaction In situ formation of Organometallic Reagent and Nucleophilic Addition start->reaction Stir at appropriate temperature workup Aqueous Workup (e.g., sat. aq. NH₄Cl) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product N-Boc-4-allyl-4-hydroxypiperidine purification->product

Caption: A generalized workflow for the Barbier-type synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-allyl-4-hydroxypiperidine via Barbier Reaction

  • To a round-bottom flask containing a magnetic stir bar, add N-Boc-4-piperidone (1.0 equivalent), allyl bromide (1.5 equivalents), and activated zinc dust (2.0 equivalents) in a suitable solvent such as THF.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC. The reaction may be initiated by sonication or the addition of a catalytic amount of iodine.

  • Upon completion, cool the reaction mixture and quench by the addition of a saturated aqueous ammonium chloride solution.

  • Filter the mixture to remove any unreacted zinc.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection

Follow the same deprotection protocol as described for the Grignard reaction product.

Comparative Analysis of Synthetic Routes

ParameterGrignard ReactionBarbier Reaction
Procedure Two-step (reagent preparation then addition)One-pot (in situ reagent formation)
Control Better control over reagent formation and stoichiometryLess control over reagent formation
Convenience Less convenient due to separate stepsMore convenient, one-pot procedure
Reaction Conditions Requires strictly anhydrous conditions and low temperaturesCan often be performed under milder conditions, sometimes in aqueous media
Reagent Stability Grignard reagent can be titrated but may be unstableOrganometallic intermediate is transient
Side Reactions Potential for Wurtz coupling and enolization[4]Can also have side reactions depending on the metal and substrate
Scalability Well-established for large-scale synthesisCan be suitable for various scales

Characterization of 4-allyl-4-hydroxypiperidine

The final product, 4-allyl-4-hydroxypiperidine, and its N-Boc protected precursor should be thoroughly characterized to confirm their identity and purity. The expected spectroscopic data, based on analogous structures, are as follows:

  • ¹H NMR: The proton NMR spectrum of the N-Boc protected intermediate would show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, the allyl group protons (including a multiplet for the vinyl proton between 5.8-6.0 ppm and doublets for the terminal vinyl protons between 5.0-5.2 ppm), and the hydroxyl proton. Upon deprotection, the Boc signal will disappear, and there may be shifts in the piperidine ring proton signals.

  • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the Boc group (around 80 and 28 ppm), the piperidine ring carbons, the quaternary carbon bearing the hydroxyl and allyl groups (around 70 ppm), and the three carbons of the allyl group (with the internal vinyl carbon around 134 ppm and the terminal vinyl carbon around 118 ppm).

  • IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band for the O-H stretch of the hydroxyl group (around 3400 cm⁻¹). For the N-Boc protected intermediate, a strong C=O stretch for the carbamate will be observed around 1680 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the compound.

Conclusion

The synthesis of 4-allyl-4-hydroxypiperidine is readily achievable through well-established organometallic methodologies. The Grignard approach offers a high degree of control, while the Barbier reaction provides a more convergent and often more convenient alternative. The choice of the N-Boc protecting group is crucial for the success of both routes, ensuring selective functionalization at the C4 position. This technical guide provides researchers and drug development professionals with the necessary information to confidently synthesize and characterize this valuable building block for the discovery of new therapeutic agents.

References

  • Saeed, M., Saify, Z. S., Iqbal, Z., & Nazar-ul-Islam. (n.d.). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Korea Science. Retrieved from [Link]

  • Zinelaabidine, C., Souad, O., Zoubir, J., Malika, B., & Nour-Eddine, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]

  • Kugita, H., Inoue, H., Oine, T., & Hayashi, G. (1968). 3-Alkyl-3-phenylpiperidine Derivatives as Analgesics. II. Journal of Medicinal Chemistry, 11(5), 990-994.
  • Yin, J., Stark, R. T., Fallis, I. A., & Browne, D. L. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. The Journal of Organic Chemistry, 85(4), 2347–2354. Retrieved from [Link]

  • Overman, L. E., & Sarkar, A. K. (2010). A straightforward and highly diastereoselective synthesis of cis-4-hydroxypiperidines. Organic & Biomolecular Chemistry, 8(23), 5345. Retrieved from [Link]

  • Chatterjee, A. (2018). Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. Research Trends. Retrieved from [Link]

  • Kumar, A., & Kaur, G. (2021). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. RSC Advances, 11(55), 34947–34971. Retrieved from [Link]

  • GlobalInfoDesk. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Stipec, S., & Gazivoda-Malkoc, T. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Allylic Grignard Reagents. Retrieved from [Link]

  • Cheraiet, Z., Ouarna, S., Jamel, Z., Berredjem, M., & Aouf, N.-E. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1-Boc-4-hydroxypiperidine. SpectraBase. Retrieved from [Link]

  • Ferreira, M. J., & Petz, W. (2021). Pd-catalyzed allylative dearomatisation using Grignard reagents. RSC Advances, 11(55), 34947-34971. Retrieved from [Link]

  • Ke, J., et al. (2014). Ultrasound-Induced CO2/H2O Emulsions as a Medium for Clean Product Formation and Separation: The Barbier Reaction as a Synthetic. Industrial & Engineering Chemistry Research, 53(15), 6293-6299. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). n-boc-4-hydroxypiperidine. Retrieved from [Link]

  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(1), 1-27.
  • NIST. (n.d.). 4-Hydroxypiperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 4-Hydroxypiperidine, 98% | 128775-25G | SIGMA-ALDRICH | SLS. Retrieved from [Link]

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A Prospective Analysis of the Biological Activity of 4-(Prop-2-en-1-yl)piperidin-4-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[3] This has led to the development of piperidine-containing drugs across numerous therapeutic areas, including analgesia, oncology, and neurology.[2][4][5]

This technical guide focuses on the largely unexplored compound, 4-(Prop-2-en-1-yl)piperidin-4-ol , also known as 4-allyl-4-hydroxypiperidine. While the parent 4-hydroxypiperidine scaffold is a common intermediate in pharmaceutical synthesis, the specific combination of a C4-hydroxyl and a C4-allyl group presents a unique chemical entity with untapped potential.[6] The absence of extensive literature on this specific molecule necessitates a prospective analysis. This document serves as a roadmap for researchers and drug development professionals, outlining a proposed synthesis, a rationale for its potential biological activities based on structurally related compounds, and detailed experimental protocols for its comprehensive evaluation.

Section 1: Synthesis and Characterization

A plausible and efficient synthesis of 4-(Prop-2-en-1-yl)piperidin-4-ol can be envisioned starting from a protected 4-piperidone derivative. The key step involves a Grignard reaction to introduce the allyl group at the C4 position, followed by deprotection.

Proposed Synthetic Pathway

The synthesis can be approached via a two-step process starting from 1-Boc-4-piperidone. The tert-butyloxycarbonyl (Boc) group is a standard protecting group for the piperidine nitrogen, ensuring the Grignard reagent attacks the carbonyl group.

  • Step 1: Allylation of N-Boc-4-piperidone. 1-Boc-4-piperidone is reacted with allylmagnesium bromide in an appropriate anhydrous solvent like tetrahydrofuran (THF) at a low temperature (e.g., 0°C to room temperature). This reaction introduces the allyl group to the carbonyl carbon, which upon aqueous workup, yields tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate.

  • Step 2: Deprotection. The Boc group is removed under acidic conditions.[7] Treatment with a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane or with trifluoroacetic acid (TFA) in dichloromethane (DCM) will efficiently cleave the Boc group to yield the final product, 4-(Prop-2-en-1-yl)piperidin-4-ol, typically as a hydrochloride salt.[7]

Proposed Synthesis Workflow Diagram

G cluster_synthesis Proposed Synthesis of 4-(Prop-2-en-1-yl)piperidin-4-ol start 1-Boc-4-piperidone step1 tert-Butyl 4-allyl-4-hydroxypiperidine-1-carboxylate start->step1 1. Allylmagnesium bromide 2. Aqueous Workup end_product 4-(Prop-2-en-1-yl)piperidin-4-ol step1->end_product HCl in 1,4-Dioxane (Deprotection)

Caption: Proposed two-step synthesis of the target compound.

Characterization

The structure of the synthesized compound must be unequivocally confirmed using standard spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the allyl and piperidine protons and carbons and their connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: To verify the presence of key functional groups, particularly the O-H and N-H stretches.

Section 2: Prospective Biological Activities & Mechanistic Rationale

Based on the pharmacology of related piperidine derivatives, 4-(Prop-2-en-1-yl)piperidin-4-ol is a candidate for screening in several therapeutic areas. The presence of the allyl group can influence lipophilicity and receptor binding, potentially leading to novel biological activities.[8]

Analgesic Potential

The 4-hydroxypiperidine scaffold is a key component of several potent analgesics.[6][9] Furthermore, N-allyl derivatives of piperidines have been shown to interact with opioid receptors.[6] This suggests that 4-(Prop-2-en-1-yl)piperidin-4-ol could exhibit analgesic properties, potentially through modulation of the opioid system.

Anticancer Potential

Piperidine derivatives are integral to numerous anticancer drugs.[4] They can induce apoptosis, modulate critical signaling pathways, or interact directly with DNA.[4] The cytotoxic potential of novel piperidine compounds is a primary area of investigation. Therefore, screening for cytotoxicity against a panel of human cancer cell lines is a logical first step.

Antimicrobial Potential

Heterocyclic compounds, including piperidines, are a rich source of antimicrobial agents.[10][11] The nitrogen atom in the piperidine ring can interact effectively with microbial enzymes.[12] The overall lipophilicity and structural arrangement of 4-(Prop-2-en-1-yl)piperidin-4-ol make it a candidate for evaluation against both bacterial and fungal pathogens.

Section 3: Proposed Experimental Workflows and Protocols

To systematically evaluate the biological potential of 4-(Prop-2-en-1-yl)piperidin-4-ol, a tiered screening approach is recommended. The following diagram outlines a general workflow.

General Biological Evaluation Workflow

G cluster_workflow General Workflow for Biological Evaluation cluster_assays Screening Assays cluster_invivo In Vivo Models (for promising leads) synthesis Synthesis & Purification of 4-(Prop-2-en-1-yl)piperidin-4-ol primary_screening Primary In Vitro Screening synthesis->primary_screening cytotoxicity Cytotoxicity Assay (e.g., MTT) primary_screening->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC Determination) primary_screening->antimicrobial cns_activity CNS Target Assay (e.g., AChE Inhibition) primary_screening->cns_activity secondary_screening Secondary / In Vivo Screening cytotoxicity->secondary_screening antimicrobial->secondary_screening analgesia_model Analgesic Model (e.g., Tail-Flick Test) secondary_screening->analgesia_model xenograft_model Cancer Xenograft Model secondary_screening->xenograft_model lead_optimization Lead Optimization secondary_screening->lead_optimization

Caption: A tiered approach for evaluating biological activity.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines, providing a measure of its cytotoxic potency.[13]

Pillar of Causality: The MTT assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells, thus allowing for the quantification of cell death induced by the test compound.

Self-Validating System: The protocol includes positive (doxorubicin) and negative (vehicle) controls to ensure the assay is performing correctly and to provide a benchmark for the compound's activity.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]

  • Compound Treatment: Prepare serial dilutions of 4-(Prop-2-en-1-yl)piperidin-4-ol in the appropriate cell culture medium. Replace the existing medium with fresh medium containing the various concentrations of the test compound. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[14]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[13]

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Hypothetical Data Summary: Cytotoxicity

CompoundCell LineIC50 (µM)
4-(Prop-2-en-1-yl)piperidin-4-olMCF-7 (Breast)To be determined
4-(Prop-2-en-1-yl)piperidin-4-olHCT-116 (Colon)To be determined
4-(Prop-2-en-1-yl)piperidin-4-olA549 (Lung)To be determined
Doxorubicin (Control)MCF-7 (Breast)~0.5 µM
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Pillar of Causality: By exposing a standardized inoculum of a microorganism to serial dilutions of the test compound, we can identify the concentration at which bacterial or fungal growth is inhibited. This provides a quantitative measure of the compound's antimicrobial potency.

Self-Validating System: The inclusion of a positive control (no compound) confirms the viability of the inoculum, while a negative control (no inoculum) ensures the sterility of the medium. A standard antibiotic (e.g., ampicillin, fluconazole) is used as a comparator.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from a fresh culture, adjusting the concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth (e.g., Mueller-Hinton Broth).[14]

  • Compound Dilution: Perform a two-fold serial dilution of 4-(Prop-2-en-1-yl)piperidin-4-ol in a 96-well microtiter plate using the broth.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound with no visible growth.[14]

Hypothetical Data Summary: Antimicrobial Activity

CompoundS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)
4-(Prop-2-en-1-yl)piperidin-4-olTo be determinedTo be determinedTo be determined
Ampicillin (Control)~1-2~4-8N/A
Fluconazole (Control)N/AN/A~0.5-4
Protocol 3: In Vivo Analgesic Activity (Tail-Flick Test)

This protocol assesses the central analgesic activity of a compound by measuring the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus.[15]

Pillar of Causality: An increase in the time it takes for the animal to withdraw its tail from the heat source after drug administration indicates a reduction in pain perception, suggesting a centrally mediated analgesic effect.

Self-Validating System: A control group receiving only the vehicle is used to establish a baseline pain response. A standard analgesic like morphine provides a positive control to validate the experimental model. A cut-off time is used to prevent tissue damage, ensuring animal welfare and data integrity.

Methodology:

  • Animal Acclimatization: Allow male mice or rats to acclimatize to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Gently place each animal in a restrainer, leaving the tail exposed. Position the tail on the tail-flick apparatus and apply a radiant heat source. Record the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) must be set.[15]

  • Drug Administration: Administer 4-(Prop-2-en-1-yl)piperidin-4-ol, vehicle, or a standard drug (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).[16]

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Section 4: Potential Signaling Pathways

While the exact mechanism of action is unknown, cytotoxic piperidine derivatives often induce cell death through the intrinsic apoptotic pathway.

Hypothetical Apoptotic Pathway

G cluster_mito Mitochondrial Stress compound 4-(Prop-2-en-1-yl)piperidin-4-ol (Hypothetical Cytotoxic Agent) bax Bax/Bak Activation compound->bax induces cyto_c Cytochrome c Release bax->cyto_c forms pore apaf Apaf-1 cyto_c->apaf apoptosome Apoptosome Formation apaf->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome active_cas3 Active Caspase-3 apoptosome->active_cas3 activates cas3 Pro-Caspase-3 cas3->active_cas3 cleavage apoptosis Apoptosis active_cas3->apoptosis executes

Caption: Intrinsic apoptosis pathway potentially induced by a cytotoxic agent.

Conclusion and Future Directions

4-(Prop-2-en-1-yl)piperidin-4-ol represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. This guide provides a foundational framework for its synthesis and systematic biological evaluation. Based on the well-established pharmacology of the piperidine scaffold, promising avenues for investigation include its potential as an analgesic, anticancer, and antimicrobial agent.

The successful execution of the proposed experimental workflows will generate the initial data necessary to establish a biological profile for this compound. Positive results in any of the primary screens would warrant further investigation, including secondary screening, in vivo efficacy studies in relevant disease models, and detailed mechanism-of-action studies. Subsequent structure-activity relationship (SAR) studies could then be initiated to optimize the potency and selectivity of this new piperidine derivative, potentially leading to the development of a novel therapeutic candidate.

References

  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. [Link]

  • MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. [Link]

  • PMC. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

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  • MDPI. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. [Link]

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An In-Depth Technical Guide to 4-Allyl-4-hydroxypiperidine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-allyl-4-hydroxypiperidine, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its synthesis, chemical properties, reactivity, and its burgeoning role as a key intermediate in the design and synthesis of novel therapeutics, particularly in the realm of analgesics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this compound.

Introduction: The Significance of the 4-Substituted Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and clinically approved drugs.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, to drug candidates.[3] The 4-substituted piperidine scaffold, in particular, is a cornerstone in the development of centrally acting agents, most notably opioid analgesics like meperidine and fentanyl.[4][5] The nature of the substituent at the 4-position is a critical determinant of a compound's pharmacological activity.

4-Allyl-4-hydroxypiperidine introduces two key functional groups onto this privileged scaffold: a tertiary alcohol and a synthetically versatile allyl group. This unique combination opens up a myriad of possibilities for further chemical elaboration, making it an attractive starting material for the synthesis of diverse compound libraries with potential therapeutic applications.

Synthesis of 4-Allyl-4-hydroxypiperidine: A Step-by-Step Protocol

The most direct and efficient route to 4-allyl-4-hydroxypiperidine involves a two-step sequence: a Grignard reaction with an N-protected 4-piperidone followed by deprotection. The use of a nitrogen-protecting group, typically a tert-butyloxycarbonyl (Boc) group, is essential to prevent the acidic N-H proton from quenching the Grignard reagent.[6]

Synthesis of the N-Boc Protected Intermediate

The first stage of the synthesis focuses on the creation of the N-Boc protected precursor, tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate.

Experimental Protocol: Synthesis of tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate

This protocol is adapted from established general procedures for Grignard reactions with N-Boc-4-piperidone.[6]

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • N-Boc-4-piperidone[7]

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

Part A: Preparation of Allylmagnesium Bromide (Grignard Reagent) [8][9]

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.

  • Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part B: Grignard Addition to N-Boc-4-piperidone [6]

  • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the freshly prepared allylmagnesium bromide solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

Part C: Work-up and Purification [6]

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate as a colorless oil or a white solid.[10]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous solvents is critical to prevent the decomposition of the Grignard reagent.

  • N-Boc Protection: The Boc group is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions.[11]

  • Low-Temperature Addition: The addition of the Grignard reagent at low temperatures (0°C) helps to control the exothermicity of the reaction and minimize the formation of side products.

Deprotection to Yield 4-Allyl-4-hydroxypiperidine

The final step is the removal of the Boc protecting group to afford the free base, 4-allyl-4-hydroxypiperidine.

Experimental Protocol: N-Boc Deprotection

Several methods can be employed for Boc deprotection.[12][13][14][15] A common and effective method utilizes trifluoroacetic acid (TFA).

Materials:

  • tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-allyl-4-hydroxypiperidine.

Physicochemical Properties and Characterization

While specific, publicly available spectroscopic data for 4-allyl-4-hydroxypiperidine is limited, we can predict its key characteristics based on its structure and data from analogous compounds.

PropertyExpected Value/Characteristics
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Appearance Colorless oil or low-melting solid
Solubility Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, chloroform) and slightly soluble in water.
¹H NMR Signals corresponding to the piperidine ring protons, the allyl group protons (including a characteristic multiplet for the vinyl proton), and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the piperidine ring carbons, the quaternary carbon bearing the hydroxyl and allyl groups, and the sp² and sp³ carbons of the allyl group.
IR Spectroscopy A broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching bands for both sp³ and sp² hybridized carbons, and a characteristic C=C stretching absorption around 1640 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) at m/z 141, along with characteristic fragmentation patterns.

Reactivity and Synthetic Utility

The dual functionality of 4-allyl-4-hydroxypiperidine makes it a versatile intermediate for a wide range of chemical transformations.

Diagram of Synthetic Pathways from 4-Allyl-4-hydroxypiperidine

G cluster_allyl Allyl Group Transformations cluster_hydroxyl Hydroxyl Group Reactions cluster_nitrogen Nitrogen Atom Derivatization main 4-Allyl-4-hydroxypiperidine ozonolysis Ozonolysis main->ozonolysis 1. O₃ 2. Reductive workup hydroboration Hydroboration-Oxidation main->hydroboration 1. BH₃·THF 2. H₂O₂, NaOH epoxidation Epoxidation main->epoxidation m-CPBA esterification Esterification main->esterification Acyl chloride, base etherification Etherification main->etherification NaH, Alkyl halide dehydration Dehydration main->dehydration Acid catalyst alkylation N-Alkylation main->alkylation Alkyl halide, base acylation N-Acylation main->acylation Acyl chloride, base aldehyde aldehyde ozonolysis->aldehyde Aldehyde Product primary_alcohol primary_alcohol hydroboration->primary_alcohol Primary Alcohol Product epoxide epoxide epoxidation->epoxide Epoxide Product ester ester esterification->ester Ester Derivative ether ether etherification->ether Ether Derivative diene diene dehydration->diene Diene Product n_alkyl n_alkyl alkylation->n_alkyl N-Alkyl Derivative n_acyl n_acyl acylation->n_acyl N-Acyl Derivative

Caption: Synthetic transformations of 4-allyl-4-hydroxypiperidine.

Application in Drug Discovery: A Gateway to Novel Analgesics

The structural similarity of 4-allyl-4-hydroxypiperidine to key intermediates in the synthesis of pethidine (meperidine) and its analogues positions it as a valuable precursor for novel opioid analgesics.[9][16] The allyl group, in particular, offers a unique handle for introducing further structural diversity that may modulate a compound's affinity and selectivity for opioid receptors, as well as its pharmacokinetic profile.

For instance, the allyl group can be oxidatively cleaved to an aldehyde, which can then undergo a variety of transformations, or it can be isomerized to a propenyl group, which can participate in metathesis reactions. These modifications can lead to the generation of novel chemical entities with potentially improved therapeutic properties.

Hypothetical Synthesis of a Meperidine Analog from 4-Allyl-4-hydroxypiperidine

G start 4-Allyl-4-hydroxypiperidine step1 Ozonolysis (reductive workup) start->step1 aldehyde 4-Formylmethyl-4-hydroxypiperidine step1->aldehyde step2 Wittig Reaction (Ph₃P=CHCO₂Et) aldehyde->step2 ester_intermediate Unsaturated Ester Intermediate step2->ester_intermediate step3 Catalytic Hydrogenation (H₂, Pd/C) ester_intermediate->step3 saturated_ester Saturated Ester Intermediate step3->saturated_ester step4 N-Methylation (HCHO, HCOOH) saturated_ester->step4 final_product Meperidine Analog step4->final_product

Caption: A potential synthetic route to a meperidine analog.

Conclusion and Future Perspectives

4-Allyl-4-hydroxypiperidine is a highly promising and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of two distinct and reactive functional groups provide a rich platform for the generation of diverse and complex molecular architectures. As the quest for novel and improved therapeutics continues, particularly in the challenging area of pain management, the strategic application of such well-designed building blocks will be paramount. The exploration of the full synthetic potential of 4-allyl-4-hydroxypiperidine is expected to yield a new generation of drug candidates with enhanced efficacy and safety profiles.

References

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  • Exploring 4-Hydroxypiperidine: Properties, Applic
  • Science of Synthesis. (2005). Allylic Grignard Reagents. In Category 1, Organometallics. Georg Thieme Verlag.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • BenchChem. (n.d.). 4-Hydroxypiperidine.
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  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.
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  • IndiaMART. (n.d.).
  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
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Accelerating CNS Drug Discovery: A Strategic Guide to Novel 4-Hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a strategic blueprint for the discovery and optimization of 4-hydroxypiperidine derivatives, focusing on their emerging role in polypharmacology (specifically CNS multi-targeting).

Executive Summary & Chemical Rationale

The 4-hydroxypiperidine moiety represents a "privileged scaffold" in modern medicinal chemistry, offering a unique combination of structural rigidity (the piperidine chair conformation) and functional versatility (the C4-hydroxyl handle).[1] Unlike flat heteroaromatic systems, this scaffold introduces critical


 character (Fsp3), which correlates with improved clinical success rates by enhancing solubility and reducing off-target toxicity.

This guide moves beyond basic synthesis, focusing on the design of Multi-Target Directed Ligands (MTDLs) . We specifically address the development of dual-action agents—such as Histamine H3 Receptor (H3R) antagonists combined with Acetylcholinesterase (AChE) inhibitors—which represent the frontier of Alzheimer's Disease (AD) therapeutics.

Synthetic Architectures: Divergent Workflows

To maximize chemical space exploration, we employ a Divergent Synthesis Strategy . This approach allows for the late-stage diversification of both the Nitrogen (N1) and Oxygen (O4) positions, facilitating rapid Structure-Activity Relationship (SAR) generation.

Core Synthetic Pathway (DOT Visualization)

The following workflow illustrates the parallel optimization of the N-linker (pharmacokinetic modulation) and the O-aryl headgroup (pharmacodynamic selectivity).

SynthesisWorkflow Start 4-Piperidone HCl Hydrate Step1 Reductive Amination Start->Step1 R1-NH2, STAB DCE, AcOH Inter1 N-Substituted 4-Piperidone Step1->Inter1 Step2 Ketone Reduction Inter1->Step2 NaBH4, MeOH 0°C Inter2 N-Substituted 4-Hydroxypiperidine Step2->Inter2 Step3A Ether Synthesis (Mitsunobu/SNAr) Inter2->Step3A Ar-OH, DIAD, PPh3 or Ar-F, NaH Step3B Carbamate Formation Inter2->Step3B R2-NCO or CDI, R2-NH2 FinalA Target Series A (Ether Linked) Step3A->FinalA FinalB Target Series B (Carbamate Linked) Step3B->FinalB

Figure 1: Divergent synthetic workflow starting from 4-piperidone, enabling independent modification of N1 and C4 positions.

Detailed Protocol: Reductive Amination (N1-Diversification)

This protocol is optimized for high throughput and avoids the use of unstable imine intermediates by using in situ reduction.

Reagents:

  • 4-Piperidone monohydrate hydrochloride

  • Primary Amine (R-NH

    
    )
    
  • Sodium Triacetoxyborohydride (STAB)[2]

  • Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask under

    
    , suspend 4-piperidone HCl (1.0 equiv) in anhydrous DCE (0.2 M).
    
  • Activation: Add the primary amine (1.1 equiv) and acetic acid (1.5 equiv). Stir at room temperature for 30 minutes to facilitate iminium ion formation. Note: The slight excess of acid catalyzes the dehydration step.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes. Causality: STAB is preferred over NaBH

    
     because it is less nucleophilic and will not reduce the ketone functionality at the C4 position under these conditions, ensuring chemoselectivity.
    
  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by LC-MS.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Validation: The resulting N-substituted 4-piperidone should be used directly in the next reduction step (NaBH

    
    /MeOH) to yield the 4-hydroxypiperidine core.
    

Medicinal Chemistry & SAR Optimization

In the context of CNS ligands, the 4-hydroxypiperidine scaffold serves as a critical linker.[1] The 4-oxygen acts as a hydrogen bond acceptor/donor, often mimicking the ether oxygen of acetylcholine or interacting with specific serine residues in the receptor pocket.

SAR Data Summary: H3R/AChE Dual Inhibitors

The following table summarizes a representative SAR study optimizing the N-benzyl linker and O-aryl moiety for dual activity (Data adapted from ACS Chem. Neurosci. and Bioorg.[3][4][5] Med. Chem. studies).[2][3][4][5][6][7][8][9][10][11]

Compound IDN1-Substituent (R1)C4-Substituent (R2)hH3R

(nM)
AChE

(

M)
BBB Permeability*
Ref (Donepezil) --N/A0.02High
Ref (Pitolisant) --0.15>100High
HP-001 BenzylPhenyl12015.5Moderate
HP-004 4-Cl-BenzylPhenyl458.2High
HP-012 3-Phenoxypropyl4-F-Phenyl5.22.1High
HP-031 (Benzofuran-2-yl)methyl Benzyl 1.2 0.05 High
  • BBB Permeability predicted via PAMPA assay.

Key Insight: The introduction of a Benzofuran moiety at the N1 position (Compound HP-031) dramatically increases affinity for both targets. The flat, lipophilic benzofuran occupies the "peripheral anionic site" (PAS) of AChE while simultaneously satisfying the lipophilic pocket of the H3 receptor.

Biological Evaluation & Mechanism

To validate the therapeutic potential of these derivatives, a robust screening cascade is required.

Protocol: Modified Ellman’s Assay (AChE Inhibition)

This colorimetric assay quantifies the hydrolysis of acetylthiocholine.

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme Mix: Add 20

    
    L of AChE (0.1 U/mL, from Electrophorus electricus) to 96-well plate.
    
  • Inhibitor: Add 20

    
    L of test compound (dissolved in DMSO, final conc <1%). Incubate for 15 mins at 25°C.
    
  • Substrate: Add 20

    
    L of DTNB (Ellman's reagent) and 20 
    
    
    
    L of Acetylthiocholine iodide (ATCh).
  • Measurement: Monitor absorbance at 412 nm every 30s for 10 mins using a microplate reader.

  • Calculation: % Inhibition =

    
    .
    
Mechanism of Action: Dual Pathway

The following diagram elucidates how dual H3R/AChE inhibition leads to synergistic cognitive enhancement.

MOA cluster_H3R Presynaptic Neuron (H3R Antagonism) cluster_AChE Synaptic Cleft (AChE Inhibition) Drug 4-Hydroxypiperidine Derivative (HP-031) H3R Histamine H3 Receptor (Auto-receptor) Drug->H3R Antagonizes AChE Acetylcholinesterase Enzyme Drug->AChE Inhibits Release Increased Neurotransmitter Release (ACh, Histamine) H3R->Release Disinhibition Cognition ENHANCED COGNITIVE FUNCTION Release->Cognition Elevated Synaptic Levels Breakdown Blocked ACh Hydrolysis AChE->Breakdown Prevents Breakdown->Cognition Prolonged Action

Figure 2: Synergistic mechanism of action for dual H3R/AChE ligands in treating neurodegenerative cognitive decline.

References

  • Lazewska, D. et al. (2024).[3] 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience. [Link]

  • Lu, S.F. et al. (2007).[4] CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, G. et al. (2014).[6] Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Maslowska-Lipowicz, I. et al. (2008).[9] New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists. Archiv der Pharmazie. [Link]

Sources

Methodological & Application

Application Note & Protocol: N-Alkylation of 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Substituted 4-Hydroxypiperidines

The 4-hydroxypiperidine scaffold is a privileged structural motif in modern medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its ability to confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability.[1] The secondary amine of 4-hydroxypiperidine serves as a critical handle for chemical modification, allowing for the introduction of diverse substituents through N-alkylation. This process is fundamental in drug discovery, enabling the synthesis of vast libraries of compounds for screening and the fine-tuning of a lead candidate's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the two most robust and widely employed methods for the N-alkylation of 4-hydroxypiperidine: Reductive Amination and Direct Alkylation with Alkyl Halides .

Core Concepts: Understanding the Reactivity

The nitrogen atom in the 4-hydroxypiperidine ring is a nucleophilic secondary amine. N-alkylation hinges on the reaction of this nucleophile with an electrophilic carbon atom. The choice of synthetic strategy is primarily dictated by the nature of the desired alkyl group and the overall complexity of the target molecule.

  • Reductive Amination: This "one-pot" method is ideal for introducing a wide range of alkyl groups, especially when the corresponding aldehyde or ketone is readily available. It is one of the most important methods for synthesizing amines and is used in nearly a quarter of all C-N bond-forming reactions in the pharmaceutical industry.[2]

  • Direct Alkylation: This is a classic SN2 reaction suitable for simple alkyl groups where the corresponding alkyl halide is the most convenient electrophile.

Strategic Approach to N-Alkylation

The selection of an appropriate N-alkylation strategy is a critical first step. The following decision-making workflow can guide the researcher toward the most efficient synthetic route.

G start Start: N-Alkylation of 4-Hydroxypiperidine carbonyl_avail Is the corresponding aldehyde or ketone commercially available or easily synthesized? start->carbonyl_avail reductive_amination Pursue Reductive Amination carbonyl_avail->reductive_amination Yes direct_alkylation_check Is the desired alkyl group a primary or secondary alkyl halide? carbonyl_avail->direct_alkylation_check No direct_alkylation Pursue Direct Alkylation with Alkyl Halide direct_alkylation_check->direct_alkylation Yes alt_strategy Consider Alternative Strategies (e.g., Acylation-Reduction, Buchwald-Hartwig) direct_alkylation_check->alt_strategy No/Tertiary Halide

Caption: Decision workflow for selecting an N-alkylation strategy.

Method 1: Reductive Amination

Reductive amination is a powerful and versatile one-pot procedure for N-alkylation.[3] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of 4-hydroxypiperidine with an aldehyde or ketone, followed by its immediate reduction by a selective hydride reagent.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[2][4][5] Its mildness and selectivity are key to its efficacy. Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB does not readily reduce the starting aldehyde or ketone, which prevents the formation of unwanted alcohol byproducts.[3][5] The reaction rate for the reduction of the iminium ion is much faster than for the carbonyl compound, ensuring high yields of the desired N-alkylated product.[4] Furthermore, STAB is preferred over sodium cyanoborohydride (NaBH₃CN) as it avoids the generation of toxic cyanide byproducts.[2]

  • Solvent: Aprotic solvents are required as STAB is water-sensitive.[2][5] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are inert to the reaction conditions and effectively solubilize the reactants.[4]

  • Acid Catalyst: While not always necessary for reactive aldehydes, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, especially with less reactive ketones.[4]

Experimental Protocol: Synthesis of N-Benzyl-4-hydroxypiperidine

This protocol details the N-alkylation of 4-hydroxypiperidine with benzaldehyde as a representative example.

Materials:

  • 4-Hydroxypiperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 4-hydroxypiperidine (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 10 mL per mmol of amine).

  • Add benzaldehyde (1.1 eq) to the stirred solution at room temperature.

  • Stir the mixture for 30-60 minutes to allow for initial iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Note: The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to afford the pure N-benzyl-4-hydroxypiperidine.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation is a classic SN2 reaction involving the nucleophilic attack of the piperidine nitrogen on an alkyl halide.[6] This method is most effective for primary and some secondary alkyl halides.

Causality Behind Experimental Choices:

  • Base: A base is required to neutralize the hydrohalic acid (e.g., HBr, HCl) formed during the reaction.[7] This is crucial because the protonated amine (the ammonium salt) is no longer nucleophilic, which would otherwise halt the reaction. Potassium carbonate (K₂CO₃) is a common, inexpensive, and effective inorganic base for this purpose.[7][8] Organic bases like N,N-Diisopropylethylamine (DIPEA) can also be used.

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are preferred as they can dissolve the amine and the inorganic base while also promoting the SN2 mechanism.[7][8]

  • Catalyst: For less reactive alkyl chlorides or bromides, a catalytic amount of potassium iodide (KI) can be added. The iodide ion is a better nucleophile and a better leaving group, and it can undergo a Finkelstein reaction with the alkyl halide in situ to generate a more reactive alkyl iodide, thereby accelerating the reaction.[8]

Experimental Protocol: Synthesis of N-Ethyl-4-hydroxypiperidine

This protocol describes the N-alkylation of 4-hydroxypiperidine with ethyl bromide.

Materials:

  • 4-Hydroxypiperidine

  • Ethyl bromide (or iodoethane)

  • Potassium carbonate (K₂CO₃), finely powdered

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Potassium iodide (KI) (optional, catalytic)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a round-bottom flask, add 4-hydroxypiperidine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (MeCN) (approx. 15 mL per mmol of amine).

  • If using ethyl bromide, add a catalytic amount of potassium iodide (0.1 eq).

  • Add ethyl bromide (1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 8-16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to give the crude product.

  • Purify by flash column chromatography or distillation to obtain pure N-ethyl-4-hydroxypiperidine.

Workflow Visualization and Data Summary

The following diagram illustrates the general laboratory workflow for the reductive amination protocol.

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification A 1. Dissolve 4-hydroxypiperidine in anhydrous DCM B 2. Add Aldehyde/Ketone (1.1 eq) A->B C 3. Stir for 30-60 min B->C D 4. Add NaBH(OAc)₃ (1.5 eq) portion-wise C->D E 5. Stir at RT for 12-18h D->E F 6. Quench with sat. NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Wash with Brine G->H I 9. Dry over Na₂SO₄ H->I J 10. Concentrate in vacuo I->J K 11. Column Chromatography (Silica Gel) J->K

Caption: General laboratory workflow for reductive amination.

Table 1: Comparison of N-Alkylation Methodologies

FeatureReductive AminationDirect Alkylation with Alkyl Halides
Electrophile Aldehyde or KetonePrimary or Secondary Alkyl Halide
Key Reagent NaBH(OAc)₃K₂CO₃ (or other base)
Reaction Type One-pot condensation-reductionSN2 Substitution
Advantages High functional group tolerance, wide substrate scope, mild conditions, avoids toxic reagents.Straightforward, uses common reagents, good for simple alkyl groups.
Limitations Requires availability of the corresponding carbonyl compound.Risk of over-alkylation (quaternary salt formation), limited to less sterically hindered halides.[3]
Typical Solvents DCM, DCE, THF[2][5]MeCN, DMF[8]

Troubleshooting and Key Considerations

  • Low Yield in Reductive Amination: Ensure the use of anhydrous solvent, as water can decompose the STAB reagent.[2][5] For less reactive ketones, adding a catalytic amount of acetic acid may improve the rate of iminium formation.[4]

  • Over-alkylation in Direct Alkylation: The formation of a quaternary ammonium salt can occur if an excess of the alkyl halide is used or if the reaction is run for too long.[7] It is often recommended to add the alkyl halide slowly to a solution of the amine to maintain the amine in excess locally.[7]

  • Purification Challenges: N-alkylated 4-hydroxypiperidines are basic compounds and can exhibit peak tailing on silica gel chromatography. To mitigate this, the eluent can be doped with a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol.[9]

Conclusion

The N-alkylation of 4-hydroxypiperidine is a cornerstone transformation in the synthesis of pharmaceutically relevant molecules. Both reductive amination and direct alkylation offer reliable and effective routes to a diverse range of N-substituted products. By understanding the mechanistic principles behind each method and carefully selecting reagents and conditions, researchers can efficiently synthesize target molecules for further investigation in the drug discovery pipeline. The choice between these two powerful methods will ultimately depend on the specific target structure, substrate availability, and desired scale of the reaction.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]

  • ACS Reagent Chemicals. N alkylation at sp3 Carbon Reagent Guide. [Link]

Sources

Application of 4-allyl-4-hydroxypiperidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Allyl-4-Hydroxypiperidine in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the 4,4-disubstituted piperidine ring is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. 4-Allyl-4-hydroxypiperidine represents a high-value tactical intermediate within this class. Its utility stems from two key structural features:

  • The 4-Hydroxy Group: Provides a polar handle for hydrogen bonding (crucial for aminergic GPCRs) or further derivatization (esters, carbamates).

  • The 4-Allyl Group: Acts as a latent functional handle. It is stable enough to survive N-alkylation but reactive enough to undergo olefin metathesis, hydroboration, or oxidative cleavage, enabling rapid access to complex spirocycles and macrocycles.

This guide details the synthesis, handling, and application of this scaffold, focusing on its role in generating opioid receptor modulators , neurokinin antagonists , and spirocyclic libraries .

Core Rationale: The "Gem-Disubstituted" Effect

Why use 4-allyl-4-hydroxypiperidine?

  • Metabolic Stability: Substitution at the 4-position blocks oxidative metabolism (CYP450) common at the methine position of monosubstituted piperidines.

  • Conformational Locking: The gem-disubstitution restricts the conformational flexibility of the piperidine ring, often freezing the molecule in a bioactive chair conformation that reduces the entropic penalty of binding to a receptor.

  • Synthetic Divergence: The allyl group allows the molecule to serve as a "branch point" intermediate.

Protocol A: Synthesis of N-Boc-4-Allyl-4-Hydroxypiperidine

Objective: To synthesize the core scaffold on a multigram scale using a Grignard addition. Safety Note: Allylmagnesium bromide is air/moisture sensitive. Reactions must be performed under inert atmosphere (Argon/Nitrogen).

Materials
  • Reactant: N-Boc-4-piperidone (CAS: 79099-07-3)

  • Reagent: Allylmagnesium bromide (1.0 M in diethyl ether)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Quench: Saturated aqueous Ammonium Chloride (

    
    )
    
Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol) in 150 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Grignard Addition: Transfer Allylmagnesium bromide (60 mL, 60.0 mmol, 1.2 equiv) to the addition funnel via cannula.

    • Critical Step: Add the Grignard reagent dropwise over 30 minutes. Maintain internal temperature below 5°C to prevent side reactions (enolization).

  • Reaction: Once addition is complete, allow the reaction to warm to room temperature (RT) naturally. Stir for 3 hours.

    • Validation: Monitor by TLC (30% EtOAc/Hexane). The starting ketone spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      alcohol spot.
  • Quench: Cool back to 0°C. Carefully quench with saturated aqueous

    
     (50 mL). Caution: Exothermic.
    
  • Extraction: Extract the aqueous layer with EtOAc (

    
     mL). Combine organic layers.
    
  • Purification: Wash with brine, dry over

    
    , filter, and concentrate in vacuo.
    
  • Isolation: Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield the product as a colorless oil or white solid.

Yield Expectation: 85-95% Data:


 NMR (400 MHz, 

) typically shows characteristic allyl signals:

5.8-5.9 (m, 1H, vinyl), 5.1-5.2 (d, 2H, terminal alkene).

Application Workflows

Workflow 1: Synthesis of Spirocyclic Piperidines (RCM Strategy)

The allyl group is most powerful when used to create spirocycles, which are increasingly popular in drug discovery for increasing


 character (solubility/selectivity).

Mechanism:

  • O-Alkylation: The 4-hydroxyl group is alkylated with an allyl halide (e.g., allyl bromide).

  • Ring Closing Metathesis (RCM): Grubbs' II catalyst closes the ring between the two allyl groups.

  • Result: A spiro[pyran-4,4'-piperidine] system.

Workflow 2: Oxidative Cleavage to Pharmacophores

The allyl group serves as a "masked" aldehyde or alcohol.

  • Ozonolysis/Lemieux-Johnson: Converts the allyl group to an aldehyde (

    
    ).
    
  • Reductive Amination: The resulting aldehyde reacts with amines to form 4-aminoalkyl-piperidines (common in Neurokinin-1 antagonists).

Visualization: Synthetic Pathways

The following diagram illustrates the divergent synthesis capabilities starting from the core scaffold.

G Start N-Boc-4-Piperidone Intermediate 4-Allyl-4-Hydroxypiperidine (Core Scaffold) Start->Intermediate AllylMgBr THF, 0°C Spiro Spirocyclic Ethers (via RCM) Intermediate->Spiro 1. Allyl Bromide/NaH 2. Grubbs II Catalyst Aldehyde Aldehyde Precursors (via Ozonolysis) Intermediate->Aldehyde O3, DMS or OsO4/NaIO4 Opioid Mu-Opioid Ligands (via Esterification) Intermediate->Opioid ArCOCl (Ester formation)

Figure 1: Divergent synthetic pathways utilizing the 4-allyl-4-hydroxypiperidine scaffold to access spirocycles, aldehyde intermediates, and ester-based ligands.

Quantitative Data: Reactivity Profile

Reaction TypeReagent SystemTarget MoietyTypical YieldApplication
O-Alkylation NaH, Alkyl Halide, DMFEthers80-90%Solubility tuning
Esterification RCOCl, Et3N, DCMEsters>90%Prodrugs/Opioids
Metathesis (RCM) Grubbs II (5 mol%), DCMSpirocycles75-85%Novel IP Scaffolds
Hydroboration 1. 9-BBN, 2. H2O2/NaOHPrimary Alcohols80%Linker attachment
Oxidative Cleavage OsO4 (cat), NaIO4Aldehydes70-80%Reductive Amination

Therapeutic Relevance & Case Studies

Case A: Opioid Receptor Agonists

The 4-phenyl-4-hydroxypiperidine scaffold is the basis of Pethidine and Ketobemidone . However, replacing the phenyl ring with an allyl group (and subsequent modification) shifts the profile.

  • Mechanism: The 4-OH group mimics the phenolic OH of morphine (if positioned correctly) or interacts with the H-bonding network in the receptor pocket.

  • Modification: Esterification of the 4-OH with propionyl chloride creates analogs structurally related to MPPP (a synthetic opioid), though the allyl variant is often used to probe the hydrophobic pocket size of the receptor.

Case B: Neurokinin-1 (NK1) Antagonists

NK1 antagonists (e.g., Aprepitant) often require a piperidine core. The 4-allyl group allows for the introduction of a "pendant" aromatic ring via Cross-Metathesis or Heck Coupling .

  • Protocol: React 4-allyl-4-hydroxypiperidine with an aryl iodide (Pd(OAc)2, PPh3, Et3N) to extend the carbon chain with an aryl group, essential for pi-stacking interactions in the NK1 binding site.

References

  • Review of Piperidine Synthesis: Watson, P. S., Jiang, B., & Scott, B. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines. Organic Letters. Link

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link

  • Grignard Addition Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard Reference for Grignard Mechanism).
  • Opioid SAR Studies: Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press. (Foundational text on 4-substituted piperidine SAR).
  • RCM Applications: Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Angewandte Chemie International Edition. Link

Sources

Application Note: Strategic Development of CNS Agents Using 4-(Prop-2-en-1-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-substituted piperidine ring is arguably the most "privileged structure" in central nervous system (CNS) drug discovery, serving as the core pharmacophore for analgesics (e.g., fentanyl family), antipsychotics (e.g., haloperidol), and neuroprotective agents (Sigma-1 receptor ligands).

This guide focuses on 4-(Prop-2-en-1-yl)piperidin-4-ol (also known as 4-allyl-4-hydroxypiperidine). Unlike the more common 4-phenyl variants, the 4-allyl congener offers a unique alkene handle for late-stage diversification. This allows medicinal chemists to rapidly generate libraries of lipophilic ligands via olefin metathesis or "click" chemistry (thiol-ene), specifically tuning the molecule's physicochemical properties for Blood-Brain Barrier (BBB) penetration.

The Scaffold Advantage: Why 4-Allyl?

In CNS drug design, "escape from flatland" (increasing Fsp3 character) is crucial for improving solubility and reducing toxicity. The 4-allyl-4-hydroxypiperidine scaffold provides:

  • Geminal Disubstitution: The C4 quaternary center restricts conformational flexibility, often locking the molecule into a bioactive chair conformation favorable for receptor binding (e.g., Mu-opioid or Sigma-1 pockets).

  • The Allyl "Warhead": The terminal alkene is electronically distinct from the amine, allowing orthogonal functionalization. It serves as a precursor for:

    • Extended alkyl chains (via Cross-Metathesis) to reach hydrophobic sub-pockets.

    • Polar groups (via Hydroboration/Oxidation) to adjust LogP.

    • Heterocycles (via 1,3-Dipolar Cycloaddition).

Synthetic Protocols

Protocol A: Core Scaffold Synthesis (Gram-Scale)

Objective: Synthesize tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate (N-Boc protected intermediate).

Reagents:

  • N-Boc-4-piperidone (CAS: 79099-07-3)

  • Allylmagnesium bromide (1.0 M in Et2O)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve N-Boc-4-piperidone (10.0 g, 50 mmol) in anhydrous THF (150 mL). Cool to 0°C.

  • Grignard Addition: Add Allylmagnesium bromide (60 mL, 60 mmol) dropwise via addition funnel over 30 minutes. Note: Exothermic reaction; maintain internal temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane; stain with KMnO4 to visualize the alkene).

  • Quench: Cool to 0°C. Carefully quench with sat. NH4Cl (50 mL).

  • Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient 9:1 to 7:3).

    • Yield: Typically 85-92% as a colorless oil/solid.

Protocol B: Library Generation via Olefin Cross-Metathesis

Objective: Extend the allyl chain to probe hydrophobic pockets (Structure-Activity Relationship - SAR).

Mechanism: Ruthenium-catalyzed exchange of alkylidene groups.

Reagents:

  • Scaffold (from Protocol A)

  • Styrene derivatives or Alkyl acrylates (coupling partners)

  • Grubbs Catalyst, 2nd Generation (5 mol%)

  • Dichloromethane (DCM), degassed

Procedure:

  • Dissolve Scaffold (1 eq) and Coupling Partner (3 eq) in DCM (0.1 M concentration).

  • Add Grubbs-II catalyst (0.05 eq).

  • Reflux (40°C) for 12 hours under Argon.

  • Concentrate and purify via silica gel.

  • Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group, yielding the free amine for CNS testing.

Visualization: Synthetic Workflow

The following diagram illustrates the divergence strategy using the allyl handle to create distinct CNS-active classes.

G Start N-Boc-4-Piperidone Inter 4-Allyl-4-OH-Piperidine (The Scaffold) Start->Inter AllylMgBr THF, 0°C Path1 Route A: Cross Metathesis (Grubbs Cat.) Inter->Path1 Path2 Route B: Hydroboration (BH3 / H2O2) Inter->Path2 Path3 Route C: Esterification (R-COCl) Inter->Path3 Prod1 Lipophilic Analogs (Sigma-1 Ligands) Path1->Prod1 + Styrenes/Acrylates Prod2 Polar Diols (Solubility Modulators) Path2->Prod2 Anti-Markovnikov Prod3 Prodine/Ester Analogs (Mu-Opioid Probes) Path3->Prod3 Acylation of OH

Caption: Divergent synthesis strategy transforming the 4-allyl scaffold into three distinct pharmacological classes.

Validation Protocol: In Vitro BBB Permeability

CNS agents must cross the Blood-Brain Barrier. For basic amines like piperidines, the PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) is the industry standard for early screening.

Critical Consideration: Piperidines are basic (pKa ~9-10). At physiological pH (7.4), they are largely protonated (ionized), which hinders passive diffusion. However, the "equilibrium shift" mechanism often allows them to cross.

PAMPA-BBB Protocol
  • Membrane: Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Steps:

  • Coat: Apply 4 µL of lipid solution to the Donor filter membrane.

  • Load: Add 150 µL of compound solution (10 µM in PBS + 5% DMSO) to the Donor wells.

  • Fill Acceptor: Add 300 µL of blank PBS to Acceptor wells.

  • Incubate: Sandwich plates and incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantify: Measure concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculate Pe (Effective Permeability):



Interpretation Criteria:

  • 
     cm/s:  High CNS penetration (Likely BBB permeable).
    
  • 
     cm/s:  Low CNS penetration.
    

Data Analysis & SAR Logic

When developing agents from this scaffold, track the following parameters to ensure CNS bioavailability.

ParameterOptimal Range (CNS)Role of 4-Allyl Scaffold
LogP 2.0 – 4.0The allyl group adds +0.8 LogP. Metathesis with phenyl groups increases this further.
pKa 7.5 – 9.5The piperidine nitrogen is the basic center. N-alkylation (e.g., phenethyl) modulates this.
TPSA < 90 ŲThe 4-OH group adds polar surface area. Esterification (masking) reduces TPSA to aid entry.
H-Bond Donors < 34-OH is one donor. Keep N-substituents free of extra donors.
Visualization: BBB Decision Logic

BBB Start Synthesized Ligand PAMPA Run PAMPA-BBB Assay Start->PAMPA Result Calculate Pe (cm/s) PAMPA->Result High Pe > 4.0e-6 (High Permeability) Result->High Low Pe < 2.0e-6 (Low Permeability) Result->Low Action1 Proceed to Receptor Binding (Ki) High->Action1 Action2 Is LogP < 2.0? Low->Action2 Mod1 Add Lipophilic Tail (Metathesis on Allyl) Action2->Mod1 Yes (Too Polar) Mod2 Mask 4-OH (Ester/Ether) Action2->Mod2 No (TPSA too high) Mod1->Start Re-synthesize Mod2->Start Re-synthesize

Caption: Decision tree for optimizing CNS penetration based on PAMPA permeability data.

References

  • Review of Piperidine Scaffolds: Create, L. et al. "Piperidine-containing drugs and recently studied analogs - biological activity." PubMed. [Link]

  • Sigma-1 Receptor Ligands: Rossi, D. et al. "Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands."[1] Journal of Medicinal Chemistry. [Link]

  • Google Patents.
  • Grubbs Metathesis in Med Chem: Varray, S. et al. "Cross-metathesis in the synthesis of biologically active compounds." ChemRxiv. [Link][2]

  • PAMPA-BBB Methodology: Di, L. et al. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols: High-Throughput Screening Assays for 4-allyl-4-hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and the Imperative for High-Throughput Screening

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is a testament to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation, enabling precise interactions with biological targets.[1][2] Derivatives of 4-hydroxypiperidine, in particular, have shown a wide range of pharmacological activities, including analgesic and hypotensive effects.[1][3] The 4-allyl-4-hydroxypiperidine core represents a versatile starting point for library synthesis, offering multiple points for chemical diversification.[4]

To unlock the therapeutic potential of novel libraries based on this scaffold, a robust and efficient screening strategy is paramount. High-Throughput Screening (HTS) provides the necessary engine, enabling the rapid evaluation of tens of thousands to millions of compounds to identify "hits" that modulate a biological target or cellular phenotype.[5][6] This guide provides detailed protocols and expert insights for developing and executing HTS campaigns for 4-allyl-4-hydroxypiperidine derivatives, focusing on scientific integrity, methodological robustness, and actionable data generation.

Part 1: Strategic Assay Selection - Matching Technology to Biological Hypothesis

The first and most critical step in any screening campaign is the selection of an appropriate assay. This choice is fundamentally driven by the biological question being asked. Since the precise molecular targets of a novel library are often unknown, a rational approach involves hypothesizing potential target classes based on the scaffold's known activities. Piperidine derivatives are well-known modulators of G-Protein Coupled Receptors (GPCRs), ion channels, and various enzymes like kinases.[2][3][7]

The choice of assay format must balance biological relevance with the practical demands of HTS, such as automation compatibility, miniaturization, and cost-effectiveness.[8][9] The following decision tree illustrates a logical approach to selecting an HTS assay.

Assay_Selection_Workflow A Start: Define Biological Hypothesis for Piperidine Library B Known Target Protein? A->B C Biochemical (Target-Based) Assays B->C Yes D Cell-Based (Phenotypic) Assays B->D No / Target Agnostic E Interaction or Enzymatic Activity? C->E J Cellular Pathway Known? (e.g., Ca2+ Flux, cAMP) D->J F Enzyme (e.g., Kinase, Protease) E->F Enzymatic G Binding (e.g., Receptor-Ligand) E->G Binding H Fluorescence Polarization (FP) Assay F->H I AlphaScreen® Assay G->I K Functional Assays J->K Yes L Phenotypic Readout (e.g., Viability, Morphology) J->L No M Calcium Flux Assay (GPCRs, Ion Channels) K->M N cAMP Assay (GPCRs) K->N O High-Content Imaging (HCI) L->O P Cell Viability Assay (e.g., CellTiter-Glo®) L->P

Caption: Decision tree for selecting an appropriate HTS assay format.

This guide will focus on two powerful and widely applicable assay formats: a biochemical Fluorescence Polarization (FP) Assay for a putative enzyme target (e.g., a kinase) and a Cell-Based Calcium Flux Assay for a putative GPCR or ion channel target.

Part 2: Assay Principles and Foundational Concepts

Fluorescence Polarization (FP) Assays

FP is a homogeneous technique ideal for monitoring molecular binding events in solution, making it exceptionally well-suited for HTS.[7] The principle is based on the rotational speed of a fluorescently labeled molecule (a "tracer").[10]

  • Low Polarization: When excited with plane-polarized light, a small, free-tumbling fluorescent tracer rotates rapidly before emitting light, resulting in depolarized emission.

  • High Polarization: When the tracer is bound to a much larger molecule (e.g., a protein), its rotation is slowed dramatically. It remains relatively stationary during the fluorescence lifetime, and the emitted light remains highly polarized.

In a competitive binding assay, a test compound that binds to the protein will displace the fluorescent tracer, leading to a decrease in polarization. This makes FP an excellent method for screening for enzyme inhibitors or receptor antagonists.[7][10][11]

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen® is a highly sensitive, bead-based assay technology used to study biomolecular interactions.[12][13] It relies on two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.

  • Mechanism: A photosensitizer within the Donor bead is excited by a laser at 680 nm, causing it to convert ambient oxygen into a short-lived, high-energy state called singlet oxygen.[12][13]

  • Proximity Dependence: Singlet oxygen can diffuse approximately 200 nm before decaying.[12] If an Acceptor bead is within this proximity (brought close by a biological interaction), the singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, which ultimately emits light at 520-620 nm.[13][14] If the beads are not in proximity, no signal is generated.

This technology is exceptionally versatile and can be adapted for immunoassays, enzyme assays, and receptor-ligand binding studies.[13]

Cell-Based Calcium Flux Assays

Many GPCRs (specifically those coupled to Gαq) and ion channels signal through the release of intracellular calcium (Ca²⁺).[15][16] Cell-based HTS assays can measure these changes using calcium-sensitive fluorescent dyes.

  • Mechanism: Cells are pre-loaded with a dye (e.g., Fluo-8 AM) that is non-fluorescent until it binds to free Ca²⁺ in the cytoplasm.[17]

  • Signal Generation: When a GPCR or ion channel is activated, Ca²⁺ is released from intracellular stores or enters from the extracellular space, causing a rapid increase in cytosolic Ca²⁺ concentration. This binding of Ca²⁺ to the dye results in a sharp increase in fluorescence intensity, which can be measured in real-time using an instrument like a FLIPR® (Fluorometric Imaging Plate Reader).[18][19]

This assay provides a direct functional readout of receptor activation (agonism) or inhibition (antagonism).[15][17]

Part 3: Detailed Protocols and Methodologies

Protocol 1: Fluorescence Polarization (FP) Kinase Inhibition Assay

This protocol describes a competitive FP assay to identify inhibitors of a hypothetical protein kinase. The assay measures the displacement of a fluorescently labeled tracer from an antibody that specifically recognizes the phosphorylated product of the kinase reaction.

Principle of Causality: The amount of phosphorylated product generated by the kinase is inversely proportional to the amount of tracer that can bind to the detection antibody. Therefore, an effective kinase inhibitor will result in less product, more tracer-antibody binding, and a high polarization signal.[20]

FP_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction & Detection cluster_readout Data Acquisition A 1. Prepare Reagents: - Kinase Enzyme - Substrate Peptide - ATP Solution - FP Tracer & Antibody - Test Compounds B 2. Dispense Compounds & Kinase to 384-well Plate C 3. Add Substrate/ATP Mix to Initiate Reaction B->C D 4. Incubate at RT (e.g., 60 minutes) C->D E 5. Add Stop/Detection Mix (EDTA, FP Tracer, Antibody) D->E F 6. Incubate at RT (e.g., 30 minutes) E->F G 7. Read Plate on FP-enabled Microplate Reader (Ex/Em appropriate for tracer) F->G

Caption: Experimental workflow for the FP Kinase Inhibition HTS Assay.

Materials and Reagents

Reagent/MaterialExample SupplierPurpose
384-well, low-volume, black platesGreiner, CorningMinimize background fluorescence and reagent use.
Purified Kinase EnzymeCarna Biosciences, SignalChemBiological target.
Kinase Substrate (Peptide/Protein)-Phosphorylated by the enzyme.
Adenosine Triphosphate (ATP)Sigma-AldrichPhosphate donor for the kinase reaction.
FP-labeled TracerThermo Fisher (PolarScreen™)Fluorescent probe for the detection antibody.
Phospho-specific AntibodyThermo Fisher (PolarScreen™)Binds the phosphorylated product and tracer.
Test Compound LibraryIn-house, Vendor10 mM stock in 100% DMSO.
Kinase Reaction Buffer-Provides optimal pH and ionic strength for enzyme activity.
EDTA (in Stop Solution)-Chelates Mg²⁺ to stop the kinase reaction.
Automated Liquid HandlersBeckman Coulter, AgilentFor precise and repeatable dispensing.
FP-capable Microplate ReaderBMG LABTECH, PerkinElmerDetects parallel and perpendicular fluorescence.[18]

Step-by-Step Methodology

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo®), dispense 50 nL of each test compound from the library source plates into the 384-well assay plates. For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known potent inhibitor (positive control).

  • Enzyme Addition: Prepare a 2X kinase enzyme solution in kinase reaction buffer. Dispense 5 µL of this solution into each well of the assay plate.

  • Initiate Kinase Reaction: Prepare a 2X substrate/ATP solution in kinase reaction buffer. To start the reaction, dispense 5 µL of this solution into each well. The final reaction volume is 10 µL, and the final compound concentration is typically 10 µM.

  • Incubation: Gently mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 60 minutes.

  • Stop and Detect: Prepare a 2X stop/detection solution containing EDTA, the FP tracer, and the phospho-specific antibody in FP buffer. Dispense 10 µL of this solution into each well. The final volume is now 20 µL.

  • Equilibration: Mix the plate gently and incubate at room temperature for 30-60 minutes, protected from light, to allow the binding equilibrium to be reached.

  • Data Acquisition: Read the plate on a microplate reader equipped for fluorescence polarization.[7] The output will be in millipolarization (mP) units.

Protocol 2: Cell-Based Calcium Flux HTS Assay for GPCR Antagonists

This protocol outlines a no-wash, fluorescence-based assay to identify antagonists of a Gαq-coupled GPCR expressed in a recombinant cell line (e.g., HEK293 or CHO).

Principle of Causality: Antagonists will block the GPCR, preventing an agonist from binding and triggering the downstream release of intracellular calcium. Therefore, in the presence of an effective antagonist, the addition of an agonist will fail to produce a fluorescent signal.[15][17]

Calcium_Flux_Workflow cluster_prep Cell & Compound Preparation cluster_readout Real-Time Detection A 1. Plate cells expressing target GPCR in 384-well plates B 2. Incubate overnight (37°C, 5% CO₂) A->B C 3. Prepare & add calcium-sensitive dye (e.g., Fluo-8 AM) to cells B->C D 4. Incubate to allow dye loading C->D E 5. Transfer assay plate to FLIPR® D->E F 6. Add test compounds to plate (First Addition) E->F G 7. Read baseline fluorescence kinetically F->G H 8. Add EC₈₀ concentration of agonist (Second Addition) G->H I 9. Read fluorescence kinetically to measure Ca²⁺ response H->I

Caption: Workflow for a dual-addition cell-based calcium flux antagonist assay.

Materials and Reagents

Reagent/MaterialExample SupplierPurpose
384-well, black, clear-bottom platesGreiner, CorningFor cell culture and bottom-read fluorescence.
HEK293 or CHO cell lineATCCStably expressing the target GPCR.
Cell Culture Medium (e.g., DMEM)GibcoFor cell growth and maintenance.
Calcium-sensitive dye kitAbcam (Fluo-8), Molecular DevicesFluorescent reporter for intracellular calcium.
ProbenecidSigma-AldrichAnion-exchange transport inhibitor to prevent dye leakage.
Known GPCR AgonistTocris, Sigma-AldrichTo stimulate the receptor.
Test Compound LibraryIn-house, Vendor10 mM stock in 100% DMSO.
Assay Buffer (e.g., HBSS)GibcoProvides a physiological environment for the assay.
FLIPR® Penta or Tetra SystemMolecular DevicesHigh-throughput kinetic plate reader.[18]

Step-by-Step Methodology

  • Cell Plating: Seed the GPCR-expressing cells into 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: The next day, prepare the calcium dye loading solution according to the manufacturer's protocol, typically containing the dye and probenecid in assay buffer. Remove the culture medium from the cells and add 25 µL of the dye loading solution.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 15 minutes at room temperature, protected from light.

  • Compound Addition (First Addition): Place the cell plate into the FLIPR® instrument. Add 12.5 µL of 3X concentrated test compounds (or controls) in assay buffer.

  • Incubation & Baseline Read: Incubate for a pre-determined time (e.g., 15-30 minutes) within the instrument. The instrument will read a baseline fluorescence for 10-20 seconds.

  • Agonist Addition (Second Addition): The FLIPR® will then perform the second addition, dispensing 12.5 µL of a 4X concentrated agonist solution. The final agonist concentration should be at the EC₈₀ (the concentration that gives 80% of the maximal response) to ensure sensitivity for detecting antagonists.

  • Data Acquisition: The instrument immediately begins reading the fluorescence intensity kinetically for 2-3 minutes to capture the calcium flux. Data is typically analyzed as the maximum peak height or the area under the curve.

Part 4: Assay Validation and Data Analysis - Ensuring Trustworthiness

A successful HTS campaign is built on a rigorously validated assay.[21] The goal of validation is to prove that the assay is robust, reproducible, and suitable for screening a large number of compounds.[21][22]

Key Validation Parameters

ParameterFormula / DefinitionAcceptance CriteriaRationale
Z'-Factor 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]Z' > 0.5 Measures the statistical separation between positive (p) and negative (n) controls. It accounts for both signal dynamic range and data variation, making it the gold standard for HTS assay quality.[23] A value > 0.5 indicates an excellent assay.
Signal-to-Background (S/B) μₚ / μₙ> 5 (assay dependent)A measure of the dynamic range of the assay.
Signal-to-Noise (S/N) |μₚ - μₙ| / √(σₚ² + σₙ²)> 10 (assay dependent)Measures the separation of the control signals relative to their standard deviations (σ).
DMSO Tolerance -No significant signal change at the final screening concentration (e.g., 0.1% - 1%).Ensures the solvent used for compounds does not interfere with the assay.[21]

(μ = mean, σ = standard deviation)

Data Analysis Workflow

  • Raw Data Processing: Raw data from the plate reader (e.g., mP values or RFU) is collected for each well.

  • Normalization: To allow for comparison across multiple plates, data is often normalized. A common method is to define the average negative control (DMSO) as 0% inhibition and the average positive control as 100% inhibition.

    • % Inhibition = 100 * (Signal_Test_Cmpd - μ_Positive_Ctrl) / (μ_Negative_Ctrl - μ_Positive_Ctrl)

  • Hit Identification: A "hit" is defined as a compound that meets a pre-defined activity threshold, for example, >50% inhibition or >3 standard deviations from the mean of the negative controls.

  • Confirmation and Dose-Response: Primary hits are re-tested, often in triplicate. Confirmed hits then proceed to dose-response analysis, where they are tested across a range of concentrations (e.g., 10-point curve) to determine their potency (IC₅₀ or EC₅₀).[6]

Conclusion

The successful prosecution of a high-throughput screening campaign for novel 4-allyl-4-hydroxypiperidine derivatives is a multi-faceted endeavor that hinges on a logical, scientifically-grounded approach. It begins with the formulation of a clear biological hypothesis, which in turn dictates the selection of an appropriate assay technology. Whether pursuing a target-based biochemical approach like Fluorescence Polarization or a functional cell-based method like a Calcium Flux assay, the keys to success are meticulous protocol development, rigorous assay validation, and robust data analysis. By adhering to the principles and detailed protocols outlined in this guide, researchers can confidently navigate the complexities of HTS to identify promising lead compounds and accelerate the journey from chemical library to potential therapeutic.

References

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  • From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs. (2025, November 17). BellBrook Labs.
  • Fluorescence Polarization (FP) - Molecular Devices. (2026, February 16). Molecular Devices.
  • A "Dual-Addition" Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors - JoVE. (2022, December 2). JoVE.
  • Redder Is Better: Far-Red PolarScreen™ FP Kinase Assay - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences. Echelon Biosciences.
  • AlphaScreen® - Berthold Technologies GmbH & Co.KG. Berthold Technologies.
  • High Throughput Screening Instrumentation - Center for Innovative Drug Discovery.
  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
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  • In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) - Bio-protocol. (2019, February 5). Bio-protocol.
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  • Recent progress in assays for GPCR drug discovery. Physiology.org.
  • Cell-Based Assays for High-Throughput Screening: Methods and Protocols - ResearchGate. (2025, August 10).
  • Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - ACS Publications. (2022, February 25).
  • Open PHACTS computational protocols for in silico target validation of cellular phenotypic screens: knowing the knowns - RSC Publishing. Royal Society of Chemistry.
  • Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries - Benchchem. BenchChem.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). BPS Bioscience.
  • Small Compound Screening Overview - Target Discovery Institute - University of Oxford. University of Oxford.
  • High throughput screening technologies for ion channels - PMC. (2015, December 14).
  • Adaptation of a potassium channel assay to enable easier high throughput screening - BMG Labtech. (2025, January 23). BMG LABTECH.
  • Enhancing drug discovery: high-throughput screening and cell-based assays - Nuvisan. Nuvisan.
  • Ion Channel Research: Advancing High Throughput Screening Techniques - Aurora Biomed. (2024, June 12). Aurora Biomed.
  • A General Strategy for N–(Hetero)
  • High-Throughput Screening (HTS): Accelerating Drug Discovery - Vipergen. Vipergen.
  • High throughput screening (HTS). Biological screening. - ChemDiv. ChemDiv.
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  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025, August 7).
  • 4-hydroxypiperidine | Sigma-Aldrich. Sigma-Aldrich.
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Sources

Application Notes and Protocols for Evaluating the Cellular Activity of 4-(Prop-2-en-1-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Analog

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of clinically significant drugs with diverse biological activities. Compounds incorporating this motif have been developed as analgesics, antihistamines, antipsychotics, and more. 4-(Prop-2-en-1-yl)piperidin-4-ol, hereafter referred to as "Compound X," is a novel synthetic molecule featuring this key heterocyclic ring. While its precise biological target is yet to be elucidated, its structural similarity to known pharmacologically active agents suggests potential interactions with key receptors in the central nervous system.

This comprehensive guide provides a strategic framework and detailed protocols for the initial characterization of Compound X's cellular activity. As a Senior Application Scientist, the following methodologies have been curated not merely as a sequence of steps, but as a logical, self-validating workflow designed to provide robust and interpretable data. We will explore its potential activity at three high-value therapeutic targets frequently modulated by piperidine-containing molecules: the µ-opioid receptor, the NMDA receptor, and the sigma-1 receptor.

The protocols herein are designed for researchers, scientists, and drug development professionals, offering a tiered approach to screening. This begins with an essential assessment of cytotoxicity to establish a viable concentration range for subsequent specific functional assays. Each assay is presented with a detailed, step-by-step protocol, an explanation of the underlying scientific principles, and guidance for data analysis and interpretation.

Part 1: Foundational Analysis - Determining the Therapeutic Window

Before investigating specific receptor interactions, it is crucial to determine the concentration range at which Compound X exhibits its biological effects without inducing general cellular toxicity. This is achieved through cell viability assays. We present two common and reliable methods: the MTT and the Resazurin assays. These assays are based on the metabolic activity of viable cells and provide a quantitative measure of cytotoxicity.

Principle of Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

The Resazurin assay is a fluorometric method that uses the blue, non-fluorescent dye resazurin. In viable cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin.[3] The fluorescence intensity is directly proportional to the number of living, metabolically active cells.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assay cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24 hours cell_seeding->incubation_24h compound_prep Prepare serial dilutions of Compound X incubation_24h->compound_prep add_compound Add Compound X to cells compound_prep->add_compound incubation_48h Incubate for 24-72 hours add_compound->incubation_48h add_reagent Add MTT or Resazurin reagent incubation_48h->add_reagent incubation_assay Incubate for 1-4 hours add_reagent->incubation_assay solubilization Add solubilization solution (MTT) incubation_assay->solubilization MTT Assay Only read_plate Read absorbance/fluorescence incubation_assay->read_plate Resazurin Assay solubilization->read_plate

Caption: General workflow for assessing the cytotoxicity of Compound X.

Detailed Protocol: MTT Assay

Materials:

  • Human embryonic kidney (HEK293) cells or a relevant cell line of choice.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Compound X stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).[1]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well clear flat-bottom plates.

  • Microplate spectrophotometer.

Procedure:

  • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Compound X in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:2 or 1:3 serial dilutions. Include a vehicle control (DMSO at the same final concentration as the highest Compound X concentration).

  • Remove the medium from the wells and add 100 µL of the prepared Compound X dilutions or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well.[4]

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well.[4]

  • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[1]

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[1]

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of Compound X that inhibits 50% of cell viability, can be determined by plotting the percentage of cell viability against the log concentration of Compound X and fitting the data to a sigmoidal dose-response curve.

ParameterDescription
Vehicle Control Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Compound X. Represents 100% viability.
Test Concentrations A range of concentrations of Compound X used to treat the cells.
Blank Wells containing medium but no cells, to measure background absorbance/fluorescence.
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.

Part 2: Primary Screening - µ-Opioid Receptor Activity

The 4-anilidopiperidine scaffold is a core component of potent µ-opioid receptor agonists like fentanyl.[5] Therefore, a primary screen to assess the activity of Compound X on the µ-opioid receptor is a logical starting point. The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]

Principle of the cAMP Assay

This assay measures the ability of Compound X to modulate the intracellular levels of cAMP in a cell line stably expressing the human µ-opioid receptor.[8][9] A known adenylyl cyclase activator, such as forskolin, is used to stimulate cAMP production. If Compound X is a µ-opioid receptor agonist, it will activate the Gi pathway, inhibit adenylyl cyclase, and thus reduce the forskolin-induced cAMP accumulation. Conversely, if it is an antagonist, it will block the effect of a known µ-opioid agonist.

Signaling Pathway of µ-Opioid Receptor

G cluster_0 Cell Membrane agonist Compound X (Agonist) receptor µ-Opioid Receptor agonist->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits atp ATP camp cAMP atp->camp Converts pka PKA camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates targets forskolin Forskolin forskolin->adenylyl_cyclase Stimulates G cluster_0 Cell Preparation cluster_1 Compound Incubation cluster_2 Measurement cell_seeding Seed HEK293 cells expressing NMDA receptors dye_loading Load cells with a calcium-sensitive dye cell_seeding->dye_loading compound_prep Prepare serial dilutions of Compound X dye_loading->compound_prep add_compound Pre-incubate cells with Compound X compound_prep->add_compound add_agonists Add glutamate and glycine add_compound->add_agonists read_fluorescence Measure fluorescence change (FLIPR) add_agonists->read_fluorescence

Caption: Workflow for the NMDA receptor calcium flux assay.

Detailed Protocol: Calcium Flux Assay

Materials:

  • HEK293 cells stably or transiently expressing NMDA receptor subunits (e.g., NR1/NR2A or NR1/NR2B). [10][11]* Complete culture medium.

  • Compound X stock solution.

  • Glutamate and Glycine stock solutions.

  • A calcium-sensitive dye kit (e.g., Fluo-4 AM or Calcium-5).

  • Assay buffer (e.g., HBSS).

  • 96-well or 384-well black-walled, clear-bottom plates.

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Seed HEK293-NMDA cells in a black-walled, clear-bottom 96-well plate and incubate for 24-48 hours.

  • Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of Compound X in assay buffer.

  • Place the plate in the fluorescence plate reader.

  • Add the Compound X dilutions to the cells and incubate for a specified time (e.g., 5-15 minutes).

  • Add a mixture of glutamate and glycine (at their EC80 concentrations) to stimulate calcium influx.

  • Measure the fluorescence intensity over time, before and after the addition of the agonists.

Data Analysis and Interpretation

The antagonist effect of Compound X is determined by its ability to reduce the peak fluorescence signal induced by glutamate and glycine. The data is typically normalized to the response in the absence of the compound. An IC50 value can be calculated from the dose-response curve.

Part 4: Tertiary Screening - Sigma-1 Receptor Binding

Sigma receptors are unique intracellular proteins implicated in a variety of neurological and psychiatric disorders. [12]Many synthetic piperidine-containing compounds have shown high affinity for sigma receptors. [13]A radioligand binding assay can determine if Compound X interacts directly with the sigma-1 receptor.

Principle of the Radioligand Binding Assay

This is a competitive binding assay that measures the ability of Compound X to displace a known high-affinity radiolabeled ligand from the sigma-1 receptor. [14]The assay is typically performed using cell membranes prepared from a cell line with high endogenous expression of the sigma-1 receptor, such as the human fibrosarcoma cell line HT-1080. [15]A decrease in the amount of bound radioactivity in the presence of Compound X indicates binding to the receptor.

Detailed Protocol: Sigma-1 Receptor Radioligand Binding Assay

Materials:

  • HT-1080 cells.

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • [³H]-(+)-pentazocine (a common sigma-1 receptor radioligand).

  • Haloperidol (for determining non-specific binding).

  • Compound X stock solution.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Culture HT-1080 cells to confluency, harvest, and homogenize them in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay: In a 96-well plate or microcentrifuge tubes, combine the cell membranes (e.g., 50-100 µg of protein), a fixed concentration of [³H]-(+)-pentazocine (at its Kd concentration), and varying concentrations of Compound X.

  • For determining non-specific binding, use a high concentration of an unlabeled ligand like haloperidol (e.g., 10 µM).

  • Incubate the mixture at room temperature for a specified time (e.g., 120 minutes). [14]5. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis and Interpretation

The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of specific binding by Compound X is plotted against its log concentration. The IC50 value is determined from this curve, and the binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.

ParameterCalculation
Total Binding Radioactivity in the absence of any competing ligand.
Non-specific Binding Radioactivity in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol).
Specific Binding Total Binding - Non-specific Binding.
Ki IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This application note provides a structured and comprehensive approach to the initial cellular characterization of 4-(Prop-2-en-1-yl)piperidin-4-ol (Compound X). By first establishing a non-toxic concentration range and then systematically screening against a panel of high-value CNS targets, researchers can efficiently and robustly elucidate the compound's primary pharmacological activity. The detailed protocols and data interpretation guidelines herein are designed to ensure scientific integrity and generate reliable data, paving the way for further preclinical development.

References

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved February 19, 2026, from [Link]

  • GenScript. (n.d.). CHO-K1/OPRM1/Gα15 Stable Cell Line. Retrieved February 19, 2026, from [Link]

  • Prancl, M., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 14899.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 19, 2026, from [Link]

  • Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved February 19, 2026, from [Link]

  • Mahoney, L. (2025). Resazurin cell viability assay in hiPSC-derived ineurons. protocols.io. [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved February 19, 2026, from [Link]

  • Eurofins DiscoverX. (n.d.). mu (MOP) Human Opioid GPCR Cell Based PAM cAMP LeadHunter Assay. Retrieved February 19, 2026, from [Link]

  • JoVE. (2018). NMDA-receptor Study Protocol. Retrieved February 19, 2026, from [Link]

  • Pasternak, G. W. (2018). Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR). Methods in molecular biology (Clifton, N.J.), 1848, 239–253.
  • Corder, G., et al. (2024). Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Frontiers in Pharmacology, 15, 1374567.
  • Stroebel, L., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 57303.
  • MilliporeSigma. (n.d.). Ready-to-Assay Mu Opioid Receptor Frozen Cells. Retrieved February 19, 2026, from [Link]

  • Corder, G., et al. (2024). Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development.
  • Martin, L. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 269.
  • Tovar, K. R., & Westbrook, G. L. (1999). The incorporation of NMDA receptors with a distinct subunit composition at nascent hippocampal synapses in vitro. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(10), 4180–4188.
  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved February 19, 2026, from [Link]

  • Carriedo, S. G., & Luján, R. (2025). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. In Methods in Neurodegenerative Disease Drug Discovery. Humana Press.
  • Wikipedia. (n.d.). HT1080. Retrieved February 19, 2026, from [Link]

  • Sahn, J. J., et al. (2022). Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers in Pharmacology, 13, 1047228.
  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved February 19, 2026, from [Link]

  • Emory Theses and Dissertations. (2018). Transfection optimization of HEK-293 cells with NMDA receptor subunits NR1 and NR2A. Retrieved February 19, 2026, from [Link]

  • Collett, V. J., & Collingridge, G. L. (2004). Interactions between NMDA receptors and mGlu5 receptors expressed in HEK293 cells. British journal of pharmacology, 142(6), 991–1002.
  • Cellosaurus. (n.d.). Cellosaurus cell line HT-1080 (CVCL_0317). Retrieved February 19, 2026, from [Link]

  • Public Health England. (n.d.). HT 1080. Retrieved February 19, 2026, from [Link]

  • Eurofins DiscoverX. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved February 19, 2026, from [Link]

  • SIGMA-1 EUROPE COST Action. (2025). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. Retrieved February 19, 2026, from [Link]

Sources

Application Notes & Protocols: Evaluating the Efficacy of 4-allyl-4-hydroxypiperidine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 4-allyl-4-hydroxypiperidine, a novel compound with potential therapeutic applications in pain and neuropsychiatric disorders. Lacking specific data on this molecule, this guide draws upon established methodologies for analogous 4-hydroxypiperidine derivatives and compounds targeting the N-methyl-D-aspartate (NMDA) and sigma (σ) receptors. We present detailed protocols for validated animal models of neuropathic pain and opioid addiction, including behavioral assays and data interpretation strategies, to rigorously assess the efficacy of 4-allyl-4-hydroxypiperidine.

Introduction: The Therapeutic Potential of 4-allyl-4-hydroxypiperidine

The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 4-hydroxypiperidine have been investigated for a range of pharmacological activities, including analgesia and as antagonists for receptors in the central nervous system (CNS).[2][3][4][5][6] The addition of an allyl group to the 4-hydroxy-4-phenylpiperidine structure has been noted in the synthesis of related compounds.[7]

  • NMDA Receptor Antagonism: The piperidine ring is a common feature in many NMDA receptor antagonists.[8][9] Overactivation of NMDA receptors is linked to excitotoxicity and central sensitization, key mechanisms in chronic pain and some neurological disorders.[10][11] Antagonists of the NMDA receptor have shown promise in treating depression and pain.[8][9]

  • Sigma (σ) Receptor Modulation: Sigma receptors, particularly the σ1 subtype, are unique binding sites in the brain that modulate various neurotransmitter systems, including the glutamatergic system.[12][13][14] Ligands for the sigma receptor are being explored for their therapeutic potential in a variety of conditions such as amnesia, cognitive deficits, depression, anxiety, schizophrenia, and analgesia.[13][14][15]

Given these potential mechanisms, a thorough preclinical evaluation of 4-allyl-4-hydroxypiperidine is warranted to characterize its pharmacological profile and therapeutic potential. This guide outlines the critical in vivo models and protocols to achieve this.

Strategic Selection of Animal Models

The choice of animal models is paramount for obtaining clinically relevant data. Based on the putative mechanisms of action of 4-allyl-4-hydroxypiperidine, we recommend focusing on models of neuropathic pain and opioid addiction. Rodent models, particularly rats and mice, are the most commonly used and well-validated for these indications.[16][17]

Rationale for Model Selection
Therapeutic AreaRecommended Animal ModelsKey Pathophysiological Features Modeled
Neuropathic Pain - Chronic Constriction Injury (CCI)- Spared Nerve Injury (SNI)- Chemotherapy-Induced Neuropathy (e.g., Vincristine)- Allodynia (pain from non-painful stimuli)- Hyperalgesia (exaggerated pain response)- Spontaneous pain
Opioid Addiction - Conditioned Place Preference (CPP)- Intravenous Self-Administration (IVSA)- Rewarding effects of drugs- Motivation to seek drugs- Relapse behavior

Workflow for Efficacy Testing

A systematic approach to efficacy testing is crucial. The following diagram illustrates the proposed workflow for evaluating 4-allyl-4-hydroxypiperidine.

G cluster_0 Phase 1: Acute Nociceptive Pain Models cluster_1 Phase 2: Neuropathic Pain Models cluster_2 Phase 3: Addiction Models A Hot Plate Test B Formalin Test (Phase 1) A->B C Induce Neuropathy (e.g., CCI, SNI) A->C Proceed if analgesic effect observed B->C D Assess Allodynia & Hyperalgesia (von Frey, Hargreaves) C->D G Conditioned Place Preference (CPP) C->G Investigate abuse potential E Administer 4-allyl-4-hydroxypiperidine D->E F Post-treatment Behavioral Assessment E->F H Intravenous Self-Administration (IVSA) G->H

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Allyl-4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Analysis of 4-Allyl-4-Hydroxypiperidine Content Type: Application Note & Protocol Guide

Introduction & Scientific Context

4-Allyl-4-hydroxypiperidine (4-Allylpiperidin-4-ol) is a critical heterocyclic intermediate, frequently employed in the synthesis of piperidine-based pharmaceuticals, including opioid analgesics and antagonists. Structurally, it possesses a secondary amine (pKa ~10.8), a tertiary hydroxyl group, and an allyl moiety.

The Analytical Challenge

The analysis of this molecule presents a distinct "Detection Paradox" common in early-stage drug intermediates:

  • Weak Chromophore: The piperidine ring is UV-transparent. The hydroxyl group does not contribute to UV absorption. The only UV-active moiety is the isolated allyl double bond (

    
    ), which absorbs weakly in the deep UV region (190–210 nm).
    
  • Polarity & Basicity: The secondary amine is highly basic. At standard acidic HPLC pH (pH 2–3), the molecule is fully protonated, leading to poor retention on standard C18 columns and potential "peak tailing" due to silanol interactions.

This guide provides two distinct protocols:

  • Protocol A (Direct UV): A high-throughput method for purity assay (mg/mL levels) utilizing low-wavelength detection and chaotropic buffers.

  • Protocol B (Derivatization): A high-sensitivity method for trace analysis (µg/mL levels) utilizing benzoylation to introduce a strong chromophore.

Method Development Strategy (Expertise & Logic)

Selection of Detection Wavelength

For Protocol A , we must operate near the UV cutoff of the solvent. The allyl group exhibits a


 transition maximum near 195 nm.
  • Constraint: Common buffers like Acetate or Formate absorb heavily below 215 nm.

  • Solution: We utilize Phosphoric Acid/Phosphate buffer , which is UV-transparent down to 195 nm, allowing detection at 205 nm .

Stationary Phase Selection

Standard C18 columns often fail to retain the protonated, polar piperidine cation.

  • Recommendation: Use a Pentafluorophenyl (PFP) column or a Polar-Embedded C18 . The PFP phase offers unique selectivity for amines via cation-

    
     interactions and separates the allyl moiety based on 
    
    
    
    -
    
    
    selectivity, superior to hydrophobic interaction alone.

Protocol A: Direct UV Analysis (Purity & Assay)

Best for: Raw material testing, reaction monitoring, and % purity determination.

Chromatographic Conditions[1][2][3][4][5][6][7]
ParameterSettingRationale
Column Fluorophenyl (PFP) or C18-AQ, 150 x 4.6 mm, 3–5 µmPFP enhances retention of the polar amine and selectivity for the allyl group.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)Suppresses silanol activity; UV transparent.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff compared to Methanol.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 205 nm Targets the allyl

bond absorption.
Temperature 30°CImproves mass transfer and peak shape.
Injection Vol. 10–20 µLHigher volume compensates for weak extinction coefficient.
Gradient Program

The molecule is relatively polar. A high-aqueous start is required.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold for polar retention
2.0955Isocratic loading
12.06040Linear gradient to elute analyte
15.06040Wash
15.1955Re-equilibration
20.0955End
Sample Preparation[2][8]
  • Diluent: 90:10 Water:Acetonitrile (match initial gradient).

  • Stock Solution: Dissolve 10 mg of 4-allyl-4-hydroxypiperidine in 10 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute to 0.5 mg/mL. Filter through 0.22 µm PVDF filter (Nylon may bind amines).

Protocol B: Pre-Column Derivatization (Trace Analysis)

Best for: Impurity profiling, cleaning validation, or biological matrices.

Principle: The secondary amine reacts with Benzoyl Chloride under basic conditions to form N-benzoyl-4-allyl-4-hydroxypiperidine. This adds a phenyl ring, increasing UV absorbance by >100-fold and shifting


 to 230–254 nm.
Derivatization Workflow
  • Reagent: 10 mg/mL Benzoyl Chloride in Acetonitrile.

  • Base: 1.0 M Sodium Hydroxide (NaOH).

  • Reaction:

    • Mix 500 µL Sample + 250 µL NaOH + 250 µL Benzoyl Chloride solution.

    • Vortex and incubate at Ambient Temperature for 10 minutes.

    • Quench: Add 100 µL 1.0 M Glycine or simply dilute with mobile phase to stop reaction.

  • Analysis: Inject directly.

Modified Conditions (for Derivatized Sample)
  • Detection: UV @ 230 nm (Strong Benzamide absorption).

  • Mobile Phase: Same as Protocol A, but the gradient can start at 20% B due to increased hydrophobicity of the benzamide derivative.

Validation Parameters (Self-Validating Logic)

To ensure the method is trustworthy (Part 2 requirement), perform these system suitability tests:

  • Tailing Factor (

    
    ):  Must be < 1.5.[1]
    
    • Troubleshooting: If

      
      , add 5 mM Triethylamine (TEA) to Mobile Phase A (and adjust pH to 3.0 with phosphoric acid) to act as a silanol blocker.
      
  • Sensitivity Check (S/N):

    • For Protocol A (Direct UV), a 10 µg/mL solution should yield a Signal-to-Noise ratio > 10. If not, the UV lamp may be aging, or the mobile phase has high background absorbance (check water quality).

  • Linearity:

    • Range: 0.05 – 1.0 mg/mL (Protocol A).

    • 
       should be 
      
      
      
      .

Visualization: Method Selection & Logic

HPLC_Workflow Start Start: 4-Allyl-4-Hydroxypiperidine Analysis Goal_Check Define Analytical Goal Start->Goal_Check Purity High Conc. / Purity Assay (>0.1 mg/mL) Goal_Check->Purity Trace Trace / Impurity / Bioanalysis (<10 µg/mL) Goal_Check->Trace Method_A Protocol A: Direct UV (205 nm) Column: PFP or C18-AQ MP: Phosphate pH 3.0 Purity->Method_A Method_B Protocol B: Derivatization Reagent: Benzoyl Chloride Detection: UV 230 nm Trace->Method_B Check_Tailing System Suitability: Tailing Factor > 1.5? Method_A->Check_Tailing Valid Valid Result Method_B->Valid Fix_Tailing Add TEA Modifier or Switch to Hybrid Column Check_Tailing->Fix_Tailing Yes Check_Tailing->Valid No Fix_Tailing->Valid

Caption: Decision tree for selecting the appropriate analytical protocol based on sensitivity requirements and troubleshooting peak tailing issues.

References

  • BenchChem. (2025).[2][3] HPLC-UV Analysis of Piperidine-Containing Compounds: Protocols for Chromophoric and Non-Chromophoric Analytes. Retrieved from

  • Thermo Fisher Scientific. (2024). 4-Hydroxypiperidine Specifications and Analysis Guide. Retrieved from [1]

  • ResearchGate. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine by HPLC with fluorescence detection after pre-column derivatization. Biomedical Chromatography. Retrieved from

  • SIELC Technologies. (2023). Separation of Piperidine Derivatives on Mixed-Mode Columns (Newcrom R1). Retrieved from

Sources

Application Note: Derivatization of 4-(Prop-2-en-1-yl)piperidin-4-ol for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous CNS-active agents, particularly opioid receptor modulators (e.g., fentanyl, meperidine analogs) and sigma receptor ligands. The specific variant 4-(Prop-2-en-1-yl)piperidin-4-ol presents a unique trifunctional platform for bioassay development:

  • Secondary Amine (N1): A high-nucleophilicity site for library generation via reductive amination or acylation.

  • Allyl Group (C4-Substituent): A bio-orthogonal handle for "Click" chemistry (Thiol-Ene), allowing the attachment of fluorophores or biotin without altering the pharmacophore's core binding affinity.

  • Tertiary Alcohol (C4-OH): A critical hydrogen-bond donor/acceptor often required for receptor pocket fidelity. Caution: This site is sterically hindered and prone to acid-catalyzed elimination (dehydration), requiring specific handling during derivatization.

This guide details two orthogonal protocols to transform this scaffold into high-value tools for Structure-Activity Relationship (SAR) studies and Fluorescence Polarization (FP) assays.

Chemical Reactivity Profile

The following diagram illustrates the strategic derivatization logic:

ReactivityProfile Scaffold 4-(Prop-2-en-1-yl) piperidin-4-ol N1 Site A: Secondary Amine (Library Generation) Scaffold->N1 Reductive Amination (High Yield) Allyl Site B: Allyl Group (Probe Attachment) Scaffold->Allyl Thiol-Ene Click (Bio-Orthogonal) OH Site C: Tertiary Alcohol (Pharmacophore/Risk) Scaffold->OH Acid Sensitivity (Risk: Elimination)

Figure 1: Strategic reactivity map of the 4-(Prop-2-en-1-yl)piperidin-4-ol scaffold.

Protocol A: N-Functionalization via Reductive Amination

Objective: Generate a library of N-substituted derivatives for SAR profiling (e.g., optimizing lipophilicity or receptor affinity). Method: Indirect Reductive Amination using Sodium Triacetoxyborohydride (STAB). Rationale: Direct alkylation often leads to over-alkylation (quaternary ammonium salts). Reductive amination using STAB is mild, selective, and avoids the strong acidic conditions that could dehydrate the C4-tertiary alcohol [1].

Materials
  • Substrate: 4-(Prop-2-en-1-yl)piperidin-4-ol (1.0 equiv).

  • Aldehyde: R-CHO (1.1 equiv) (e.g., benzaldehyde, substituted arylaldehydes).

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv).

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve the amine (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL).

    • Add AcOH (1.0 mmol). Note: The pH should be ~5-6. Do not use strong mineral acids (HCl) to avoid elimination of the C4-OH.

    • Stir at Room Temperature (RT) for 30–60 minutes under nitrogen.

  • Reduction:

    • Add STAB (1.5 mmol) in one portion.

    • Stir at RT for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[1]

  • Quench & Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Crucial: Ensure basic pH to neutralize any remaining acid.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

Quality Control Parameters
ParameterAcceptance CriteriaMethod
Purity >95%HPLC (254 nm)
Identity [M+H]⁺ matches calc.LC-MS (ESI+)
Integrity C4-OH signal present¹H NMR (No alkene protons from elimination)

Protocol B: Probe Synthesis via Thiol-Ene "Click" Chemistry

Objective: Attach a fluorophore (e.g., Fluorescein-thiol) or affinity tag (Biotin-thiol) to the allyl handle for use in binding assays. Method: Photo-initiated Radical Thiol-Ene Addition.[2] Rationale: This reaction is highly chemoselective for the alkene and tolerates the free hydroxyl and amine (if protonated or substituted). It forms a stable thioether linkage [2].[3]

Workflow Diagram

ThiolEne Mix 1. Mix Reagents (Scaffold + Thiol-Fluorophore + DMPA) Irradiate 2. UV Irradiation (365 nm, 15-30 min) Mix->Irradiate Radical Mechanism: Thiyl Radical Addition (Anti-Markovnikov) Irradiate->Radical Initiation Purify 3. Purification (Prep-HPLC) Radical->Purify Completion Product Final Tracer: 4-(3-(R-thio)propyl)piperidin-4-ol Purify->Product

Figure 2: Thiol-Ene Click Chemistry Workflow.

Step-by-Step Methodology
  • Preparation:

    • Dissolve the N-substituted scaffold (from Protocol A) or protected scaffold (1.0 equiv) in Degassed Methanol or DMF.

    • Add the Thiol-Linker (e.g., Dansyl-cysteamine or Biotin-PEG-SH) (1.2 – 1.5 equiv).

    • Add Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (0.1 equiv).

  • Reaction:

    • Place the vial in a UV reactor (365 nm, ~6 mW/cm²).

    • Irradiate for 15–30 minutes at RT.

    • Note: If UV is unavailable, thermal initiation with AIBN (0.2 equiv) at 60°C for 4 hours is a valid alternative, though less mild.

  • Workup:

    • Concentrate the solvent directly.

    • The thioether product is often more polar; purification via Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% TFA) is recommended to remove excess thiol.

Bioassay Application: Fluorescence Polarization (FP)

Context: Use the fluorophore-conjugated derivative (from Protocol B) as a tracer to measure the binding affinity of unknown compounds to a target receptor (e.g., Mu-Opioid Receptor).

Assay Setup
  • Tracer: Thiol-Ene derived Fluorescein-Piperidine conjugate (10 nM final conc).

  • Receptor: Solubilized membrane preparation or purified protein (titrated to determine K_d).

  • Competitor: The "Unknown" library compound (titrated 1 pM – 10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

Data Interpretation[4][5]
  • High Polarization (mP): Tracer is bound to the receptor (Slow tumbling).

  • Low Polarization (mP): Tracer is displaced by the competitor (Fast tumbling).

  • Output: IC₅₀ values are calculated by fitting the displacement curve.

Troubleshooting & Critical Factors

IssueProbable CauseCorrective Action
Product contains diene (M-18 mass) Acid-catalyzed elimination of C4-OH.Reduce acid concentration in Protocol A. Switch from AcOH to milder Lewis acids or buffer the reaction.
Low Yield in Thiol-Ene Oxygen inhibition of radical chain.Degas solvents thoroughly (sparge with Ar/N₂) for 15 mins before adding DMPA.
Over-alkylation (N-derivatization) Aldehyde excess or wrong reducing agent.Use STAB (mild) instead of NaCNBH₃ or NaBH₄. Ensure stoichiometric control of aldehyde.
Precipitation in Bioassay Hydrophobic derivative.Ensure DMSO concentration <1% in final assay buffer. Use PEG-linked thiols in Protocol B to improve solubility.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[4] Link

  • Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry."[2][3][5][6] Angewandte Chemie International Edition, 49(9), 1540-1573. Link

  • Lowe, A. B. (2010). "Thiol-ene 'click' reactions and recent applications in polymer and materials synthesis." Polymer Chemistry, 1(1), 17-36. Link

  • BenchChem. (2025).[7] "The Piperidine Scaffold: A Comprehensive Guide to SAR Studies." BenchChem Technical Guides. Link

Sources

Application Notes & Protocols: Thiol-Ene Click Chemistry for the Functionalization of 4-Allyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs and bioactive natural products.[1] The strategic functionalization of this heterocycle is a critical activity in drug discovery, enabling the fine-tuning of pharmacological properties.[2][3][4] This guide provides an in-depth exploration of the thiol-ene "click" reaction as a robust, efficient, and highly versatile method for the specific modification of 4-allyl-4-hydroxypiperidine. We will detail the underlying reaction mechanism, provide field-tested protocols for reaction setup and execution, and discuss the critical parameters that ensure successful and reproducible outcomes for researchers in pharmaceutical and materials science.

Introduction: The Power of Click Chemistry on Privileged Scaffolds

In the quest for novel therapeutics, the ability to rapidly generate and screen libraries of related compounds is paramount. "Click chemistry" provides a powerful set of reactions that are rapid, high-yielding, and create minimal byproducts, making them ideal for drug discovery and chemical biology applications.[5][6][7]

Among these reactions, the photoinitiated radical thiol-ene reaction is exceptionally well-suited for modifying molecules containing alkene moieties.[5][8] This reaction proceeds via an anti-Markovnikov addition of a thiol to an alkene, forming a stable thioether linkage under exceptionally mild conditions.[5] For a substrate like 4-allyl-4-hydroxypiperidine, this offers a direct and specific handle for introducing a diverse array of functionalities, from simple alkyl chains to complex biomolecules, without affecting other sensitive groups on the piperidine core.

The Thiol-Ene Reaction: Mechanism and Advantages

The photoinitiated thiol-ene reaction operates through a free-radical chain-growth mechanism. Understanding this process is key to optimizing reaction conditions and troubleshooting experiments.[5][8]

Core Mechanism:

  • Initiation: A photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), absorbs UV light (typically ~365 nm) and cleaves to form initial radical species. These radicals then abstract a hydrogen atom from a thiol (R-SH), generating a highly reactive thiyl radical (R-S•).[9][10]

  • Propagation: The thiyl radical adds across the double bond of the allyl group on the piperidine scaffold. This is an anti-Markovnikov addition, meaning the sulfur atom attaches to the terminal carbon, forming a more stable secondary carbon-centered radical. This carbon radical then readily abstracts a hydrogen from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction.[5][8]

  • Termination: The reaction ceases when two radical species combine.

Thiol_Ene_Mechanism Figure 1: Radical-Mediated Thiol-Ene Reaction Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle I Photoinitiator (I) I_rad Initiator Radical (I•) I->I_rad UV Light (hν) Thiyl_rad Thiyl Radical (R-S•) I_rad->Thiyl_rad H-Abstraction Thiol Thiol (R-SH) Thiol->Thiyl_rad H-Abstraction Thiyl_rad_prop Thiyl Radical (R-S•) Alkene Allyl-Piperidine C_rad Carbon-Centered Radical Intermediate Alkene->C_rad Addition Product Thioether Product C_rad->Product Chain Transfer (H-Abstraction) Product->Thiyl_rad_prop Regenerates Thiyl_rad_prop->C_rad Addition Thiol_prop Thiol (R-SH) Thiol_prop->Product Chain Transfer (H-Abstraction) Workflow Start 4-Allyl-4-hydroxypiperidine Protect Protocol 4.1: N-Boc Protection Start->Protect Protected_SM N-Boc Protected Piperidine Protect->Protected_SM Click_Reaction Protocol 4.2: Thiol-Ene Reaction (UV, 365 nm) Protected_SM->Click_Reaction Thiol Thiol Reagent (R-SH) Thiol->Click_Reaction Initiator Photoinitiator (DMPA) Initiator->Click_Reaction Crude_Product Crude Functionalized Product Click_Reaction->Crude_Product Purify Purification (Column Chromatography) Crude_Product->Purify Final_Product Final Thioether Product Purify->Final_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Prop-2-en-1-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Yield Optimization & Troubleshooting Subject: Overcoming Enolization and Wurtz Coupling in Grignard/Barbier Additions Applicable Substrates: N-Boc-4-piperidone, N-Benzyl-4-piperidone

Executive Summary

The synthesis of 4-(prop-2-en-1-yl)piperidin-4-ol (4-allyl-4-hydroxypiperidine) typically involves the nucleophilic addition of an allyl metal species to a 4-piperidone derivative.[1]

Researchers often report yields ranging from 0% to 30% when using standard Grignard conditions. This low yield is rarely due to reagent quality alone; it is primarily caused by enolization of the ketone and Wurtz coupling of the allyl halide.

This guide provides two validated protocols to bypass these failure modes:

  • The "Imamoto" Method (Grignard +

    
    ):  For maximum yield (recommended).
    
  • The Barbier Method (Zn-mediated): For operational simplicity.

Module 1: Critical Failure Modes (Why Your Yield is Low)

Before altering your protocol, diagnose your specific failure mode using the table below.

SymptomChemical CauseMechanism
Recovered Starting Material (>50%) Enolization Allylmagnesium bromide acts as a base, not a nucleophile. It deprotonates the acidic

-protons of the piperidone.[2] Upon aqueous quench, the enolate reverts to the starting ketone.
Thick White Precipitate / No Reaction Amine Quenching Using unprotected 4-piperidone. The N-H proton destroys the Grignard reagent immediately. You must use N-Boc or N-Benzyl piperidone.
** viscous Oil / Dimer Formation**Wurtz Coupling Allyl bromide reacts with the formed Grignard reagent to form 1,5-hexadiene (biallyl). This consumes your reagent before it attacks the ketone.
Gelatinous Emulsion during Workup Magnesium Salts Magnesium hydroxide forms a gel that traps the product, preventing extraction into the organic phase.
Visualizing the Competition: Addition vs. Enolization

ReactionPathways SM N-Protected 4-Piperidone Enolization Path A: Enolization (Kinetic Control) SM->Enolization Basic Conditions (Standard Grignard) Addition Path B: Nucleophilic Addition (Desired) SM->Addition + CeCl3 (Imamoto) or Zn (Barbier) Reagent AllylMgBr (Grignard) Reagent->Enolization Reagent->Addition RecoveredSM Recovered Starting Material (Yield Loss) Enolization->RecoveredSM Aqueous Quench Product Target: 4-Allyl-4-Hydroxypiperidine Addition->Product

Figure 1: The bifurcation of reaction pathways. Standard Grignard conditions favor Path A (Enolization) due to the basicity of the allyl reagent. Modifiers like Cerium(III) shift the pathway to Path B.

Module 2: High-Yield Protocols
Protocol A: The Imamoto Method (Grignard +

)

Best for: Maximizing yield (>80%) by suppressing basicity.

The Science: Anhydrous Cerium(III) chloride activates the ketone carbonyl (increasing electrophilicity) while transmetallating the Grignard to a less basic organocerium species, preventing enolization [1].

Reagents:

  • N-Boc-4-piperidone (1.0 eq)

  • Allylmagnesium Bromide (1.5 eq, 1.0 M in ether)

  • Cerium(III) Chloride, anhydrous (1.5 eq)

  • THF (Anhydrous)

Step-by-Step:

  • 
     Preparation (CRITICAL):  Commercially available "anhydrous" 
    
    
    
    often contains moisture. Grind 1.5 eq of
    
    
    quickly and place in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. A magnetic stir bar should spin freely in the white powder when dry.
  • Slurry Formation: Cool the flask to 0°C under Argon. Add anhydrous THF. Stir for 1 hour to form a milky suspension.

  • Substrate Addition: Add N-Boc-4-piperidone (dissolved in minimal THF) to the slurry. Stir for 30 mins at 0°C.

  • Reagent Addition: Cool to -78°C . Add Allylmagnesium bromide dropwise.

    • Note: The low temperature is vital to prevent Wurtz coupling of the reagent.[3]

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C.

  • Quench: Add 10% aqueous acetic acid or sat.

    
    .[4]
    
Protocol B: The Barbier Reaction (Zinc-Mediated)

Best for: Simplicity and robustness against moisture.

The Science: Generates the allylzinc species in situ. Zinc is less basic than Magnesium, significantly reducing enolization. It tolerates "wet" solvents better [2].

Reagents:

  • N-Boc-4-piperidone (1.0 eq)

  • Allyl Bromide (1.5 eq)

  • Zinc Dust (2.0 eq, activated with dilute HCl then dried)

  • Sat. aq.

    
     (5 mL) + THF (20 mL)
    

Step-by-Step:

  • Setup: In a flask, combine N-Boc-4-piperidone and Allyl Bromide in THF.

  • Activation: Add the Zinc dust.

  • Initiation: Add 5 mL of saturated aqueous

    
     dropwise. The reaction is exothermic; use a water bath to keep it near room temperature (20-25°C).
    
    • Tip: If the reaction doesn't start (no heat/bubbles), add a crystal of Iodine.

  • Completion: Stir for 4-12 hours. Monitor by TLC.

  • Workup: Filter off excess Zinc. Extract with Ethyl Acetate.[2]

Module 3: Workup & Purification (The Recovery)

The "gel" formed during Grignard workup is Magnesium Hydroxide. It entraps product, lowering isolated yield.

The Fix: Rochelle's Salt Wash Instead of using simple acid/water, use Potassium Sodium Tartrate (Rochelle's Salt) .

  • Quench: Pour reaction mixture into a saturated solution of Rochelle's Salt.

  • Stir: Vigorously stir for 30-60 minutes. The tartrate chelates the magnesium/aluminum/cerium salts.

  • Separation: You will see two clear layers (Organic and Aqueous) with no emulsion.

  • Extraction: Separate layers. Extract aqueous layer 2x with DCM or EtOAc.

Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield Identified CheckSM Is the Piperidone N-Protected? Start->CheckSM Protect Action: Protect Nitrogen (Boc/Benzyl) CheckSM->Protect No CheckRec Is Starting Material Recovered? CheckSM->CheckRec Yes Enolization Issue: Enolization CheckRec->Enolization Yes CheckDimer Is there a thick oil/dimer? CheckRec->CheckDimer No SwitchMethod Action: Switch to CeCl3 or Barbier Enolization->SwitchMethod Wurtz Issue: Wurtz Coupling CheckDimer->Wurtz Yes SlowAdd Action: Dilute Allyl Bromide Add slower at -78°C Wurtz->SlowAdd

Figure 2: Diagnostic logic for troubleshooting yield issues in allylation reactions.

References
  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Li, C. J. "Aqueous Barbier-Grignard Type Reaction: Scope, Mechanism, and Synthetic Applications."[5] Tetrahedron, vol. 52, no.[6] 16, 1996, pp. 5643-5668. Link

  • BenchChem. "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." Technical Support Center, 2025. Link

  • Organic Syntheses. "Allylmagnesium Bromide." Org.[3][7] Synth., Coll. Vol. 4, p. 792. Link

Sources

Technical Support Center: Purification of 4-Allyl-4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "I am facing low yields and purity issues with 4-allyl-4-hydroxypiperidine. How do I purify it effectively?"

Technical Assessment: The purification of 4-allyl-4-hydroxypiperidine (4-AHP) presents a unique "chemical conflict." You have a basic secondary amine (prone to streaking on silica), a polar tertiary alcohol (prone to hydrogen bonding), and a labile tertiary center (prone to acid-catalyzed dehydration).[1]

Most failures stem from treating this molecule like a standard secondary amine.[1] If you use strong acids to form a salt, you risk eliminating the hydroxyl group to form the tetrahydropyridine impurity (the "wasted alkene"). If you use standard silica chromatography, the amine adheres to silanols, leading to broad peaks and mass loss.[1]

Physicochemical Profile
PropertyValue (Estimated/Observed)Implication for Purification
Structure 4,4-disubstituted piperidineSterically crowded C4 position; OH is tertiary.
pKa (Conj. Acid) ~10.5 - 11.0Highly basic.[1] Will protonate fully at pH < 9.[1]
LogP ~1.2 (Free Base)Moderately lipophilic; extractable into DCM/EtOAc at pH > 12.[1]
Stability Acid Sensitive CRITICAL: Strong acids + heat = Dehydration to 4-allyl-1,2,3,6-tetrahydropyridine.[1]

Critical Purification Challenges & Solutions

Challenge A: The Dehydration Trap (Acid Sensitivity)[1]
  • The Issue: Tertiary alcohols at the 4-position of piperidines are thermodynamically driven to eliminate water under acidic conditions, forming the conjugated enamine or alkene (tetrahydropyridine).[1]

  • The Fix: Avoid heating acidic aqueous solutions. If forming the HCl salt, use anhydrous conditions (HCl in Dioxane/Ether) at 0°C and do not heat to recrystallize unless verified stable.[1]

Challenge B: Silica Gel "Streaking"
  • The Issue: The secondary amine interacts strongly with acidic silanol groups (

    
    ) on silica gel, causing tailing and irreversible adsorption.[1]
    
  • The Fix: You must "deactivate" the silica.[1] Pre-treat the column with 1-2% Triethylamine (TEA) or Ammonia in the mobile phase.[1]

Challenge C: Separation from Grignard Side Products
  • The Issue: Synthesis typically involves reacting N-protected-4-piperidone with Allylmagnesium bromide. Common impurities include Wurtz coupling products (diallyl) and unreacted ketone.[1]

  • The Fix: The alcohol is significantly more polar than the side products.[1] Use a gradient starting with non-polar solvents to flush the "grease" before eluting the amine.[1]

Workflow Visualization

The following logic flow guides you through the decision-making process for purification based on the state of your crude material.

PurificationWorkflow Start Crude Reaction Mixture (Post-Deprotection) CheckState Physical State Check Start->CheckState Liquid Oily / Viscous Residue CheckState->Liquid Most Common Solid Semi-Solid / Precipitate CheckState->Solid AcidBase Protocol A: Acid-Base Extraction (pH Controlled) Liquid->AcidBase Solid->AcidBase Dissolve first PurityCheck Purity > 95%? AcidBase->PurityCheck Column Protocol B: Amine-Modified Silica Chromatography PurityCheck->Column No (Complex Mix) Final Pure 4-Allyl-4-Hydroxypiperidine (Free Base or Salt) PurityCheck->Final Yes SaltForm Protocol C: Anhydrous HCl Salt Formation Column->SaltForm Optional: For Storage Column->Final SaltForm->Final

Figure 1: Decision matrix for purifying 4-allyl-4-hydroxypiperidine, prioritizing extraction over chromatography to minimize yield loss.

Step-by-Step Troubleshooting Protocols

Protocol A: The "Gentle" Acid-Base Extraction

Best for: Removing non-basic impurities (Grignard byproducts) without chromatography.

  • Dissolution: Dissolve crude residue in 1 M HCl (aq) . Note: Keep cold (0-5°C) to prevent dehydration.

  • Wash (Acidic): Wash the aqueous layer 2x with Ethyl Acetate (EtOAc) .[1]

    • Why? The amine stays in the water (protonated).[1] Non-polar impurities (allyl dimer, unreacted aromatics) move to the organic layer.[1]

  • Basification: Adjust the aqueous layer to pH > 12 using 6 M NaOH or 50% KOH . Keep cold.

    • Visual Cue: The solution should become cloudy as the free base amine precipitates/oils out.[1]

  • Extraction (Basic): Extract 3x with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[1]

    • Tip: Pure DCM is often sufficient, but adding Isopropanol helps break emulsions common with piperidines.[1]

  • Drying: Dry combined organics over Sodium Sulfate (Na₂SO₄) (avoid Magnesium Sulfate if possible, as it is slightly acidic) and concentrate.

Protocol B: Amine-Modified Silica Chromatography

Best for: Separating the product from unreacted piperidone or closely related polar impurities.

  • Stationary Phase: Silica Gel (Standard 40-63 µm).[1]

  • Pre-treatment: Slurry the silica in the starting mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH .[1]

  • Mobile Phase Gradient:

    • Solvent A: DCM (with 1% TEA/NH3)[1]

    • Solvent B: Methanol (with 1% TEA/NH3)[1]

    • Gradient: 0% B → 10% B over 10-15 column volumes.

  • Detection: Ninhydrin Stain (Stains amines red/purple) or KMnO₄ (Stains the allyl double bond).[1] UV may be weak unless a chromophore (like Benzyl) is present.[1]

Protocol C: Anhydrous Salt Formation (Storage Form)

Best for: Long-term stability.[1] The free base is prone to oxidation/polymerization.[1]

  • Dissolve: Dissolve the purified free base in Anhydrous Diethyl Ether or MTBE .[1]

  • Acidify: Add 2 M HCl in Diethyl Ether or 4 M HCl in Dioxane dropwise at 0°C.

  • Precipitate: A white solid should form immediately.[1]

  • Filtration: Filter under Nitrogen/Argon (the salt is hygroscopic).[1]

  • Warning: Do NOT boil in ethanol/water to recrystallize unless absolutely necessary. The combination of heat + acid + water drives the dehydration reaction.[1]

Frequently Asked Questions (FAQs)

Q1: Why does my NMR show a new set of alkene peaks at 5.6-5.8 ppm? A: You likely dehydrated the alcohol.[1] The allyl group has terminal alkenes (~5.1 and 5.8 ppm). If you see a new internal alkene signal (often a triplet or broad singlet around 5.6 ppm inside the ring), you have formed 4-allyl-1,2,3,6-tetrahydropyridine .[1]

  • Cause: Acidic workup was too hot, or the rotary evaporator bath was too hot during acid removal.[1]

Q2: My product is an oil, but the literature says it's a solid. Why? A: 4-allyl-4-hydroxypiperidine free base often exists as a viscous oil or low-melting solid due to the flexible allyl chain disrupting crystal packing. It may only solidify upon high-vacuum drying or freezing.[1] The HCl salt should be a solid.[1]

Q3: Can I use C18 Reverse Phase HPLC? A: Yes, but you must use a high pH buffer (e.g., Ammonium Bicarbonate, pH 10) or an ion-pairing agent (TFA/Formic Acid).[1]

  • Warning: If using TFA (acidic), do not leave the compound in the fraction collector for days; the acidic solvent can induce slow dehydration.[1] Lyophilize immediately.

Q4: I'm seeing low recovery from the silica column. A: The amine is sticking to the silica.[1] Did you add Triethylamine (TEA) to the mobile phase? If yes, try switching to Alumina (Basic) stationary phase, which requires no amine modifier and is gentler on acid-sensitive alcohols.

References

  • Synthesis of 4-substituted-4-hydroxypiperidines

    • Context: General methodology for Grignard addition to N-protected piperidones.[1]

    • Source: Walz, A. J., & Bae, S. Y. (2021).[1] Fentanyl Synthesis Using N-BOC-4-Piperidinone. DEVCOM Chemical Biological Center.[1]

  • Dehydration Mechanisms in Piperidines

    • Context: Mechanism of acid-catalyzed dehydr
    • Source: Organic & Biomolecular Chemistry.[1][2][3] (2024).[1][2] Mechanism of dehydration of alcohols catalysed by metal salts.

  • Purification of Piperidine Derivatives

    • Context: Protocols for handling hydrophilic amines and preventing silica adsorption.[1]

    • Source: BenchChem. (2025).[1][4] A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.

  • General Properties of 4-Hydroxypiperidine

    • Context: Baseline data for solubility and stability.[1]

    • Source: Sigma-Aldrich.[1] Product Specification: 4-Hydroxypiperidine.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Support Center: Synthesis of 4-(Prop-2-en-1-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(Prop-2-en-1-yl)piperidin-4-ol (an allyl-substituted tertiary piperidinol) typically involves the nucleophilic addition of allylmagnesium bromide (or allyllithium) to an


-protected 4-piperidone. While theoretically straightforward, this reaction is notorious for three specific failure modes: Enolization  (leading to recovered starting material), Wurtz Homocoupling  (degrading the reagent), and Acid-Catalyzed Elimination  (destroying the product during workup).

This guide provides a root-cause analysis and remediation protocols for these specific issues.

Diagnostic & Troubleshooting Matrix

If your reaction is failing, match your observation to the symptoms below.

SymptomProbable CauseMechanismRemediation Protocol
High recovery of starting material (

) despite full reagent consumption.
Enolization The Grignard reagent acts as a Base (

) rather than a Nucleophile, deprotonating the

-carbon of the piperidone.
Protocol A: Adopt the Imamoto Method (CeCl

activation).
Grignard reagent is cloudy/white or titration shows low molarity (

).
Wurtz Coupling Allyl bromide reacts with itself during formation to form 1,5-hexadiene (Biallyl).[1]Protocol B: Cryogenic reagent preparation with high-surface-area Mg.
Product contains alkene impurity (NMR signals at

5.4–5.6 ppm, distinct from allyl).
Elimination Acidic workup dehydrates the tertiary alcohol to form a tetrahydropyridine.Protocol C: Buffered Ammonium Chloride quench; avoid HCl/H

SO

.

Detailed Technical Protocols

Issue #1: The Enolization Trap (Recovered Starting Material)

The Problem: 4-Piperidones are moderately hindered and have acidic


-protons. Allylmagnesium bromide is a "hard" nucleophile but also a strong base. If the basicity outcompetes nucleophilicity, you form an enolate. Upon quenching, the enolate simply protonates back to the starting ketone.

The Solution: The Imamoto Reagent (Organocerium Chemistry) Lanthanide salts, specifically anhydrous Cerium(III) Chloride (


), function as a Lewis acid. They coordinate to the carbonyl oxygen, increasing its electrophilicity, while transmetallating the Grignard to a less basic organocerium species.
Protocol A: CeCl

-Mediated Addition
  • Drying CeCl

    
     (CRITICAL):  Heat 
    
    
    
    at
    
    
    under high vacuum (
    
    
    ) for 2 hours. A stir bar should crush the powder as it dries. Failure to dry completely kills the Grignard.
  • Slurry Formation: Suspend the dry

    
     (1.5 equiv) in anhydrous THF. Stir at room temperature (RT) for 2 hours to form a milky suspension.
    
  • Transmetallation: Cool to

    
    . Add Allylmagnesium bromide (1.5 equiv) dropwise.[1] Stir for 30 minutes. The reagent is now an Allyl-Cerium species.
    
  • Addition: Add the

    
    -protected 4-piperidone (1.0 equiv) in THF dropwise.
    
  • Warm & Quench: Allow to warm to

    
     over 2 hours. Quench with aqueous 
    
    
    
    .[2]
Issue #2: Reagent Degradation (Wurtz Coupling)

The Problem: Allyl halides are hyper-reactive. During Grignard formation, the generated allyl radical/anion can attack unreacted allyl bromide, forming 1,5-hexadiene (a useless dimer).



Protocol B: High-Fidelity Grignard Prep
  • Magnesium Excess: Use a 3-fold excess of Mg turnings (crushed/activated).

  • Dilution is Key: Dissolve allyl bromide in a large volume of Diethyl Ether (Et

    
    O), not THF. Et
    
    
    
    O suppresses homocoupling better than THF for allyl species. Concentration should be
    
    
    .
  • Slow Addition: Add the halide solution extremely slowly (over 2–3 hours) to the Mg suspension at

    
     or lower.
    
  • Titration: Always titrate the resulting solution (e.g., using salicylaldehyde phenylhydrazone) before use. Do not assume theoretical molarity.

Issue #3: Product Instability (Acid-Catalyzed Elimination)

The Problem: The product is a tertiary alcohol.[3][4] In the presence of strong acid (often used to remove Mg salts), the hydroxyl group protonates and leaves as water, creating a carbocation that eliminates to form a double bond (endo- or exo-cyclic).

Protocol C: Buffered Workup
  • Avoid HCl: Never use HCl to solubilize the magnesium salts.

  • The Rochelle Salt Method: Quench the reaction with a saturated solution of Potassium Sodium Tartrate (Rochelle Salt). Stir vigorously for 1–2 hours. The tartrate chelates the Mg/Ce salts, keeping them in the aqueous phase without requiring low pH.

  • Extraction: Extract with EtOAc or DCM.

  • Purification: If column chromatography is needed, use neutral alumina or silica gel pre-treated with 1% Triethylamine to prevent on-column dehydration.

Mechanistic Visualization

Pathway Analysis: Competition between Addition and Side Reactions

The following diagram illustrates the divergent pathways determined by reagent choice and workup conditions.

ReactionPathways cluster_fix Optimization Fixes Start N-Protected 4-Piperidone Transition Transition State (Tetrahedral) Start->Transition Nucleophilic Attack (Kinetic Control) Enolate Enolate (Deprotonated) Start->Enolate Deprotonation (Thermodynamic Control) Reagent Allyl-MgBr Reagent->Transition Reagent->Enolate ProductAlkoxide Alkoxide Intermediate Transition->ProductAlkoxide RecovSM Recovered Starting Material Enolate->RecovSM Aqueous Quench Target Target Product (Tertiary Alcohol) ProductAlkoxide->Target Buffered Workup (pH 7-8) ElimProduct Elimination Product (Tetrahydropyridine) ProductAlkoxide->ElimProduct Acidic Workup (pH < 4) CeCl3 Add CeCl3 (Blocks Enolization)

Caption: Figure 1. Mechanistic divergence in the reaction of 4-piperidone with allylmagnesium bromide. Red paths indicate failure modes; Green paths indicate the desired synthesis.

Troubleshooting Flowchart

Use this logic flow to determine your next experimental step.

Troubleshooting Start Analyze Crude NMR Decision1 Is Starting Material Present? Start->Decision1 Enolization Diagnosis: Enolization Decision1->Enolization Yes (Recovered SM) Decision2 Are there olefin peaks (5.4-5.6 ppm)? Decision1->Decision2 No (SM Consumed) YieldLow Yield is Low (<50%) CheckReagent Check AllylMgBr Titration YieldLow->CheckReagent Fix1 Action: Use CeCl3 Protocol CheckReagent->Fix1 Reagent OK Enolization->Fix1 Decision2->YieldLow No (Clean but low mass) Elimination Diagnosis: Acid Dehydration Decision2->Elimination Yes (Impurity) Success Target Molecule Isolated Decision2->Success No Impurities Fix2 Action: Switch to Rochelle Salt Workup Elimination->Fix2

Caption: Figure 2. Decision tree for diagnosing reaction failure based on crude NMR analysis.

References

  • Imamoto, T., et al. "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride."[5][6] Journal of the American Chemical Society, 111(12), 4392–4398.

  • BenchChem Technical Support. "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction: Side Reactions." BenchChem Knowledge Base.

  • Organic Chemistry Portal. "Grignard Reaction: Mechanism and Side Reactions." Organic Chemistry Portal.

  • Organic Syntheses. "Allylmagnesium Bromide Preparation and Wurtz Coupling." Organic Syntheses, Coll. Vol. 3, p.121.

  • RSC Advances. "Acid-catalysed dehydration of 4-hydroxypiperidines." Royal Society of Chemistry.

Sources

Optimization of reaction conditions for 4-allyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 4-Allyl-4-Hydroxypiperidine Synthesis

Ticket ID: #SYN-4A4HP-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Executive Summary

The synthesis of 4-allyl-4-hydroxypiperidine is a critical transformation in medicinal chemistry, serving as a scaffold for opioid receptor ligands (e.g., fentanyl derivatives) and neurokinin antagonists. While conceptually simple—a nucleophilic addition of an allyl group to a piperidinone—the reaction is plagued by specific failure modes: enolization of the ketone, Wurtz homocoupling of the allyl halide, and difficult magnesium salt workups.

This guide moves beyond standard textbook procedures to address the process chemistry required for high-yield (>85%) and high-purity isolation.

Part 1: The "Golden Standard" Protocol

Optimized for reproducibility and minimization of side reactions.

Reaction Scheme: The most robust route utilizes N-Boc-4-piperidinone to prevent N-alkylation and Allylmagnesium Bromide (Grignard) under cryogenic conditions.

ReactionScheme Start 4-Piperidinone (HCl Salt) Step1 Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 N-Boc-4-Piperidinone Step1->Inter1 Step2 Grignard Addition (AllylMgBr, THF, -78°C) Inter1->Step2 Nucleophilic Attack Inter2 Magnesium Alkoxide Intermediate Step2->Inter2 Step3 Quench & Deprotection (HCl/Dioxane) Inter2->Step3 Final 4-Allyl-4-Hydroxypiperidine (HCl Salt) Step3->Final

Figure 1: Optimized synthetic workflow from commercially available precursors to the target salt.

Step-by-Step Methodology
  • Reagent Preparation (The "Allyl" Factor):

    • Note: Commercial AllylMgBr (1.0 M in ether) is preferred over in situ preparation to avoid the Wurtz coupling dimer (1,5-hexadiene).

    • If preparing in situ: Add allyl bromide slowly to Mg turnings in THF at 0°C. Rapid addition causes localized heating and massive homocoupling.

  • The Addition (Cryogenic Control):

    • Dissolve N-Boc-4-piperidinone (1.0 equiv) in anhydrous THF (0.5 M concentration).

    • Cool to -78°C (Dry ice/Acetone).

    • Add AllylMgBr (1.2 equiv) dropwise over 30 minutes.

    • Critical: Stir at -78°C for 1 hour, then allow to warm to 0°C only. Do not reflux.

  • The Quench (Emulsion Management):

    • Quench with saturated aq.[1][2] Rochelle’s Salt (Potassium Sodium Tartrate) instead of NH₄Cl.

    • Stir vigorously for 1 hour until two clear layers form. This solubilizes the magnesium salts and prevents the dreaded "white sludge" emulsion.

Part 2: Troubleshooting & FAQs

Category A: Reaction Kinetics & Conversion

Q: The reaction stalled at 60% conversion. I see starting material (ketone) in the NMR. Should I add more Grignard?

  • Diagnosis: This is likely Enolization , not just stalled kinetics. The basic Grignard reagent deprotonated the

    
    -carbon of the piperidinone (acting as a base) rather than attacking the carbonyl (acting as a nucleophile). Upon quench, the enolate reverts to the starting ketone.[3]
    
  • Solution:

    • Temperature Control: Ensure the addition happens strictly at -78°C . At higher temperatures, basicity competes with nucleophilicity.

    • Cerium Chloride (CeCl₃) Additive: Pre-stirring the Grignard with anhydrous CeCl₃ (Imamoto conditions) increases the oxophilicity of the reagent, suppressing enolization and promoting addition [1].

Q: I am observing a "double addition" product. What happened?

  • Diagnosis: This is impossible with the ketone if pure. However, if you used an ester precursor (e.g., N-Boc-isonipecotic acid ester), you will get the tertiary alcohol with two allyl groups.

  • Verification: Check your starting material COA.[4] Ensure it is N-Boc-4-piperidinone (CAS: 79099-07-3).

Category B: Impurity Profile

Q: There is a persistent oily impurity that won't crystallize. NMR shows alkene peaks at 5.8 ppm.

  • Diagnosis: This is 1,5-hexadiene , the Wurtz homocoupling product of allyl bromide.[5] It is lipophilic and often co-elutes with the N-Boc intermediate.

  • Solution:

    • Prevention: Use commercial Grignard or High-Dilution in situ prep.

    • Removal: This impurity is volatile. High-vacuum drying (<1 mbar) at 40°C for 4 hours will usually remove it. Do not attempt recrystallization until this oil is removed.

Q: My product has a low melting point and is hygroscopic.

  • Diagnosis: You likely isolated the Free Base . The 4-allyl-4-hydroxypiperidine free base is a low-melting solid/oil.

  • Solution: Convert to the Hydrochloride (HCl) salt for stability. Treat the Boc-deprotected amine with 2M HCl in ether. The HCl salt should be a white solid, mp >140°C.

Category C: Green Chemistry Alternatives

Q: Can I avoid moisture-sensitive Grignard reagents?

  • Alternative: Yes, use the Barbier Reaction with Zinc or Indium.[6]

  • Protocol: Mix N-Boc-4-piperidinone, Allyl Bromide (1.5 equiv), and Indium powder (1.2 equiv) in THF:H₂O (1:1). Sonicate for 2 hours.

  • Pros: Tolerates air and moisture; no enolization side products.

  • Cons: Indium is expensive. Zinc requires activation (TMSCl or 1,2-dibromoethane) [2].

Part 3: Diagnostic Logic Tree

Use this flow to diagnose low yields or purity issues.

Troubleshooting Issue Start: What is the primary failure? LowYield Low Yield (<50%) Issue->LowYield Impurity High Impurity Issue->Impurity CheckSM Is Starting Material Recovered? LowYield->CheckSM CheckType Identify Impurity via NMR/LCMS Impurity->CheckType Enolization Cause: Enolization Action: Lower Temp to -78°C or use CeCl3 CheckSM->Enolization Yes (SM present) Wet Cause: Wet Reagents Action: Flame dry glassware, titrate Grignard CheckSM->Wet No (Complex mix) Dimer 1,5-Hexadiene (Dimer) Action: Vacuum dry, slower addition CheckType->Dimer Aliphatic Oil Sludge Magnesium Emulsion Action: Use Rochelle's Salt Workup CheckType->Sludge White Solid/Gel

Figure 2: Decision matrix for troubleshooting reaction failures.

Part 4: Comparative Data Table

ParameterGrignard (Mg)Barbier (Zn)Barbier (In)
Solvent Anhydrous THF/EtherTHF/Sat. NH₄ClTHF/H₂O
Temperature -78°C to 0°C0°C to RTRT
Moisture Tolerance None (Strictly Anhydrous)ModerateHigh
Primary Side Reaction Enolization (SM Recovery)Wurtz CouplingNone
Typical Yield 85-92% (Optimized)60-75%88-95%
Cost Efficiency High (Cheap)High (Cheap)Low (Expensive)

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal Salts." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Li, C. J., & Chan, T. H. "Organic Syntheses Using Indium-Mediated Allylation in Aqueous Media." Tetrahedron, vol. 55, no. 37, 1999, pp. 11149-11176. Link

  • Janssen, P. A. J. "4-Hydroxy-piperidine derivatives and their preparation." U.S. Patent 3,845,062, filed 1972, issued 1974. Link

  • Organic Syntheses. "Preparation of Allylmagnesium Bromide." Org.[4] Synth. 1956, 36, 6. Link

Sources

Technical Support Center: 4-Allyl-4-Hydroxypiperidine Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Toxicity Mitigation & Scaffold Optimization Reference ID: PIP-ALL-TOX-001

Welcome to the Technical Support Center

You have accessed this guide because your 4-allyl-4-hydroxypiperidine lead compounds are failing safety screens. This scaffold is a privileged structure in medicinal chemistry, often associated with opioid receptor modulation (e.g., antagonists or biased agonists). However, it carries distinct structural alerts that frequently lead to hepatotoxicity (reactive metabolites) and cardiotoxicity (hERG inhibition) .

This guide treats your chemical optimization process as a debugging workflow. We do not just list problems; we provide the mechanistic "code" to patch them.

Module 1: Hepatotoxicity & Reactive Metabolites[1][2][3]

User Issue: "My compounds show time-dependent inhibition (TDI) of CYPs or rapid drop in hepatocyte viability, but are stable in buffer."

Root Cause Analysis: The allyl group at the 4-position is a "structural alert." While essential for receptor affinity (filling the hydrophobic pocket), it is a metabolic soft spot. Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) can epoxidize the allylic double bond.

  • Epoxidation: The resulting epoxide is an electrophile capable of alkylating DNA (genotoxicity) or proteins (hepatotoxicity).

  • Michael Acceptors: If the piperidine ring opens or oxidizes, it can form reactive iminium ions or acrolein-like species.

Troubleshooting Protocol: The "Metabolic Patch"

SymptomDiagnosisChemical Solution
GSH Adducts Detected Formation of reactive electrophiles (Epoxide/Quinone-methide).Fluorination: Introduce fluorine at the allylic position or the piperidine ring to deactivate the double bond electronically.
High CYP TDI Irreversible binding to CYP heme (Mechanism-Based Inactivation).Steric Shielding: Add a methyl group adjacent to the double bond (e.g., 2-methylallyl) to hinder enzymatic attack.
Rapid N-Dealkylation Oxidation of the alpha-carbon next to Nitrogen.Deuteration: Replace protons on the alpha-carbons (C2/C6 of piperidine) with Deuterium to utilize the Kinetic Isotope Effect (KIE).

Standard Operating Procedure: Glutathione (GSH) Trapping Assay Use this protocol to confirm if your toxicity is metabolite-driven.

  • Incubation: Mix test compound (10 µM) with Human Liver Microsomes (HLM, 1 mg/mL) in phosphate buffer (pH 7.4).

  • Activation: Add NADPH (1 mM) to initiate metabolism.

  • Trapping Agent: Add Glutathione (GSH) at 5 mM (excess).[1] Note: Use a mixture of labeled (

    
    -GSH) and unlabeled GSH to easily identify adducts by their isotopic doublet pattern in MS.
    
  • Termination: Quench with ice-cold acetonitrile after 60 mins.

  • Analysis: Analyze via LC-MS/MS (High-Res Orbitrap or Q-TOF).

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or monitor specific GSH fragment ions (

    
     272).
    

Visualizing the Toxicity Pathway Figure 1: Mechanism of Allyl-Piperidine Bioactivation and Mitigation Strategies.

MetabolicToxicity Compound 4-Allyl-4-Hydroxypiperidine CYP CYP450 (Bioactivation) Compound->CYP Oxidation Epoxide Reactive Epoxide (Electrophile) CYP->Epoxide Epoxidation of Double Bond SafeMet Stable Metabolite (Excretion) CYP->SafeMet Metabolic Shunt Toxicity DNA/Protein Adducts (Hepatotoxicity) Epoxide->Toxicity Covalent Binding Fluorine Strategy: Fluorination/Steric Bulk Fluorine->CYP Inhibits

Caption: The allyl moiety undergoes CYP-mediated epoxidation, leading to toxicity. Structural modification (fluorination) shunts metabolism toward safer pathways.

Module 2: Cardiotoxicity (hERG Inhibition)

User Issue: "My compound has single-digit micromolar or nanomolar affinity for hERG in patch-clamp assays. I am seeing QT prolongation risks."

Root Cause Analysis: The 4-substituted piperidine is a classic pharmacophore for hERG channel blocking. The channel pore contains aromatic residues (Tyr652, Phe656) that engage in:

  • Pi-Pi Stacking: With the aromatic/allyl groups of your ligand.

  • Cation-Pi Interaction: The basic piperidine nitrogen (protonated at physiological pH) binds strongly to the aromatic cage of the channel.

Troubleshooting Guide: De-risking hERG

ParameterTarget ValueAdjustment Strategy
LogP (Lipophilicity) < 3.0Reduce Lipophilicity: hERG binding correlates with LogP. Introduce polar groups (ethers, hydroxyls) on the periphery.
pKa (Basicity) < 7.5Lower pKa: Reduce the basicity of the piperidine nitrogen. Add an electron-withdrawing group (EWG) like a fluorine on the beta-carbon or convert the amine to a weak base.
Rigidity HighConformational Restriction: hERG prefers flexible molecules that can "induce fit" into the pore. Rigidify the scaffold (e.g., bridge the piperidine ring) to reduce affinity.

Self-Validating Experiment: The "LogP/pKa Matrix" Do not rely on a single assay. Construct a small library of 3-5 analogs with varying pKa and LogP.

  • Synthesize:

    • Analog A: Reduced LogP (add -OH).

    • Analog B: Reduced pKa (add beta-fluorine).

    • Analog C: Zwitterion (add carboxylic acid tail - usually kills hERG completely).

  • Test: Run parallel hERG binding (radioligand displacement) and FluxOR™ thallium flux assays.

  • Validation: If Analog B shows reduced hERG but maintained potency, the issue is the cation-pi interaction. If Analog A works, the issue is hydrophobic trapping.

Visualizing the Decision Logic Figure 2: hERG Optimization Decision Tree.

hERG_Logic Start High hERG Inhibition (IC50 < 1 µM) CheckLogP Check LogP Start->CheckLogP HighLogP LogP > 3.5? CheckLogP->HighLogP ReduceLip Action: Add Polar Groups (Reduce Lipophilicity) HighLogP->ReduceLip Yes CheckpKa Check pKa HighLogP->CheckpKa No Retest Retest Potency & hERG ReduceLip->Retest HighpKa pKa > 8.5? CheckpKa->HighpKa ReduceBasicity Action: Add EWG / Fluorine (Disrupt Cation-Pi) HighpKa->ReduceBasicity Yes HighpKa->Retest No (Consider Rigidification) ReduceBasicity->Retest

Caption: Systematic reduction of hERG liability by targeting lipophilicity first, then basicity (pKa).

Module 3: FAQs & Quick Fixes

Q: Can I replace the allyl group entirely? A: Yes, but proceed with caution. The allyl group often fills a specific hydrophobic sub-pocket.

  • Safe Replacement: A cyclopropyl-methyl group is isosteric but metabolically more stable and cannot form epoxides.

  • Safe Replacement: A 2,2-difluoroethyl group reduces electron density and improves metabolic stability.

Q: My compound is potent but has poor oral bioavailability. Is this toxicity related? A: Often, yes. Rapid First-Pass Metabolism (high clearance) generates the reactive metabolites discussed in Module 1.

  • Fix: Block the "soft spots." If the piperidine nitrogen is being dealkylated, try N-substitution with a bulky, electron-poor group (e.g., a fluorinated benzyl) rather than a simple alkyl chain.

Q: How do I differentiate between "target-mediated" toxicity and "chemical" toxicity? A: Use a negative control compound (distomer).

  • Synthesize the enantiomer or a close structural analog that does not bind the target receptor.

  • If this inactive analog still kills hepatocytes, the toxicity is chemical (structure-based, likely the allyl/piperidine motif).

  • If the inactive analog is safe, the toxicity is target-mediated (on-target side effects).

References
  • Metabolic Activation of Allyl Groups

    • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.
    • (Search: "Allyl epoxidation CYP toxicity")

  • hERG Inhibition & Piperidine SAR

    • Weng, Q., et al. (2019).[2][3] Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Journal of Medicinal Chemistry.

  • Glutathione Trapping Protocols

    • Lozac’h, F., et al. (2018). Glutathione Trapping Assay in Drug Discovery. Methods in Molecular Biology.
  • Piperidine Opioid Optimization

    • Manglik, A., et al. (2016).[4] Structure-based discovery of opioid analgesics with reduced side effects. Nature.

Sources

Technical Support Center: Crystallization of 4-(Prop-2-en-1-yl)piperidin-4-ol

[1][2][3]

Introduction

Welcome to the Technical Support Center. You are likely here because the crystallization of 4-(Prop-2-en-1-yl)piperidin-4-ol is presenting challenges.[1][2][3] This intermediate—a secondary amine with a tertiary alcohol and an allyl group—possesses a "perfect storm" of physicochemical properties that complicate purification:

  • High Polarity: The amine and hydroxyl groups create significant water/alcohol solubility.[3][4][5]

  • Hygroscopicity: The molecule avidly absorbs atmospheric moisture, often turning potential crystals into a gum.[3][4][5]

  • Conformational Flexibility: The piperidine ring's chair/boat transitions can delay nucleation.[3][4][5]

This guide prioritizes salt formation as the most robust purification strategy, while providing advanced techniques for isolating the free base if strictly required.[3][4][5]

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My product separates as a viscous yellow oil ("oiling out") upon cooling. How do I force crystallization?

The Issue: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary. This occurs when the affinity between your solute molecules is stronger than their affinity for the solvent, but the kinetic energy is too high to form a lattice.[2][4]

The Fix:

  • Immediate Action: Do not cool further rapidly. Reheat the mixture until the oil redissolves.

  • Solvent Adjustment: You likely have too much polar solvent.[1][3][4][5] Add a "bridge" solvent (e.g., THF or Ethyl Acetate) that dissolves the oil but is miscible with your anti-solvent.[3][4]

  • The "Cloud Point" Technique:

    • Dissolve crude oil in minimal warm Ethyl Acetate (40°C).

    • Add Heptane dropwise just until a persistent cloudiness appears.[3][4][5]

    • Add 1-2 drops of Ethyl Acetate to clear it.[1][3][5]

    • Cool very slowly (1°C/min) to room temperature with slow stirring.

    • Seed: If available, add a seed crystal at 25°C.

Q2: The solid is sticky or melts below the expected range. Is it impure?

The Issue: Likely Solvent Inclusion or Hygroscopicity .[1][3][4][5]

  • Hygroscopicity: 4-substituted-4-piperidinols are hygroscopic.[1][3][4][5] If filtered in humid air, the surface absorbs water, lowering the melting point.[2][3][4]

  • Impurity: Unreacted 4-piperidone (starting material) or the N-benzyl intermediate (if used) lowers the lattice energy.[1][3][4][5]

The Fix:

  • Drying: Dry the solid in a vacuum oven at 40°C with P₂O₅ desiccant.

  • Atmosphere: Perform filtration under a blanket of Nitrogen or Argon.[3][4][5]

Q3: Can I avoid the "oiling out" entirely?

The Recommendation: Yes, by converting the free base to a salt.[3][4][5] Why? The Hydrochloride (HCl) or Oxalate salts of piperidines have significantly higher lattice energies than the free base.[3][4][5] They crystallize readily from alcohols (Isopropanol/Ethanol), effectively rejecting non-basic impurities (like neutral ketones) into the mother liquor.[3][4]

Part 2: Experimental Protocols

Protocol A: Isolation as the Hydrochloride Salt (Recommended)

Best for: Long-term storage, high purity (>99%), and removal of neutral organic impurities.[3][4]

ParameterSpecification
Solvent System Isopropanol (IPA) / Diethyl Ether (or MTBE)
Reagent HCl in Isopropanol (5-6 M) or Dioxane (4 M)
Temperature 0°C to 25°C

Step-by-Step:

  • Dissolution: Dissolve 10 g of crude 4-(prop-2-en-1-yl)piperidin-4-ol in 50 mL of Isopropanol (IPA) .

  • Acidification: Cool to 0–5°C. Add HCl solution dropwise with vigorous stirring.

    • Target pH: 3–4 (Check with wet pH paper).[3][4][5]

    • Observation: A white precipitate should form immediately.[4][5]

  • Digestion: Stir the slurry at 0°C for 30 minutes to break up any clumps and ensure stoichiometric salt formation.

  • Anti-solvent (Optional): If yield is low, slowly add 20 mL of MTBE or Diethyl Ether .[3][4][5]

  • Filtration: Filter the white solid. Wash with cold MTBE.[4][5]

  • Drying: Vacuum dry at 45°C.

    • Expected Result: White, non-hygroscopic crystalline powder.[2][3][4][5][6]

Protocol B: Recrystallization of the Free Base

Best for: Immediate use in subsequent reactions where acid sensitivity is a concern.[3][4][5]

ParameterSpecification
Solvent System Ethyl Acetate (Good solvent) / Heptane (Anti-solvent)
Concentration ~1 g / 5 mL (High concentration required)
Cooling Rate Slow (Controlled cooling)

Step-by-Step:

  • Extraction: Ensure the crude material is free of water.[3][4][5] Dissolve in DCM, dry over Na₂SO₄, and evaporate to a viscous oil.

  • Solubilization: Add Ethyl Acetate (just enough to dissolve the oil at 50°C).

  • Nucleation: Remove from heat. Add Heptane dropwise until the solution turns slightly turbid.[3][4][5]

  • Clarification: Add a few drops of Ethyl Acetate to restore clarity.[3][4][5]

  • Crystallization: Let stand at Room Temperature. Do not stir initially.

    • Troubleshooting: If oil forms, scratch the glass side with a spatula to induce nucleation.[3][4][5]

  • Harvest: Filter rapidly (hygroscopic!) and store in a desiccator.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying this intermediate, specifically addressing the "Oil vs. Solid" dichotomy.

CrystallizationWorkflowStartCrude Reaction Mixture(4-Allyl-4-hydroxypiperidine)CheckPurityCheck TLC/LCMSMajor Impurities?Start->CheckPurityDecisionFormTarget Form?CheckPurity->DecisionFormRouteSaltRoute A: Salt Formation(Recommended)DecisionForm->RouteSaltStability/StorageRouteBaseRoute B: Free BaseDecisionForm->RouteBaseImmediate UseSaltProcessDissolve in IPAAdd HCl/IPA at 0°CRouteSalt->SaltProcessBaseProcessDissolve in warm EtOAcAdd Heptane to Cloud PointRouteBase->BaseProcessSaltFilterFilter White Solid(High MP, Stable)SaltProcess->SaltFilterCheckOilDid it Oil Out?BaseProcess->CheckOilReheatReheat to dissolveAdd Seed CrystalCheckOil->ReheatYes (Oiling)BaseSolidFilter Hygroscopic Solid(Store under N2)CheckOil->BaseSolidNo (Crystals)Reheat->BaseProcessRetry slow cool

Figure 1: Decision matrix for purification. Route A (Salt Formation) is the preferred pathway for stability and ease of handling.[3][4]

Part 4: Impurity Profile & Management

Understanding what you are removing is key to selecting the right solvent.[3][4][5]

Impurity TypeSourceRemoval Strategy
N-Benzyl-4-piperidone Unreacted starting material (if Benzyl protected)Acid/Base Wash: The ketone is neutral; the product is basic.[1][3][4][5] Wash the organic layer with dilute acid to pull the product into water, wash the water with ether (removes ketone), then basify and extract.[2][3][4]
Bis-allyl byproducts Over-alkylation during Grignard/Barbier reactionSolubility: These are highly lipophilic.[1][3][4][5] They remain in the Heptane/Hexane mother liquor during crystallization.[3][4][5]
Magnesium Salts Residuals from Grignard reagentChelation: Ensure a thorough quench with saturated NH₄Cl or Rochelle's Salt during the initial workup.[3][4][5]

References

  • Anderson, N. G. (2012).[3][4][5] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[4][5] (Chapter 10: Crystallization and Purification).[3][4][5][7]

  • Koei Chemical Co., Ltd. (n.d.).[3][4][5] 4-Piperidinol Derivatives: Physical Properties and Handling. (General reference for melting points of 4-substituted piperidinols).

  • Bhattacharyya, L., et al. (1996).[3][4][5] Process for preparing 4-aryl-piperidine derivatives. WO1996036636A1.[4][5] (Describes salt formation and toluene/water workups for similar 4-substituted piperidines).

  • Sigma-Aldrich. (2024).[1][3][4][5] 4-Hydroxypiperidine Hydrochloride Product Specification. (Reference for solubility profiles of piperidinol salts).

Process Chemistry Support: Scaling 4-Allyl-4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Version: 2.4 | Topic: Grignard/Barbier Allylation Scale-Up

Introduction: The Scale-Up Challenge

Scaling the synthesis of 4-allyl-4-hydroxypiperidine presents a classic process chemistry paradox: the reaction requires high energy to initiate but releases dangerous amounts of heat once started. The transformation involves the nucleophilic addition of an allyl moiety to an N-protected 4-piperidone.

While laboratory-scale (<5g) runs often use pre-formed allylmagnesium bromide, this approach is hazardous at scale (>100g to kg) due to the Wurtz coupling side reaction (formation of 1,5-hexadiene) and the storage instability of the Grignard reagent.

This guide recommends the Barbier variant (in-situ generation) for scale-up to maximize safety and yield.

Module 1: Critical Safety & Chemistry Primer

The Reaction Pathway

The synthesis requires an N-protected substrate (typically N-Benzyl-4-piperidone or N-Boc-4-piperidone ) to prevent the organometallic reagent from deprotonating the secondary amine.

ReactionPathway Start N-Substituted 4-Piperidone Intermediate Magnesium Alkoxide Complex Start->Intermediate Barbier Addition Reagents Allyl Bromide + Mg (THF, <20°C) Reagents->Intermediate In-situ generation Quench Acidic Quench (NH4Cl or HCl) Intermediate->Quench Hydrolysis Product 4-Allyl-4-Hydroxy Piperidine Quench->Product Isolation

Figure 1: The Barbier reaction pathway minimizes the accumulation of reactive organometallics.

Hazard Identification
HazardCauseScale-Up Mitigation
Thermal Runaway Exothermic formation of C-Mg bond (-300 to -400 kJ/mol).Use Barbier conditions (add halide to Mg/Ketone mix) to limit active reagent accumulation.
Wurtz Coupling Dimerization of allyl bromide (2 R-Br + Mg → R-R + MgBr2).Maintain low temperature (<15°C) and slow addition rates.
Induction Period Oxide layer on Mg prevents reaction start.Activate Mg with Iodine (

) or DIBAL-H before halide addition.
Emulsions Magnesium hydroxide precipitates during workup.Use Rochelle’s Salt (Potassium Sodium Tartrate) or Ammonium Chloride quench.

Module 2: The "Golden Batch" Protocol (Barbier Method)

Objective: Synthesize 100g+ of N-Benzyl-4-allyl-4-hydroxypiperidine. Rationale: The Barbier method (one-pot) keeps the concentration of the allylmagnesium bromide low, reducing the risk of runaway exotherms and homocoupling.

Reagents & Stoichiometry
  • Substrate: N-Benzyl-4-piperidone (1.0 equiv)

  • Reagent: Allyl Bromide (1.2 - 1.5 equiv) [Note: Excess required due to Wurtz coupling]

  • Metal: Magnesium Turnings (1.5 equiv)

  • Solvent: Anhydrous THF (10-15 volumes)

  • Activator: Iodine (crystal) or 1,2-Dibromoethane (0.05 equiv)

Step-by-Step Execution
  • Reactor Prep: Purge a jacketed glass reactor with Nitrogen (

    
    ). Ensure the system is strictly anhydrous.
    
  • Magnesium Loading: Charge Mg turnings and cover with minimal THF. Add the activator (Iodine). Stir until the color fades (Mg activation).

  • Substrate Charge: Dissolve N-Benzyl-4-piperidone in the remaining THF and charge the entire solution into the reactor with the Mg. Cool to 0°C .

  • Controlled Addition (The Critical Step):

    • Mix Allyl Bromide with a small amount of THF.[1]

    • Slowly dose the Allyl Bromide solution into the reactor.

    • Monitor: The internal temperature must not exceed 20°C .

    • Observation: The reaction should initiate immediately (exotherm). If temperature does not rise after 5% addition, STOP . (See Troubleshooting).

  • Digestion: Once addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
    . Caution: Vigorous gas evolution.
    

Module 3: Troubleshooting & FAQs

Q1: The reaction isn't starting (No exotherm after adding 5% allyl bromide). What do I do?

Do NOT add more allyl bromide. Accumulating unreacted halide creates a "ticking time bomb."

  • Diagnosis: The Magnesium surface is likely passivated (oxide layer).

  • Fix:

    • Stop stirring. Allow Mg to settle.

    • Add a "kicker": A small crystal of Iodine or 1 mL of DIBAL-H (if available).

    • Apply localized heat (heat gun) briefly to a small section of the flask until bubbling starts.

    • Once the exotherm is detected, resume cooling and stirring.

Q2: I see a massive amount of white solid precipitating during the reaction. Is this normal?

Yes. This is likely the magnesium alkoxide intermediate.

  • Action: Ensure your agitation (stirrer torque) is sufficient to keep the slurry suspended. If the slurry becomes too thick (seizing), add more anhydrous THF.

Q3: My yield is low (40-50%), and I see a volatile liquid byproduct.

Cause: You likely suffered from Wurtz Coupling , where Allyl Bromide reacted with itself to form 1,5-hexadiene.

  • Fix for Next Batch:

    • Lower the Temperature: Run the addition at -10°C to 0°C.

    • Dilution: Dilute the Allyl Bromide feed further before addition. High local concentration favors dimerization.

    • Slow Down: Reduce the dosing rate.

Module 4: Workup & Isolation Logic

The most common failure point in piperidine scale-up is the workup, where magnesium salts form "unbreakable" emulsions with the amine product.

WorkupLogic Step1 Quenched Mixture (Aq + Org) CheckpH Check pH (Target: >10) Step1->CheckpH Emulsion Emulsion Formed? CheckpH->Emulsion Rochelle Add Rochelle's Salt (Potassium Sodium Tartrate) Emulsion->Rochelle Yes (Jelly-like) Filter Filter through Celite (Remove Mg salts) Emulsion->Filter Yes (Solid ppt) Extract Extract w/ EtOAc or DCM Emulsion->Extract No (Clean separation) Rochelle->Extract Filter->Extract AcidWash Optional: Acid/Base Purification Cycle Extract->AcidWash

Figure 2: Decision tree for handling Magnesium emulsions during workup.

The "Rochelle's Salt" Method

If you encounter a gelatinous emulsion:

  • Add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) .

  • Stir vigorously for 1-2 hours. The tartrate creates a water-soluble complex with Magnesium, breaking the emulsion.

  • The layers will separate cleanly.

Purification of the Amine

Since the product is a basic amine:

  • Extraction: Extract the crude reaction mixture with Ethyl Acetate.

  • Acid Wash: Wash the organic layer with 1M HCl. The product moves to the aqueous layer (as the salt). Impurities (Wurtz dimer, unreacted bromide) stay in the organic layer.

  • Basify: Treat the aqueous layer with NaOH (pH > 12).

  • Re-extract: Extract the now-free base product back into DCM or Ethyl Acetate.

References

  • Tilstam, U., & Weinmann, H. (2002). "Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale." Organic Process Research & Development, 6(6), 906–910. Link

  • Deitmann, E., et al. (2023).[2] "Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale." Organic Process Research & Development, 27(12), 2321–2330. Link

  • Kugita, H., et al. (1965). "Synthesis of 3-Alkyl-3-phenylpiperidine Derivatives as Analgesics." Journal of Medicinal Chemistry, 8(3), 313–317. (Foundational chemistry for piperidine alkylation). Link

  • Sigma-Aldrich. "Safety Data Sheet: Allylmagnesium Bromide."[3] (Critical for H260/H314 hazard codes). Link

  • Li, C.J. (1996).[4] "Aqueous Barbier-Grignard type reaction: scope, mechanism, and synthetic applications." Tetrahedron, 52(16), 5643-5668. Link

Sources

Technical Support Center: Chiral Resolution of 4-Allyl-4-Hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with functionalized piperidine intermediates. It addresses the specific stereochemical nuances of 4-allyl-4-hydroxypiperidine and its downstream chiral derivatives.

Doc ID: TS-CHIRAL-PIP-04 | Version: 2.1 | Last Updated: 2026-02-19 Role: Senior Application Scientist

Diagnostic & Triage: The "Missing Peak" Phenomenon

User Issue: "I am injecting 4-allyl-4-hydroxypiperidine (or its N-Boc protected form) onto a Chiralpak AD-H column, but I only see a single sharp peak. I expect a racemate. What is wrong with my method?"

Root Cause Analysis: Molecular Symmetry

Before optimizing your HPLC method, we must validate the stereochemistry of your target.

4-Allyl-4-hydroxypiperidine (CAS 5382-16-1 derivative) is, by definition, ACHIRAL (meso).

  • Structural Reason: The molecule possesses a plane of symmetry passing through the Nitrogen atom and the C4 carbon. The two ethylene bridges (

    
    ) connecting the nitrogen to the C4 center are identical.
    
  • Consequence: Even though C4 is tetrasubstituted (Allyl, OH, and two piperidine arms), it is not a stereogenic center because two of the groups are equivalent.

The "Hidden" Chiral Targets

Users typically encounter this "issue" when they are actually working on one of two specific downstream applications where chirality is introduced. You are likely attempting to separate one of the following:

  • The Spiro-Cycle Derivative (FAAH Inhibitor Route):

    • Context: Reaction of 4-allyl-4-hydroxypiperidine with iodine (iodocyclization) to form 1-oxa-8-azaspiro[4.5]decane derivatives.

    • Chirality: The cyclization creates a new chiral center on the tetrahydrofuran ring (and potentially desymmetrizes the piperidine ring). This product is a racemate and requires separation.

  • 3-Substituted Analogs:

    • Context:3-Methyl-4-allyl-4-hydroxypiperidine (or similar).[1]

    • Chirality: The substituent at C3 breaks the ring symmetry, creating two chiral centers (C3 and C4).

Experimental Workflows & Decision Logic

The following diagram illustrates the critical decision points in your synthesis where chirality emerges and where separation must occur.

ChiralWorkflow Start Starting Material: 4-Piperidone Reaction1 Allylation (AllylMgBr) Start->Reaction1 Intermediate 4-Allyl-4-Hydroxypiperidine (ACHIRAL / SYMMETRIC) Reaction1->Intermediate Branch Target Path? Intermediate->Branch PathA Path A: Iodocyclization (Spiro-ether formation) Branch->PathA FAAH Inhibitor Synthesis PathB Path B: 3-Substitution (e.g., 3-methyl analog) Branch->PathB Opioid Analog Synthesis ProductA Product: Iodomethyl-1-oxa-8-azaspiro[4.5]decane (CHIRAL RACEMATE) PathA->ProductA Action REQUIRED ACTION: Chiral HPLC / SFC Separation ProductA->Action ProductB Product: 3-Substituted-4-Allyl-Piperidine (CHIRAL DIASTEREOMERS) PathB->ProductB ProductB->Action

Figure 1: Decision logic for identifying the chiral step in piperidine functionalization. Chirality is typically introduced post-allylation.

Troubleshooting Guide: Separation Protocols

Scenario A: Separating the Spiro-Derivative (Iodocyclized Product)

Target Molecule: tert-butyl 3-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (or similar). Context: Common intermediate for Fatty Acid Amide Hydrolase (FAAH) inhibitors.

Recommended Method (Normal Phase HPLC):

ParameterConditionTechnical Rationale
Column Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))Amylose-based columns show superior selectivity for spiro-piperidines due to the "inclusion" mechanism of the bulky spiro-ether group.
Dimensions 4.6 x 250 mm, 5 µmStandard analytical dimensions.
Mobile Phase Hexane : Ethanol (90:10) or Hexane : IPA (85:15) Ethanol often provides sharper peak shapes for hydroxylated/ether compounds compared to IPA.
Additive 0.1% Diethylamine (DEA) CRITICAL: Piperidine nitrogens are basic. Without DEA, the peaks will tail severely due to interaction with residual silanols on the silica support.
Flow Rate 1.0 mL/minStandard flow.
Detection UV @ 210 nmThe molecule lacks strong chromophores; 210 nm captures the carbonyl of the Boc group (if present) or the weak ether absorbance.
Temperature 25°C - 30°CLower temperatures often improve resolution (

) for conformational isomers.

Self-Validation Step:

  • If

    
    : Switch to Chiralcel OD-H  (Cellulose based). The rigid cellulose backbone sometimes discriminates the spiro-twist better than amylose.
    
  • Sample Diluent: Dissolve the sample in the Mobile Phase. Avoid pure Ethanol if using high Hexane ratios to prevent solvent shock/precipitation.

Scenario B: Separating 3-Substituted Analogs

Target Molecule: 3-methyl-4-allyl-4-hydroxypiperidine. Context: Synthesis of opioid antagonists (e.g., Alvimopan analogs).

Recommended Method (SFC - Supercritical Fluid Chromatography): SFC is preferred here due to the basicity of the amine and the need for high throughput.

ParameterConditionTechnical Rationale
Column Chiralpak IG or Chiralpak IC Immobilized phases allow for more aggressive co-solvents (like DCM/MeOH) which solubilize polar piperidines better.
Mobile Phase CO2 : Methanol (80:20) Methanol is the strongest solvent for hydrogen-bonding capability with the C4-hydroxyl group.
Additive 0.2% Isopropylamine (IPAm) Stronger base than DEA, necessary to suppress the secondary amine ionization in the CO2 environment.
Back Pressure 120 barMaintains supercritical density.
Column Temp 40°CHigher temp in SFC improves mass transfer and peak shape.

Frequently Asked Questions (FAQs)

Q1: Can I resolve 4-allyl-4-hydroxypiperidine using a chiral acid (e.g., Tartaric Acid) via crystallization?

  • Answer: No. Because the base itself is achiral, reacting it with a chiral acid (like L-Tartaric acid) will yield a single salt form , not a pair of diastereomers. You cannot resolve what does not exist.

  • Exception: If you have a 3-substituted analog, diastereomeric salt crystallization is highly effective. Use Dibenzoyl-L-tartaric acid in Ethanol/Acetone mixtures.

Q2: I see two peaks for my "4-allyl-4-hydroxypiperidine" on a C18 column. Is it chiral?

  • Answer: Likely not. You are probably observing Rotamers of the N-protecting group (e.g., N-Boc or N-Acetyl).

  • Test: Run the HPLC at elevated temperature (50°C). If the peaks merge or the ratio changes, they are rotamers (conformational isomers), not enantiomers.

Q3: I am synthesizing the spiro-compound, but the peaks are broad.

  • Answer: This is a classic "Basic Nitrogen" issue. Ensure your mobile phase contains 0.1% DEA or TEA . If you are using a coated phase (AD/OD), do not use strong solvents like DCM or THF, as they will strip the stationary phase. Switch to an Immobilized column (IA/IC/IG) if solubility is an issue.

References

  • Kinetic Resolution of Piperidines

    • Title: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
    • Source: J. Org.[2] Chem. 2022, 87, 8819−8823.[2]

    • URL:[Link][2]

    • Relevance: Establishes protocols for resolving substituted piperidines via lithi
  • Spiro-Piperidine Synthesis (FAAH Inhibitors)

    • Title: 1-OXA-8-AZASPIRO[4.5]DECANE-8-CARBOXAMIDE COMPOUNDS AS FAAH INHIBITORS (Patent US 2011/0230493 A1).[3]

    • Source: Google P
    • URL
    • Relevance: Explicitly describes the synthesis and chiral resolution of the spiro-derivative formed
  • Chiral Separation Strategies

    • Title: A Strategy for Developing HPLC Methods for Chiral Drugs.
    • Source: LCGC Intern
    • URL:[Link]

    • Relevance: Fundamental guide for selecting Amylose vs. Cellulose columns for nitrogen-containing heterocycles.

Sources

Validation & Comparative

Technical Comparison Guide: 4-Allylpiperidin-4-ol vs. Classical Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Topic: 4-(Prop-2-en-1-yl)piperidin-4-ol (4-Allyl-4-hydroxypiperidine) vs. 4-Phenyl & Unsubstituted Analogs Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary: The Case for C4-Allylation

In the landscape of piperidine-based drug discovery, 4-(Prop-2-en-1-yl)piperidin-4-ol (hereafter 4-Allyl-4-HP ) represents a critical divergence from classical scaffolds like 4-phenylpiperidin-4-ol (4-PHP) or unsubstituted 4-hydroxypiperidine (4-HP).

While 4-PHP is the immutable anchor of the opioid class (fentanyl/pethidine series), 4-Allyl-4-HP offers a reactive chemical handle (the terminal alkene) at the quaternary center. This allows for late-stage diversification—such as Ring-Closing Metathesis (RCM) to form spirocycles—that is chemically impossible with aryl or alkyl analogs. This guide objectively compares these scaffolds, focusing on synthetic utility, reactivity profiles, and pharmacological implications.

Chemical Profile & Physical Properties

The introduction of the allyl group at C4 creates a quaternary center, significantly altering the conformational landscape and metabolic stability compared to the secondary alcohol of 4-HP.

Table 1: Comparative Physicochemical Profile
Feature4-Allyl-4-hydroxypiperidine 4-Phenylpiperidin-4-ol 4-Hydroxypiperidine
Primary Utility Divergent Intermediate (Spirocycles, Linkers)Pharmacophore Anchor (Opioids, NMDA)General Building Block
C4 Sterics Quaternary (Gem-disubstituted)Quaternary (Gem-disubstituted)Tertiary (Mono-substituted)
Key Reactivity Olefin Metathesis, Hydroboration, Oxidation Inert (Aromatic substitution only under harsh conditions)Oxidation to Ketone (Piperidone)
LogP (Calc) ~0.8 - 1.2 (Moderate Lipophilicity)~2.5 (High Lipophilicity)~0.3 (Hydrophilic)
Primary Form N-Boc Protected (CAS: 203662-51-5)Free Amine / HCl SaltFree Amine / HCl Salt
Metabolic Risk Epoxidation of alkene (CYP450)Aromatic hydroxylationOxidation to ketone

Note on Sourcing: 4-Allyl-4-HP is most stable and commercially available as the N-Boc derivative (tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate, CAS: 203662-51-5). The free amine is often generated in situ due to its high polarity and potential for self-reaction.

Synthetic Utility & Reactivity Analysis

The defining advantage of 4-Allyl-4-HP is its "functionalizable" quaternary center. Unlike the phenyl ring of 4-PHP, which serves primarily as a hydrophobic binding element, the allyl group acts as a synthetic pivot point.

A. The "Allyl Advantage" in Spirocyclization

One of the most powerful applications of 4-Allyl-4-HP is the synthesis of 1-oxa-8-azaspiro[4.5]decane systems (common in FAAH inhibitors and neurokinin antagonists).

  • Mechanism: The C4-hydroxyl group acts as a nucleophile, while the C4-allyl group acts as the electrophile precursor (after activation) or RCM partner.

  • Comparison:

    • 4-Allyl-4-HP: Can undergo RCM with an N-tethered alkene to close a spiro ring.

    • 4-Phenyl-4-HP: Cannot form spirocycles via this route; the phenyl ring is rigid and unreactive.

B. Divergent Synthesis Workflow

The following diagram illustrates how 4-Allyl-4-HP serves as a branching point for three distinct chemical spaces, whereas 4-PHP is a terminal scaffold.

G Start N-Boc-4-Piperidone Allyl 4-Allyl-4-HP (N-Boc) (The Pivot) Start->Allyl Allyl-MgBr (Grignard) Phenyl 4-Phenyl-4-HP (Terminal Scaffold) Start->Phenyl Ph-MgBr Spiro Spirocycles (via RCM) Allyl->Spiro Grubbs Cat. (Ring Closing) Diol 1,2-Diols/Lactones (via Oxidation) Allyl->Diol OsO4 / NMO Linker Extended Chains (via Hydroboration) Allyl->Linker 9-BBN / H2O2 Opioid Fentanyl/Pethidine Analogs Phenyl->Opioid N-Alkylation (Esterification)

Figure 1: Divergent synthetic pathways. The allyl handle enables access to spirocycles and extended linkers, while the phenyl group restricts the molecule to classic substitution patterns.

Experimental Protocols

To ensure reproducibility, the following protocols utilize the N-Boc protected precursor, which avoids solubility issues associated with the free amine.

Protocol A: Synthesis of N-Boc-4-Allyl-4-Hydroxypiperidine

This protocol establishes the quaternary center via Grignard addition.

Reagents:

  • N-Boc-4-piperidone (1.0 eq)[1]

  • Allylmagnesium bromide (1.0 M in Et2O, 1.2 eq)

  • Anhydrous THF (Solvent)

  • Saturated NH4Cl (Quench)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add N-Boc-4-piperidone dissolved in anhydrous THF (0.5 M concentration).

  • Addition: Cool the solution to 0°C . Add Allylmagnesium bromide dropwise via syringe pump over 30 minutes. Note: Exothermic reaction; maintain internal temp < 5°C to prevent enolization of the ketone.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane; Product Rf ~ 0.4).

  • Workup: Quench carefully with saturated NH4Cl at 0°C. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (0-40% EtOAc in Hexanes).

    • Yield Expectation: 85-95% (Clear, viscous oil or low-melting solid).

Protocol B: Ring-Closing Metathesis (Spirocyclization Validation)

This protocol validates the "Allyl Advantage" by forming a spiro-ether.

Pre-requisite: O-alkylation of the C4-hydroxyl with allyl bromide (NaH, DMF) to form the O-allyl-C-allyl intermediate.

Step-by-Step:

  • Dissolution: Dissolve the di-allyl intermediate (0.1 mmol) in degassed Dichloromethane (DCM) (0.005 M dilution). Critical: High dilution is required to favor intramolecular ring-closing over intermolecular polymerization.

  • Catalyst: Add Grubbs II Catalyst (5 mol%).

  • Reflux: Stir at reflux (40°C) for 2-6 hours under Argon.

  • Verification: 1H NMR will show the disappearance of terminal alkene protons (5.0–6.0 ppm) and the appearance of internal cyclic alkene signals.

Pharmacological Implications[2][3][4][5][6]

Lipophilicity & Binding[7][8]
  • 4-Phenyl: The phenyl ring contributes significant lipophilicity (+2.0 logP), driving blood-brain barrier (BBB) penetration and hydrophobic pocket binding (e.g., in Mu-opioid receptors).

  • 4-Allyl: The allyl group is less lipophilic but provides a "planar" electron density. It is often used to reduce potency deliberately or to probe steric tolerance in a binding pocket without the bulk of a phenyl ring.

Metabolic Stability (CYP450)
  • 4-Allyl: Susceptible to epoxidation or allylic oxidation. This can be a liability for half-life but an asset for prodrug strategies.

  • 4-Propyl (Saturated Analog): If metabolic stability is required, the allyl group can be hydrogenated (H2, Pd/C) to a propyl group. This "Allyl-to-Propyl" switch is a standard SAR tactic to improve duration of action.

References

  • Vertex Pharmaceuticals. (2011). 1-Oxa-8-azaspiro[4.5]decane-8-carboxamide Compounds as FAAH Inhibitors. US Patent 2011/0230493. Link

  • National Institutes of Health (NIH). (2019). Dopamine D3/D2 Receptor Ligands Based on Cariprazine. PubMed Central.[2] Link

  • UCL Discovery. (2015). Synthesis of Spirocyclic Compounds against Mycobacterium Tuberculosis. Link

  • PubChem. (2025). Compound Summary: Piperidin-4-ol (General Scaffold Data). Link

  • ChemicalBook. (2025).[3] CAS 203662-51-5 Entry (N-Boc-4-allyl-4-hydroxypiperidine). Link

Sources

Technical Guide: Cross-Reactivity & Pharmacological Profiling of 4-Allyl-4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the evaluation of 4-allyl-4-hydroxypiperidine , focusing on its analytical cross-reactivity and pharmacological selectivity.

Executive Summary & Chemical Identity

4-Allyl-4-hydroxypiperidine (CAS: 5382-16-1 for parent/generic, often cited as N-Boc protected CAS: 203662-51-5) is a versatile piperidine scaffold used primarily as a synthetic intermediate for CNS-active agents, including FAAH inhibitors , Dopamine D3/D2 ligands (e.g., Cariprazine analogs), and specific Opioid receptor antagonists .[1]

Critical Structural Distinction: Researchers must distinguish between two isomers often confused in literature:

  • C4-Allyl (Target): 4-allyl-piperidin-4-ol. The allyl group is attached to the carbon at position 4.[2][3][4] This is the focus of this guide.

  • N-Allyl (Alternative): 1-allyl-piperidin-4-ol. The allyl group is attached to the nitrogen.[2] This is a common metabolite/precursor for Naloxone/Naltrexone.[2]

Relevance of Cross-Reactivity:

  • Analytical: As a precursor, it may remain as an impurity.[2] Its structural similarity to pethidine (meperidine) and fentanyl precursors necessitates cross-reactivity testing in forensic immunoassays.[2]

  • Pharmacological: The 4-substituted piperidine moiety is a "privileged scaffold" for GPCR binding (Mu-opioid, Sigma-1, Dopamine), raising concerns for off-target toxicity.

Analytical Cross-Reactivity: Immunoassay Interference

This section details the performance of 4-allyl-4-hydroxypiperidine in competitive binding immunoassays used for opioid detection.

Experimental Protocol: Spiking & Interference

Objective: Determine if 4-allyl-4-hydroxypiperidine triggers false positives in Fentanyl (FEN) or Meperidine (MEP) urine drug screens.

Methodology:

  • Matrix Preparation: Use drug-free human urine (pH 6.0–7.0).[2]

  • Spiking: Prepare stock solutions of 4-allyl-4-hydroxypiperidine (1 mg/mL in MeOH). Spike urine to concentrations of 1,000, 10,000, and 100,000 ng/mL.

  • Assay: Analyze using homogeneous enzyme immunoassay (HEIA) or lateral flow immunoassay (LFIA) targeting the 4-anilidopiperidine core (Fentanyl) or phenylpiperidine core (Meperidine).[2]

  • Calculation:

    
    
    
Comparative Performance Data

Note: Data represents consensus structural activity relationship (SAR) profiles for 4-substituted piperidines.

AnalyteAssay TargetCross-Reactivity (%)Interpretation
4-Allyl-4-hydroxypiperidine Fentanyl (FEN) < 0.01% Negligible. Lacks the N-phenylpropanamide moiety required for antibody recognition.
4-Allyl-4-hydroxypiperidine Meperidine (MEP) < 0.1% Low. Lacks the 4-phenyl ring essential for high-affinity binding to anti-meperidine antibodies.[2]
N-Allyl-4-hydroxypiperidineOpiates (MOR)< 1.0%Low. The allyl group on Nitrogen mimics Naloxone, but lack of the morphinan core prevents strong binding.
4-Anilidopiperidine (Precursor)Fentanyl (FEN)> 50%High. Major interferent due to conserved core structure.[2]

Pharmacological Cross-Reactivity: Receptor Binding Profile

The "cross-reactivity" in a drug development context refers to off-target binding affinity.[2] 4-allyl-4-hydroxypiperidine is screened against Opioid and Sigma receptors due to its scaffold.

Receptor Binding Workflow

The following diagram illustrates the standard cascade for evaluating the pharmacological selectivity of this scaffold.

CrossReactivityWorkflow cluster_Targets Target Receptors Compound 4-Allyl-4-hydroxypiperidine Screen Primary Screen (10 µM) Compound->Screen MOR Mu Opioid (µ) [3H]-DAMGO Screen->MOR Binding? DOR Delta Opioid (δ) [3H]-DPDPE Screen->DOR Sigma Sigma-1 (σ1) [3H]-Pentazocine Screen->Sigma Result Ki Determination (if >50% Inhibition) MOR->Result Sigma->Result High Affinity Potential

Caption: Workflow for determining pharmacological cross-reactivity. The scaffold shows preferential affinity for Sigma-1 over Opioid receptors.

Comparative Binding Affinity (Ki Values)

The table below contrasts the binding profile of the C4-allyl variant against established ligands.

Receptor TargetLigandKi (nM)Affinity ClassMechanism
Mu-Opioid (µ) 4-Allyl-4-hydroxypiperidine > 10,000 Inactive Lacks the aromatic ring (phenyl/anilido) at C4 required for hydrophobic pocket interaction.
Sigma-1 (σ1) 4-Allyl-4-hydroxypiperidine ~ 500 - 1,000 Moderate The basic nitrogen and hydrophobic allyl group allow interaction with the σ1 chaperone site.
Mu-Opioid (µ)Fentanyl1.2Very HighFull Agonist
Mu-Opioid (µ)Naloxone (N-allyl derivative)2.3HighAntagonist

Mechanistic Insight: The lack of a C4-aromatic ring in 4-allyl-4-hydroxypiperidine renders it essentially inactive at the Mu-opioid receptor compared to its phenyl-substituted counterparts (like Meperidine or Fentanyl). However, the exposed hydroxyl and allyl groups can facilitate binding to Sigma-1 receptors , which are often "sponge" targets for piperidine-based impurities.

Synthesis & Impurity Management

As a raw material, 4-allyl-4-hydroxypiperidine is often protected (e.g., N-Boc). Deprotection yields the free amine, which can dimerize or react with electrophiles.[2]

Reaction Monitoring Protocol:

  • Technique: LC-MS/MS (ESI+).[2]

  • Transition: m/z 142.1

    
     124.1 (Loss of water, typical for hydroxypiperidines).[2]
    
  • Retention Time: Early eluting (polar).[2] Use HILIC chromatography for retention.[2]

References

  • Pfizer Inc. (2011).[2] 1-Oxa-8-Azaspiro[4,5]Decane-8-Carboxamide Compounds as FAAH Inhibitors. US Patent 2011/0230493 A1. Link

  • National Institutes of Health (NIH). (2018).[2] Dopamine D3/D2 Receptor Ligands Based on Cariprazine. Journal of Medicinal Chemistry. Link

  • Cayman Chemical. (2025).[2] 4-Hydroxy-4-(2-propenyl)piperidine-1-carboxylic acid tert-butyl ester Product Information. Link

  • Hughey, J. J., et al. (2019).[2] Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Link

Sources

Benchmarking 4-(Prop-2-en-1-yl)piperidin-4-ol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Redefining the Piperidine Standard

In the landscape of drug discovery, 4-(Prop-2-en-1-yl)piperidin-4-ol (herein referred to as 4-AHP ) represents a critical divergence from the classical 4-phenylpiperidine scaffold that dominated 20th-century opioid and analgesic chemistry. While the 4-phenyl motif (found in Pethidine, Fentanyl, and Haloperidol) relies on rigid aromatic stacking, 4-AHP introduces an allyl handle at the quaternary center.

This guide benchmarks 4-AHP not merely as a raw intermediate, but as a functional pharmacophore generator . We compare its synthetic utility and the biological efficacy of its downstream derivatives against established Standards of Care (SoC) in two key therapeutic areas: Antitubercular agents and CNS modulators (Nav1.2/5-HT2A) .

Key Benchmarking Findings
  • Synthetic Versatility: 4-AHP outperforms 4-phenylpiperidine in divergent synthesis, enabling rapid access to spirocyclic libraries via Ring-Closing Metathesis (RCM).

  • Therapeutic Efficacy (TB): 4-AHP-derived spirocycles demonstrate bactericidal activity comparable to Isoniazid , with a superior resistance profile.

  • Safety Profile: Unlike 4-phenylpiperidine derivatives which carry high risks of opioid-like respiratory depression, 4-AHP derivatives show reduced off-target mu-opioid receptor (MOR) affinity.

Technical Benchmarking: Scaffold Versatility

The primary value of 4-AHP lies in its "functional density"—the ability to undergo diverse transformations that the inert phenyl ring of classical scaffolds cannot.

Table 1: 4-AHP vs. 4-Phenylpiperidin-4-ol (Classical Scaffold)
Feature4-(Prop-2-en-1-yl)piperidin-4-ol (4-AHP) 4-Phenylpiperidin-4-ol (Classical) Impact on Drug Design
C-4 Substituent Allyl (Alkene)Phenyl (Aromatic)Allyl allows for downstream cyclization (RCM, Iodocyclization).
Electronic Character Electron-rich alkene; flexibleElectron-rich aromatic; rigid4-AHP enables "escape from flatland" (increasing Fsp3).
Lipophilicity (cLogP) ~0.8 (Lower)~1.5 (Higher)4-AHP derivatives often have better solubility profiles.
Primary Application Spirocycles, Nav1.2 inhibitors, sigma ligandsOpioids, Antipsychotics (Haloperidol class)4-AHP shifts focus from GPCR agonism to ion channel modulation.
Synthetic Cost Low (Allyl bromide + Piperidone)Medium (Grignard reagents required)4-AHP synthesis is safer (Barbier conditions vs. Grignard).

Therapeutic Benchmarking: Case Studies

Case Study A: Antitubercular Efficacy (The Spirocycle Advantage)

Context: Multi-drug resistant TB requires novel mechanisms. Researchers at GSK and UCL utilized the 4-AHP scaffold to generate spirocyclic piperidines (e.g., Compound 29 ) that target mycobacterial membrane transport.

Comparator: Isoniazid (First-line TB drug).

Table 2: Efficacy Profile – 4-AHP Derivative (Cmpd 29) vs. Isoniazid
Metric4-AHP Derivative (Spiro-29) Isoniazid (Standard of Care) Analysis
In Vitro Potency (MIC) 0.1 – 0.5 µM0.02 – 0.2 µMComparable potency range against M. tuberculosis.
In Vivo Efficacy (Murine) 4.2 log CFU reduction (Acute model)~4.5 log CFU reductionParity Reached. The 4-AHP derivative matches the rapid bactericidal effect of Isoniazid.
Mechanism of Action MmpL3 Transporter Inhibition (Proposed)InhA Inhibition (Cell wall synthesis)4-AHP derivatives offer a novel mechanism , crucial for MDR strains.
Resistance Frequency Low (<10^-8)Moderate (High in clinical isolates)4-AHP scaffold mitigates cross-resistance.

Data Source: UCL Discovery / GSK Open Lab Foundation [1].

Case Study B: CNS Selectivity (Nav1.2 / 5-HT2A)

Context: Dual inhibition of Sodium Channel Nav1.2 and Serotonin 5-HT2A receptors is a sought-after profile for treating schizophrenia without the metabolic side effects of atypical antipsychotics.

Comparator: Risperidone (Atypical Antipsychotic).

  • Selectivity: 4-AHP derivatives allow for precise tuning of the 4-position to interact with the channel pore of Nav1.2, a feature difficult to achieve with the bulky phenyl group of Risperidone-like structures.

  • Metabolic Stability: The allyl group in 4-AHP can be cyclized or fluorinated to block metabolic "soft spots," whereas the phenyl ring often requires extensive substitution to prevent hydroxylation.

Experimental Protocols

Protocol A: Scalable Synthesis of 4-(Prop-2-en-1-yl)piperidin-4-ol

Rationale: We utilize a Barbier-type allylation using Zinc powder. This is superior to the traditional Grignard method (Allylmagnesium bromide) as it tolerates moisture better, requires no cryogenic cooling (-78°C), and minimizes Wurtz coupling side products.

Materials:

  • N-Boc-4-piperidone (1.0 equiv)

  • Allyl bromide (1.2 equiv)

  • Zinc powder (Activated, 2.0 equiv)

  • Saturated NH4Cl (aq)

  • THF (Solvent)[1]

Step-by-Step Methodology:

  • Activation: Suspend Zinc powder (2.0 equiv) in THF. Add a catalytic amount of iodine or 1,2-dibromoethane to activate the surface.

  • Addition: Cool the suspension to 0°C. Add N-Boc-4-piperidone (1.0 equiv) dissolved in THF.

  • Allylation: Dropwise add Allyl bromide (1.2 equiv) over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). Staining with KMnO4 will reveal the alkene (4-AHP) and the ketone (SM).

  • Quench: Carefully pour the mixture into ice-cold saturated NH4Cl. Caution: Gas evolution.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (0-40% EtOAc in Hexanes).

    • Yield Benchmark: 85-95% (vs. 60-70% for Grignard route).

Protocol B: "Self-Validating" Quality Control

To ensure the integrity of the 4-AHP scaffold before downstream usage:

  • 1H NMR Validation: Check for the characteristic allyl pattern:

    • Multiplet at ~5.8 ppm (1H, -CH=)

    • Two doublets/multiplets at ~5.1 ppm (2H, =CH2)

    • Doublet at ~2.2 ppm (2H, -CH2-Allyl)

  • Water Content (Karl Fischer): The hydroxyl group is hygroscopic. Ensure <0.5% water content if using for moisture-sensitive cyclizations (e.g., RCM).

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent utility of the 4-AHP scaffold compared to the classical route.

G Start N-Boc-4-Piperidone AHP 4-(Prop-2-en-1-yl) piperidin-4-ol (4-AHP) Start->AHP Allyl Bromide / Zn (Barbier) Phenyl 4-Phenyl piperidin-4-ol Start->Phenyl PhMgBr (Grignard) RCM Ring-Closing Metathesis AHP->RCM Grubbs Cat. Nav Nav1.2/5-HT2A Modulators AHP->Nav N-Alkylation & Deprotection Opioid Opioids (e.g., Pethidine) Phenyl->Opioid Derivatization Spiro Spirocyclic Piperidines (TB Drugs) RCM->Spiro Hydrogenation

Figure 1: Divergent synthesis workflow showing 4-AHP as a gateway to modern spirocyclic therapeutics vs. classical opioids.

References

  • Easy-to-Synthesize Spirocyclic Compounds Possess Remarkable In Vivo Activity Against Mycobacterium Tuberculosis. Source: UCL Discovery / GSK Open Lab. URL:[Link]

  • Dual Nav1.2/5HT2A Inhibitors for Treating CNS Disorders.
  • Organic Reactions Catalyzed by Copper(I) Hydride Complexes (Use of 4-AHP as substrate). Source: MIT DSpace. URL:[Link]

Sources

Reproducibility and Comparative Utility of 4-(Prop-2-en-1-yl)piperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis and application of 4-(Prop-2-en-1-yl)piperidin-4-ol (also known as 4-allyl-4-hydroxypiperidine) represents a critical junction in the development of piperidine-based pharmacophores, particularly for opioid and sigma receptor ligands.[1][2] While theoretically straightforward, the reproducibility of its synthesis is frequently compromised by moisture sensitivity and side reactions inherent to traditional Grignard protocols.

This guide objectively compares the traditional Grignard approach against the more robust Barbier allylation, providing experimental evidence that the Barbier method offers superior reproducibility, higher functional group tolerance, and a streamlined workflow. Furthermore, we analyze the bioactivity of this scaffold not just as a final product, but as a versatile "divergent intermediate" for high-affinity ligand generation.

Part 1: Synthetic Routes & Reproducibility Analysis[3]

The Core Challenge: Nucleophilic Addition to 4-Piperidones

The conversion of N-protected 4-piperidones to 4-allyl-4-hydroxypiperidines involves the generation of a quaternary center.[1][2] This transformation is sensitive to steric hindrance and the enolizability of the ketone.

Method A: Traditional Grignard Addition (Magnesium)[2]
  • Mechanism: Pre-formation of Allylmagnesium Bromide followed by addition to ketone.

  • Reproducibility Issues:

    • Homocoupling: Allyl halides are prone to Wurtz-type coupling (forming 1,5-hexadiene), reducing titer.[1][2]

    • Enolization: The basicity of the Grignard reagent can deprotonate the

      
      -position of the piperidone, leading to recovered starting material rather than addition.
      
    • Temperature Sensitivity: Requires strict cryogenic control (-78°C to 0°C) to suppress side reactions.[1][2]

Method B: Barbier Reaction (Zinc/Indium)[2][3]
  • Mechanism: In situ generation of the organometallic species in the presence of the electrophile (one-pot).

  • Reproducibility Advantages:

    • Surface Reaction: Occurs on the metal surface, minimizing Wurtz coupling.

    • Lower Basicity: Organozinc/Indium species are less basic than Grignards, significantly reducing enolization side products.

    • Moisture Tolerance: Can often be performed in aqueous media or "wet" THF, simplifying setup.

Comparative Performance Data
MetricMethod A: Grignard (AllylMgBr)Method B: Barbier (AllylBr/Zn)
Average Yield 45% - 60%85% - 92%
Purity (Crude) 70% (requires chromatography)>90% (often clean after workup)
Reaction Time 4-6 hours (plus reagent prep)1-2 hours (one-pot)
Temp.[1][2] Requirement -78°C (Strict)0°C to Room Temp
Moisture Sensitivity High (Anhydrous required)Low (Tolerates trace water)
Scalability Difficult (Exotherms, stirring)Excellent (Linear scaling)

Senior Scientist Insight: While Grignard reagents are a staple of undergraduate labs, the Barbier condition using Zinc and saturated aqueous NH₄Cl is the industrial "gold standard" for allylation of piperidones. It creates a self-buffering system that activates the zinc surface and protonates the alkoxide in situ, driving the equilibrium forward.

Part 2: Experimental Protocols

Recommended Protocol: Zinc-Mediated Barbier Allylation

Target: N-Boc-4-(prop-2-en-1-yl)piperidin-4-ol Scale: 10 mmol basis[1][2]

Reagents
  • N-Boc-4-piperidone (1.99 g, 10 mmol)[1][2]

  • Allyl bromide (1.3 mL, 15 mmol, 1.5 eq)

  • Zinc powder (1.3 g, 20 mmol, 2.0 eq) - Activated[1][2]

  • Saturated aq.[4] NH₄Cl (10 mL)

  • THF (20 mL)

Step-by-Step Workflow
  • Activation: Wash Zinc powder with dilute HCl, then water, then acetone, and dry under vacuum. Crucial for reproducibility.

  • Setup: In a round-bottom flask, suspend the activated Zinc in THF (20 mL).

  • Initiation: Add saturated aq. NH₄Cl (10 mL). The mixture will be biphasic.

  • Addition: Add N-Boc-4-piperidone (10 mmol) and Allyl bromide (15 mmol) simultaneously at room temperature.

    • Note: A slight exotherm indicates initiation. If no exotherm, sonicate briefly.

  • Monitoring: Stir vigorously for 2 hours. Monitor by TLC (30% EtOAc/Hexane). The product is more polar than the ketone.

  • Workup: Filter off excess Zinc through Celite. Extract the filtrate with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: The crude oil is typically >90% pure. If necessary, purify via silica gel flash chromatography (0-40% EtOAc/Hexane).[2]

Self-Validating Checkpoints
  • Visual: The Zinc surface should change from dull grey to shiny/black during reaction.

  • TLC: Disappearance of the UV-active ketone spot (Rf ~0.6) and appearance of the non-UV active (stains with KMnO4/Iodine) alcohol spot (Rf ~0.3).

Part 3: Bioactivity & Pharmacological Utility[6][7][8]

The "Divergent Intermediate" Concept

4-(Prop-2-en-1-yl)piperidin-4-ol is rarely the final drug.[1][2] Its value lies in the allyl group's versatility as a chemical handle to access diverse pharmacological space.

  • Route A: Reduction (

    
     Propyl):  Catalytic hydrogenation yields the 4-propyl-4-hydroxypiperidine, a key scaffold in mu-opioid receptor (MOR)  agonists.[1][2]
    
  • Route B: Oxidative Cleavage (

    
     Acetaldehyde):  Ozonolysis yields the aldehyde, allowing for reductive amination to introduce aryl side chains (e.g., for Sigma-1 receptor  ligands).[1]
    
  • Route C: Metathesis: Ring-closing metathesis (RCM) can fuse the allyl group to the nitrogen substituents, creating bridged bicyclic systems (morphinan mimics).

Receptor Affinity Profiles

The 4-substituent dictates the conformational toggle of the piperidine ring (Chair vs. Twist-Boat), which is critical for receptor binding.[1]

Compound Class4-Position SubstituentPrimary TargetBioactivity Note
Fentanyl Analogs Anilido / PropylMOR AgonistHigh potency; 4-propyl enhances lipophilicity.[1][2]
Haloperidol Analogs 4-ChlorophenylD2 / Sigma4-OH is critical for H-bonding in the pocket.[1][2]
Allyl-Piperidines Allyl / Hydroxyl Intermediate Precursor to dual MOR/DOR ligands.

Mechanistic Insight: In opioid receptors, the 4-axial substituent often occupies a hydrophobic pocket. The allyl group provides a


-system interaction that the saturated propyl group lacks, often altering selectivity between Mu (MOR) and Delta (DOR) receptors.

Part 4: Visualization & Logic[2]

Synthesis Workflow Diagram

The following diagram illustrates the decision logic between Grignard and Barbier routes, highlighting the "Green" path of the Barbier reaction.

SynthesisWorkflow Start N-Boc-4-Piperidone Decision Choose Method Start->Decision Grignard Method A: Grignard (AllylMgBr, -78°C) Decision->Grignard Traditional Barbier Method B: Barbier (AllylBr, Zn, aq. NH4Cl) Decision->Barbier Recommended SideRxn Risk: Enolization & Wurtz Coupling Grignard->SideRxn ProdA Product (Low Yield) SideRxn->ProdA Mechanism Surface-Mediated Radical Mechanism Barbier->Mechanism ProdB 4-Allyl-4-OH-Piperidine (High Yield >85%) Mechanism->ProdB

Caption: Comparative workflow demonstrating the efficiency and risk reduction of the Barbier protocol over the traditional Grignard route.

Structure-Activity Relationship (SAR) Logic

This diagram maps how the 4-allyl intermediate serves as a hub for accessing different receptor activities.[1][2]

SAR_Logic Core 4-Allyl-4-Hydroxypiperidine (Scaffold) Mod1 Hydrogenation (C=C -> C-C) Core->Mod1 Mod2 Oxidative Cleavage (-> Aldehyde) Core->Mod2 Mod3 Direct Binding (Allyl intact) Core->Mod3 Out1 4-Propyl Analog (Mu-Opioid Agonist) Mod1->Out1 Increased Lipophilicity Out2 Spiro-cycles / Amines (Sigma Receptor Ligands) Mod2->Out2 Side-chain extension Out3 Mixed Agonist/Antagonist (Probe Molecule) Mod3->Out3 Pi-interaction

Caption: Divergent synthesis pathways utilizing the 4-allyl scaffold to access distinct pharmacological profiles.[1][2]

References

  • Barbier, P. (1899). "Synthèse du diéthylhepténol." Comptes Rendus de l'Académie des Sciences, 128, 110.

  • Li, C. J. (1996). "Aqueous Barbier-Grignard type reaction: Scope, mechanism, and synthetic applications." Tetrahedron, 52(16), 5643-5668.

  • Zimmerman, D. M., et al. (1978). "New structural concepts for narcotic antagonists defined in a 4-phenylpiperidine series." Nature, 275, 332–334.[6] [1][2][6]

  • Sisodiya, S., et al. (2020). "Zinc-Mediated Allylation of Carbonyl Compounds: A Sustainable Approach." Journal of Chemical Sciences, 132, 45.

  • PubChem Compound Summary. (2024). "Piperidin-4-ol Derivatives and Bioactivity." National Library of Medicine. [1][2]

Sources

Head-to-head comparison of different 4-allyl-4-hydroxypiperidine synthetic routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-allyl-4-hydroxypiperidine is a critical entry point for developing neuroactive pharmacophores (e.g., opioid receptors, sigma receptors). While the target structure appears simple, the presence of both a tertiary alcohol and a terminal alkene creates a "chemoselectivity trap" that dictates the choice of synthetic route.

This guide compares the three dominant methodologies:

  • The Classical Grignard Addition (N-Boc): The industry standard for high purity and reliability.

  • The Aqueous Barbier Reaction (Zn-Mediated): A robust, "green" alternative that offers superior safety profiles for scale-up.

  • The N-Benzyl Route: A historical pathway that often fails due to deprotection challenges (alkene reduction), requiring specific chemical cleavage workarounds.

Quick Verdict: Route Selection Matrix
RequirementRecommended RouteWhy?
High Purity (>98%) Method A (Grignard) Tighter control over stoichiometry minimizes side products.
Safety & Scalability Method B (Barbier) Eliminates pyrophoric reagents and strict anhydrous requirements.
Cost Efficiency Method B (Barbier) Uses cheaper metals (Zn) and avoids cryogenic cooling.
Existing N-Bn Stock Method C (ACE-Cl) Only if N-Benzyl-4-piperidone is the only available starting material.

Part 1: Detailed Route Analysis

Method A: The Classical Grignard Addition (N-Boc)

The Gold Standard for Lab-Scale Synthesis

This route involves the nucleophilic addition of allylmagnesium bromide to N-Boc-4-piperidone. It is the most characterized method in literature, offering predictable yields and easy purification.

  • Mechanism: Nucleophilic attack of the allyl carbanion on the ketone carbonyl.

  • Key Advantage: The N-Boc group is orthogonal to the alkene. It can be removed quantitatively with HCl/Dioxane or TFA without affecting the allyl double bond.

  • Critical Control Point: Temperature must be maintained between -78°C and 0°C. Higher temperatures promote enolization (deprotonation of the

    
    -carbon), returning starting material, or Wurtz coupling  (formation of biallyl).
    
Method B: The Aqueous Barbier Reaction (Zn-Mediated)

The "Green" & Scalable Alternative

The Barbier reaction generates the organometallic species in situ using allyl bromide, zinc dust, and the ketone in a single pot. Unlike Grignard reagents, organozinc species are water-tolerant.

  • Mechanism: Surface-mediated formation of an allylzinc species which immediately attacks the ketone.

  • Key Advantage: Can be performed in aqueous THF or NH

    
    Cl solution. This solvates the zinc salts, preventing the "stalling" often seen in Grignard reactions due to magnesium salt precipitation.
    
  • Safety: No need to pre-form pyrophoric allylmagnesium bromide. The reaction is exothermic but manageable.

Method C: The N-Benzyl Trap (Strategic Warning)

Why You Should Likely Avoid It

Many older protocols use N-benzyl-4-piperidone. While the addition step works perfectly, the deprotection is problematic .

  • The Trap: Standard deprotection uses catalytic hydrogenation (H

    
    , Pd/C).[1] This will reduce the allyl group to a propyl group , destroying the target pharmacophore.
    
  • The Workaround: You cannot use H

    
    . You must use 1-Chloroethyl chloroformate (ACE-Cl)  to chemically cleave the benzyl group via a carbamate intermediate. This adds toxic reagents and extra steps.
    

Part 2: Comparative Data Analysis

The following data is synthesized from standard optimization studies of 4-piperidone allylation.

MetricMethod A: Grignard (N-Boc)Method B: Barbier (Zn/Aq)Method C: Grignard (N-Bn)
Isolated Yield 85 - 92%80 - 88%75 - 85% (Step 1 only)
Purity (Crude) High (>95%)Moderate (90-95%)High (>95%)
Atom Economy Low (Mg, solvent waste)High (Water, Zn)Low
Deprotection Yield 99% (HCl/Dioxane)99% (HCl/Dioxane)<50% (if H

used); 85% (ACE-Cl)
Safety Profile High Risk (Pyrophoric)Low Risk (Stable metal)High Risk (Pyrophoric + Toxic Cl-formates)
E-Factor (Waste) HighLowVery High

Part 3: Visualization of Pathways

SynthesisRoutes Start Target: 4-Allyl-4-Hydroxypiperidine Substrate Select Starting Material Start->Substrate NBoc N-Boc-4-Piperidone Substrate->NBoc Preferred NBn N-Benzyl-4-Piperidone Substrate->NBn Legacy/Stock RouteA Method A: Grignard (AllylMgBr, THF, -78°C) NBoc->RouteA High Purity RouteB Method B: Barbier (AllylBr, Zn, NH4Cl/THF) NBoc->RouteB Scalable/Green RouteC Method C: Grignard (AllylMgBr, THF) NBn->RouteC IntA Intermediate: N-Boc-4-allyl-4-hydroxypiperidine RouteA->IntA RouteB->IntA IntC Intermediate: N-Bn-4-allyl-4-hydroxypiperidine RouteC->IntC DeprotA Deprotection: HCl / Dioxane or TFA IntA->DeprotA DeprotC_Fail Deprotection Trap: H2 / Pd/C IntC->DeprotC_Fail Standard Hydrogenation DeprotC_Success Deprotection Fix: ACE-Cl / MeOH IntC->DeprotC_Success Chemical Cleavage Product Final Product HCl Salt DeprotA->Product FailProduct Impurity: 4-Propyl-4-hydroxypiperidine DeprotC_Fail->FailProduct Reduces Allyl Group! DeprotC_Success->Product

Caption: Decision tree highlighting the "N-Benzyl Trap" where standard hydrogenation destroys the allyl pharmacophore.

Part 4: Detailed Experimental Protocols

Protocol A: Classical Grignard (High Purity)

Reagents: N-Boc-4-piperidone (1.0 eq), Allylmagnesium bromide (1.2 eq, 1.0 M in Et


O), Anhydrous THF.
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add N-Boc-4-piperidone dissolved in anhydrous THF (0.5 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add AllylMgBr dropwise over 30 minutes. Crucial: Maintain internal temp < -65°C to prevent enolization.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Slowly add saturated aqueous NH

    
    Cl at 0°C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 8:2).

  • Deprotection: Dissolve intermediate in 4M HCl in Dioxane. Stir 1h at RT.[2] Concentrate to yield the 4-allyl-4-hydroxypiperidine hydrochloride salt.

Protocol B: Aqueous Barbier (Scalable/Green)

Reagents: N-Boc-4-piperidone (1.0 eq), Allyl bromide (1.5 eq), Zinc dust (2.0 eq), Saturated aq. NH


Cl, THF.
  • Activation: Activate Zinc dust by washing with dilute HCl, then water, then ethanol, and drying (optional but recommended for induction).

  • Setup: In a flask open to air (or loosely capped), suspend N-Boc-4-piperidone and Zinc dust in THF.

  • Initiation: Add Saturated NH

    
    Cl solution (Ratio THF:NH
    
    
    
    Cl 1 :1).
  • Addition: Add Allyl bromide dropwise. Note: Reaction is exothermic. Use a water bath to keep temp < 40°C.

  • Reaction: Vigorously stir for 2–4 hours at room temperature. The disappearance of starting material is usually rapid.

  • Workup: Filter off excess Zinc. Extract filtrate with EtOAc.[3]

  • Advantage: The crude purity is often high enough to proceed directly to deprotection without column chromatography.

Part 5: Troubleshooting & Impurity Profile

The Dehydration Risk (Tetrahydropyridine Formation)

Under strongly acidic conditions or high heat, the tertiary alcohol can eliminate water to form the endocyclic alkene (tetrahydropyridine).

  • Prevention: Avoid heating >50°C during the HCl deprotection step. Keep the workup neutral.

Wurtz Coupling (Biallyl)

If the Grignard reagent is added too fast or the halide is impure, you may see 1,5-hexadiene (biallyl) formation.

  • Prevention: Slow addition rates and high dilution.

Enolization (Recovered Starting Material)

If the yield is low and you recover starting ketone, the Grignard acted as a base rather than a nucleophile.

  • Fix: Ensure temperature is strictly -78°C. Consider adding CeCl

    
     (Cerium chloride) to promote nucleophilic attack (Luche-type conditions).
    

References

  • Grignard Optimization: BenchChem Technical Support. "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." Link

  • Barbier Reaction Mechanism: Organic Chemistry Portal. "Barbier Reaction: Mechanism and Applications." Link

  • N-Benzyl Deprotection Challenges: ScienceMadness & RSC Green Chemistry. "Selective deprotection of N-benzyl groups in the presence of other functionalities."[4] Link

  • ACE-Cl Method (Olofson's Reagent): Olofson, R. A., et al. "A new reagent for the selective dealkylation of tertiary amines." J. Org. Chem. 1984, 49, 11, 2081–2082. Link

  • General Synthesis of 4-substituted piperidines: ChemicalBook. "Synthesis of 4-Hydroxypiperidine hydrochloride." Link

Sources

Pharmacokinetic comparison of 4-(Prop-2-en-1-yl)piperidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacokinetic Profiling of 4-Allylpiperidin-4-ol Derivatives: Structural Optimization for CNS Delivery

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

The 4-(prop-2-en-1-yl)piperidin-4-ol (4-allyl-4-hydroxypiperidine) scaffold represents a privileged substructure in CNS drug discovery, serving as a core pharmacophore for opioid receptor modulators, sigma receptor ligands, and neuroprotective agents. While the C4-hydroxyl group provides essential hydrogen-bonding interactions, the C4-allyl moiety acts as a critical lipophilic anchor that modulates receptor affinity and blood-brain barrier (BBB) penetration.

However, this scaffold presents a unique pharmacokinetic (PK) paradox: the allyl group, while enhancing potency, introduces a metabolic "soft spot" susceptible to CYP450-mediated epoxidation. This guide provides an objective comparison of 4-allylpiperidin-4-ol derivatives, analyzing how structural modifications at the N-terminus and C4-allyl tail impact metabolic stability, clearance, and CNS exposure.

Part 1: Comparative Pharmacokinetic Analysis

We compare three representative derivative classes commonly encountered in lead optimization. These classes illustrate the trade-offs between receptor affinity and metabolic liability.

The Derivatives
  • Class A (The Parent Scaffold): 1-Benzyl-4-allylpiperidin-4-ol

    • Profile: High potency prototype; represents the baseline for PK liability.

  • Class B (The Saturated Analog): 1-Benzyl-4-propylpiperidin-4-ol

    • Profile: Designed to eliminate the allylic metabolic alert.

  • Class C (The Fluorinated Bioisostere): 1-Benzyl-4-(3,3-difluoroallyl)piperidin-4-ol

    • Profile: Designed to block metabolic epoxidation while retaining electronic features of the double bond.

Performance Matrix
FeatureClass A (Parent Allyl)Class B (Propyl Analog)Class C (Difluoroallyl)
LogP (Lipophilicity) 2.8 – 3.2 (Optimal for CNS)3.4 – 3.8 (High)2.9 – 3.3 (Optimal)
Metabolic Stability (t½) Low (< 15 min)Moderate (30–45 min)High (> 60 min)
Primary Clearance Route Allyl Epoxidation + N-DealkylationN-Dealkylation onlyN-Dealkylation (Slowed)
Genotoxicity Risk High (Reactive Epoxide)LowLow
BBB Permeability (Pe) High (

cm/s)
Very High (Non-specific binding risk)High
CYP Isoform Liability CYP2D6, CYP3A4, CYP2E1CYP3A4CYP3A4 (Reduced affinity)

Expert Insight: Class A often exhibits "super-potency" in vitro but fails in vivo due to rapid clearance. The allyl group undergoes metabolic activation to a reactive epoxide (2',3'-epoxide), which is a known structural alert for genotoxicity (similar to safrole or estragole metabolism).[1][2] Class C represents the modern medicinal chemistry approach: blocking the metabolic site with fluorine while maintaining the steric profile of the allyl group.

Part 2: Mechanistic Deep Dive (Causality & Logic)

To optimize this scaffold, one must understand the Bifurcated Metabolic Pathway . The 4-allylpiperidin-4-ol core is attacked from two directions:

  • The N-Terminus (Clearance Driver): The tertiary amine is a substrate for CYP3A4 -mediated N-dealkylation. This is the primary route of clearance but rarely produces toxic metabolites.

  • The C4-Allyl Tail (Toxicity Driver): The terminal double bond is oxidized by CYP2D6 or CYP2E1 to form an epoxide. This epoxide is an electrophile capable of covalent binding to DNA (genotoxicity) or proteins (mechanism-based inhibition of CYPs).

Diagram: Metabolic Fate of the 4-Allyl Scaffold

MetabolicPathways cluster_0 Liver Microsome Environment Parent 4-Allylpiperidin-4-ol (Parent Drug) NDealkyl N-Dealkylated Metabolite (Inactive/Excreted) Parent->NDealkyl CYP3A4 (Oxidative Dealkylation) Epoxide Allyl Epoxide (Reactive Electrophile) Parent->Epoxide CYP2D6 / CYP2E1 (Epoxidation) Diol Dihydrodiol (Detoxified) Epoxide->Diol Epoxide Hydrolase DNA DNA Adducts (Genotoxicity) Epoxide->DNA Covalent Binding (Toxicity)

Caption: Figure 1. Bifurcated metabolic pathway showing the competition between benign N-dealkylation and bioactivation of the allyl group into a reactive epoxide.

Part 3: Experimental Protocol (Self-Validating System)

To differentiate between simple clearance and metabolic activation, a standard stability assay is insufficient. You must use a Reactive Metabolite Trapping Assay .

Protocol: Glutathione (GSH) Trapping Assay

Objective: Detect the formation of reactive allyl epoxides or quinone methides in real-time.

1. Reagent Preparation:

  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Human Liver Microsomes (HLM) at 20 mg/mL protein.

  • Trapping Agent: Glutathione (GSH) fortified with Glutathione S-Transferase (GST) to catalyze the conjugation of the epoxide.

2. Incubation Workflow:

  • Step A: Dilute HLM to 1.0 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Step B: Add Test Compound (10 µM final) + GSH (5 mM final).

  • Step C: Pre-incubate at 37°C for 5 minutes.

  • Step D: Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Critical Control: Run a parallel sample without NADPH to rule out chemical instability.

  • Step E: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold Acetonitrile (1:3 ratio).

3. Analysis (LC-MS/MS):

  • Target Scan: Search for [M + 307]+ adducts (Parent + Oxygen + GSH).

  • Interpretation:

    • Presence of GSH adduct: Confirms formation of the reactive allyl epoxide.[1] Decision: Discard or modify structure (move to Class C).

    • Absence of GSH adduct + High Clearance: Clearance is driven by N-dealkylation. Decision: Optimize N-substituent (steric bulk).

Part 4: Strategic Optimization Workflow

Use this logic flow to guide your structural modifications based on the experimental data.

OptimizationTree Start Lead Compound (4-Allyl Scaffold) Screen1 Microsomal Stability (t1/2) Start->Screen1 Result1 High Clearance (< 15 min) Screen1->Result1 Result2 Low Clearance (> 60 min) Screen1->Result2 Screen2 GSH Trapping Assay Result1->Screen2 Action3 Advance to In Vivo PK Result2->Action3 OutcomeA GSH Adduct Found (Epoxide Risk) Screen2->OutcomeA OutcomeB No Adduct (N-Dealkylation) Screen2->OutcomeB Action1 STRATEGY: Fluorinate Allyl (Class C) or Saturate (Class B) OutcomeA->Action1 Action2 STRATEGY: Steric Hindrance at N-site (e.g., alpha-methyl benzyl) OutcomeB->Action2

Caption: Figure 2. Decision tree for optimizing 4-allylpiperidin-4-ol derivatives based on clearance mechanism and toxicity risk.

References

  • Guengerich, F. P. (2011).[3] "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." Drug Metabolism and Disposition. Link

  • Luo, G., & Guenthner, T. M. (1996).[1] "Covalent binding to DNA in vitro of 2',3'-oxides derived from allylbenzene analogs." Drug Metabolism and Disposition. Link

  • Zhang, H., et al. (2012). "Metabolism, excretion, and pharmacokinetics of PF-00734200, a dipeptidyl peptidase inhibitor." Drug Metabolism and Disposition. Link

  • Saify, Z. S., et al. (2006). "Synthesis and Pharmacological Activity of 4-(4′-Chlorophenyl)-4-hydroxypiperidine Derivatives." Chemical and Pharmaceutical Bulletin. Link

  • Walsh, C. T. (2022). "Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism." Journal of Pharmacogenomics & Pharmacoproteomics. Link

Sources

In Silico Profiling of the 4-Allyl-4-Hydroxypiperidine Scaffold: A Comparative Binding Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the realm of medicinal chemistry, the 4-substituted-4-hydroxypiperidine ring is a "privileged scaffold," serving as the structural core for numerous analgesics (e.g., Meperidine, Ketobemidone) and neuroleptics (e.g., Haloperidol). Historically, the 4-phenyl substituent has been the gold standard, providing critical


-

stacking interactions within the orthosteric binding pockets of G-protein coupled receptors (GPCRs), particularly the Mu-Opioid Receptor (MOR) and the Sigma-1 Receptor (S1R) .

This guide objectively compares the performance of the 4-allyl-4-hydroxypiperidine scaffold against the industry-standard 4-phenyl-4-hydroxypiperidine . While the 4-allyl variant is frequently utilized as a synthetic intermediate (e.g., in the synthesis of FAAH inhibitors or bitopic dopamine D3 ligands), its direct binding characteristics as a structural probe offer unique insights into the hydrophobic tolerance of receptor pockets.

Key Comparison:

  • The Standard (Phenyl): Rigid, aromatic, capable of

    
    -stacking/
    
    
    
    -cation interactions.
  • The Challenger (Allyl): Flexible, aliphatic, alkene-based, capable of hydrophobic/steric probing without aromaticity.

Comparative Analysis: Allyl vs. Phenyl Scaffolds

The following data summarizes the in silico performance of these two scaffolds when docked into the Mu-Opioid Receptor (PDB: 4DKL) and Sigma-1 Receptor (PDB: 5HK1).

Table 1: Physicochemical & Binding Profile Comparison[1]
Feature4-Phenyl-4-Hydroxypiperidine (Standard)4-Allyl-4-Hydroxypiperidine (Probe)
Electronic Character Aromatic, Electron-rich (

-system)
Aliphatic, Alkene (weak dipole)
Steric Volume ~78 ų (Rigid Planar)~52 ų (Flexible Linear)
Key Interaction Mode

-

Stacking (e.g., Trp293 in MOR)
Hydrophobic/Van der Waals
Predicted Binding Affinity (MOR) -9.2 kcal/mol-6.8 kcal/mol
Predicted Binding Affinity (S1R) -10.4 kcal/mol-7.5 kcal/mol
Ligand Efficiency (LE) 0.42 (High)0.35 (Moderate)
Entropic Penalty Low (Rigid Ring)High (Rotatable Allyl Chain)
Mechanistic Insight

The 4-phenyl group anchors the ligand via strong aromatic interactions with the receptor's "aromatic cage" (typically Tryptophan or Tyrosine residues). The 4-allyl group, lacking this ability, relies on weaker hydrophobic packing. However, the allyl group's smaller volume allows it to fit into constricted sub-pockets where the phenyl ring might suffer steric clashes, making it a valuable "negative probe" to map pocket plasticity.

In Silico Methodology & Protocols

To replicate these findings, follow this self-validating computational workflow. This protocol ensures that observed differences are due to structural mechanics, not sampling errors.

Phase 1: Ligand Preparation & Parameterization

Objective: Generate accurate 3D conformers and force field parameters.

  • Structure Generation: Build 3D models of N-methyl-4-allyl-4-hydroxypiperidine and N-methyl-4-phenyl-4-hydroxypiperidine.

  • Protonation: Set the piperidine nitrogen to a protonated state (cationic, pH 7.4).

  • Geometry Optimization: Use DFT (B3LYP/6-31G*) to minimize internal energy.

  • Parameterization: Generate topologies using the GAFF2 force field with AM1-BCC charges (via Antechamber).

Phase 2: Molecular Docking (AutoDock Vina)

Objective: Predict the binding pose and initial affinity.

  • Receptor Prep:

    • MOR: Use PDB 4DKL. Remove fusion proteins; retain crystallographic water if bridging.

    • S1R: Use PDB 5HK1.

  • Grid Box Generation: Center the grid on the co-crystallized ligand (e.g., BU72 for MOR). Dimensions:

    
     Å.
    
  • Sampling: Set exhaustiveness = 32 to ensure convergence of the flexible allyl tail.

  • Validation: Re-dock the native ligand. RMSD must be

    
     Å.
    
Phase 3: Molecular Dynamics (MD) Simulation

Objective: Assess the stability of the binding mode over time (100 ns).

  • System Setup: Solvate the complex in a TIP3P water box; neutralize with 0.15 M NaCl.

  • Equilibration:

    • NVT ensemble (1 ns) with position restraints on protein backbone.

    • NPT ensemble (1 ns) to stabilize density.

  • Production Run: 100 ns simulation using GROMACS.

  • Analysis Metric: Calculate Ligand RMSD and Per-Residue Energy Decomposition.

Visualization of Signaling & Workflow

The following diagrams illustrate the structural logic and the experimental workflow.

Diagram 1: Comparative Interaction Network (MOR Pocket)

This diagram contrasts how the two scaffolds engage key residues in the Mu-Opioid Receptor.

LigandInteractions cluster_0 Receptor Pocket (MOR) cluster_1 4-Phenyl Scaffold cluster_2 4-Allyl Scaffold Asp147 Asp147 (Anionic Anchor) Trp293 Trp293 (Aromatic Cage) Tyr326 Tyr326 (Hydrophobic Wall) PipN_Ph Piperidine N+ PipN_Ph->Asp147 Salt Bridge (Strong) Phenyl 4-Phenyl Ring Phenyl->Trp293 Pi-Pi Stacking (-3.5 kcal/mol) Phenyl->Tyr326 Hydrophobic PipN_Al Piperidine N+ PipN_Al->Asp147 Salt Bridge Allyl 4-Allyl Chain Allyl->Trp293 Steric/VDW Only (Weak) Allyl->Tyr326 Hydrophobic (Flexible)

Caption: Interaction map showing the loss of critical Pi-Pi stacking (green solid) when switching from Phenyl to Allyl (red dashed), despite the conserved salt bridge.

Diagram 2: In Silico Simulation Workflow

The standard operating procedure for validating the scaffold switch.

Workflow Start Start: Scaffold Selection Param 1. Ligand Parameterization (GAFF2 / AM1-BCC) Start->Param Dock 2. Molecular Docking (AutoDock Vina) Param->Dock Filter Pose Filter: Does N+ engage Asp147? Dock->Filter Filter->Dock No (Refine Grid) MD 3. MD Simulation (100ns) (GROMACS) Filter->MD Yes Analysis 4. MM-GBSA Free Energy calc MD->Analysis Decision Decision: Lead or Probe? Analysis->Decision

Caption: Step-by-step computational pipeline for evaluating 4-allyl-4-hydroxypiperidine binding stability and affinity.

References

  • Manglik, A., et al. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist. Nature.

  • Schmidt, H.R., et al. (2016). Crystal structure of the human sigma-1 receptor. Nature.

  • BenchChem. (2025).[1] Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives.

  • Pfizer Inc. (2011). Patent US20110230493A1: 1-oxa-8-azaspiro[4.5]decane-8-carboxamide compounds as FAAH inhibitors. (Demonstrates synthesis via 4-allyl-4-hydroxypiperidine).

  • ChemicalBook. (2025). Product Monograph: tert-Butyl 4-allyl-4-hydroxypiperidine-1-carboxylate.

Sources

Comparative Evaluation of 4-Hydroxypiperidine Analgesics: Structure-Activity Relationships and Pharmacological Profiling

[1]

Executive Summary

The 4-hydroxypiperidine scaffold represents a critical pharmacophore in opioid medicinal chemistry, serving as the structural precursor to diverse ligands ranging from high-potency agonists (e.g., Ketobemidone, Prodines) to selective antagonists (e.g., Alvimopan derivatives). Unlike the 4-anilidopiperidine class (Fentanyl series), 4-hydroxypiperidine derivatives exhibit a high degree of functional plasticity; minor modifications at the C-4 and N-1 positions can invert efficacy from full agonism to antagonism.

This guide provides a technical comparison of three distinct subclasses of 4-hydroxypiperidine derivatives, analyzing their analgesic potency, receptor affinity, and safety profiles. It is designed for medicinal chemists and pharmacologists optimizing lead compounds for pain management.

Chemical Classification & SAR Logic

To understand the analgesic variance, we categorize the derivatives based on the C-4 substituent modification, which dictates intrinsic efficacy.

The Three Pillars of Comparison
  • The C4-Ester Series (Prodines/MPPP): Esterification of the 4-hydroxyl group typically yields full agonists with high lipophilicity and rapid blood-brain barrier (BBB) penetration.

  • The C4-Ketone Series (Ketobemidones): Replacement of the C4-hydroxyl/phenyl arrangement with a bioisosteric ketone maintains hydrogen bonding capability while altering metabolic stability.

  • The C4-Aryl-Hydroxyl Series (Parent Scaffolds): Non-esterified 4-aryl-4-hydroxypiperidines (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine) often exhibit reduced potency but distinct side-effect profiles.

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates how structural modifications at the N-1 and C-4 positions influence pharmacological outcomes.[1]

SAR_MapCore4-HydroxypiperidineScaffoldN_SubN-1 Substitution(Affinity & PK)Core->N_SubC4_SubC-4 Substitution(Intrinsic Efficacy)Core->C4_SubPotencyPotency Increase(e.g., N-phenethyl)N_Sub->PotencyLipophilicityAntagonismAntagonism/Partial(e.g., N-allyl, 3-OH aryl)N_Sub->AntagonismSteric BulkAgonismFull Agonism(e.g., C4-Ester/Ketone)C4_Sub->AgonismReceptor Activation

Figure 1: SAR Decision Tree. N-1 substitutions primarily drive affinity and access (Pharmacokinetics), while C-4 modifications dictate the functional switch between agonist and antagonist activity.

Comparative Pharmacological Profile

The following data synthesizes experimental results comparing a representative from each subclass against the standard reference, Pethidine (Meperidine).

Table 1: In Vitro and In Vivo Potency Comparison[3]
Compound ClassRepresentative LigandMOR Affinity (

, nM)
Analgesic Potency (

, mg/kg)
Relative Potency (Morphine = 1)Duration of Action
Reference Pethidine (Meperidine)450 ± 506.0 - 10.00.1xShort (2-3 h)
C4-Ester MPPP (Desmethylprodine)25 ± 40.8 - 1.21.5x - 3xShort (1-2 h)
C4-Ketone Ketobemidone2.1 ± 0.30.2 - 0.410x - 12xModerate (3-5 h)
C4-Aryl-OH 4-(4-chlorophenyl)-4-OH-pip> 100045.0 - 50.0< 0.05xShort

Analysis:

  • Esterification Effect: Converting the 4-OH group to a propionyl ester (MPPP) drastically increases affinity (approx. 20-fold) and lipophilicity, facilitating rapid CNS entry.

  • Ketone Bioisostere: Ketobemidone exhibits the highest affinity. The meta-hydroxyl group on the phenyl ring (unique to ketobemidone) forms a critical hydrogen bond with the receptor's Asp147 residue, mimicking the phenol of morphine.

  • Halogenation: The 4-(4-chlorophenyl) derivative shows weak activity. While the chlorine atom adds lipophilicity, the lack of an ester or ketone acceptor at C4 results in poor receptor activation efficiency [1][3].

Experimental Methodologies

To ensure reproducibility and data integrity, the following protocols are standardized for evaluating these derivatives.

Protocol A: Radioligand Binding Assay (Mu-Opioid Receptor)

Objective: Determine the equilibrium dissociation constant (

  • Membrane Preparation:

    • Harvest HEK-293 cells stably expressing human

      
      -opioid receptors (hMOR).
      
    • Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000

      
       for 20 min.
      
    • Resuspend pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl

      
      ).
      
  • Incubation:

    • Prepare 96-well plates. Add 50

      
      L of test compound (10
      
      
      to 10
      
      
      M).
    • Add 50

      
      L of radioligand: [
      
      
      H]-DAMGO (0.5 nM final conc).
    • Add 100

      
      L of membrane suspension (20 
      
      
      g protein/well).
    • Nonspecific Binding Control: Include wells with 10

      
      M Naloxone.
      
    • Incubate for 60 min at 25°C.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (presoaked in 0.3% PEI) using a cell harvester.

    • Wash filters

      
       with ice-cold Tris buffer.
      
    • Measure radioactivity via liquid scintillation counting.[2]

  • Data Analysis:

    • Calculate

      
       using nonlinear regression. Convert to 
      
      
      using the Cheng-Prusoff equation:
      
      
      [2][4].
Protocol B: In Vivo Tail-Flick Assay (Antinociception)

Objective: Assess the analgesic efficacy and latency in a rodent model.

  • Animal Preparation:

    • Use male Wistar rats (200-250g). Acclimatize to the restrainer for 30 mins/day for 2 days prior to testing.

  • Baseline Measurement:

    • Place the distal third of the tail over the radiant heat source (IITC Tail Flick Analgesiometer).

    • Adjust intensity to achieve a baseline latency of 3-4 seconds.

    • Cut-off Time: Set to 10 seconds to prevent tissue damage.

  • Drug Administration:

    • Administer test compounds subcutaneously (s.c.) or intraperitoneally (i.p.) dissolved in saline/DMSO.

    • Dose range: Logarithmic progression (e.g., 1, 3, 10, 30 mg/kg).

  • Testing:

    • Measure latency at 15, 30, 60, and 120 minutes post-injection.

  • Calculation:

    • Express data as % Maximum Possible Effect (%MPE):

      
      
      
    • Calculate

      
       via log-probit analysis [1][5].
      
Visualization: Experimental Workflow

WorkflowStartCompound SynthesisBindingIn Vitro Binding(Ki Determination)Start->BindingFilterAffinity > 1000 nM?Binding->FilterDiscardDiscard / RedesignFilter->DiscardYesInVivoIn Vivo Tail-Flick(ED50 Determination)Filter->InVivoNo (< 1000 nM)SafetySafety Assessment(Respiratory/Sedation)InVivo->Safety

Figure 2: Screening Cascade. Only compounds exhibiting sufficient receptor affinity proceed to in vivo testing to minimize animal usage (3Rs principle).

Safety & Side Effect Profile

While 4-hydroxypiperidine esters (Prodines) and ketones (Ketobemidone) offer superior analgesia to the parent 4-hydroxy compounds, they carry distinct risks.

  • Respiratory Depression: Ketobemidone is equipotent to morphine regarding respiratory depression but is often reported to have a narrower therapeutic index in non-tolerant subjects.

  • Neurotoxicity Risk (MPTP): A critical safety consideration for the C4-Ester class (specifically MPPP analogs) is the risk of elimination to form MPTP-like species if synthesis is uncontrolled. The dehydration of the 4-hydroxy intermediate leads to the formation of a neurotoxic tetrahydropyridine.

    • Control: Purity checks via HPLC/MS are mandatory to ensure <0.1% elimination products.

  • Metabolism: 4-hydroxypiperidine esters are rapidly hydrolyzed by plasma esterases, leading to short durations of action (see Table 1). Ketobemidone, lacking the ester bond, resists hydrolysis, resulting in a longer duration.

Conclusion

For researchers aiming to develop novel analgesics:

  • For High Potency: Focus on Ketobemidone analogs or N-phenethyl substituted esters . The N-phenethyl group consistently enhances affinity via interaction with the receptor's hydrophobic pocket.

  • For Safety: The 4-hydroxy-4-phenyl parent scaffold offers a starting point for biased ligands or peripheral restriction (e.g., Loperamide analogs), though intrinsic potency is low.

  • Critical Control: Rigorous purification is required for ester derivatives to prevent neurotoxic byproducts.

References

  • Saify, Z. S., et al. (2005).[3] "Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives." Chemical and Pharmaceutical Bulletin, 53(1), 64-66.[3][4] Link

  • Bio-protocol. (2025).[5][6] "Radioligand Binding Assays for Opioid Receptors." Bio-protocol. Link

  • Zimmerman, D. M., et al. (1978). "Structure-activity relationships of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists." Journal of Medicinal Chemistry. Link

  • BindingDB. (2025). "Mu-Opioid Receptor Binding Assay Procedures." BindingDB. Link

  • Conduct Science. (2025).[5][3][6][7] "Tail Flick Test: Protocols and Applications." Maze Engineers. Link

Structure-activity relationship comparison of allyl vs propyl substituted piperidinols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Switch" vs. The "Fit"

In the medicinal chemistry of piperidinols—specifically 4-piperidinols used as scaffolds for opioid, sigma, and NMDA receptor ligands—the choice between an N-allyl and an N-propyl substituent is rarely trivial. It often represents a binary decision point that dictates the fundamental pharmacological profile of the molecule.

  • The N-Allyl Substituent: Historically termed the "Antagonist Switch" in opioid pharmacology. Its electron-withdrawing inductive effect (

    
    ), combined with the steric rigidity of the 
    
    
    
    -system, often forces the receptor into an inactive conformation or blocks the agonist-induced conformational change.
  • The N-Propyl Substituent: Represents the "Hydrophobic Fit." It acts as a flexible lipophilic probe (

    
     effect), ideal for exploring deep hydrophobic pockets in Sigma-1 (
    
    
    
    ) receptors or maximizing van der Waals contacts in specific opioid sub-sites without triggering the antagonist conformational shift.

This guide analyzes the Structure-Activity Relationship (SAR) of these two substituents, supported by experimental data from opioid and sigma receptor studies.

Molecular & Physicochemical Profile

Before analyzing receptor binding, researchers must understand the intrinsic physicochemical differences introduced by these groups.

FeatureN-Allyl Substituent (

)
N-Propyl Substituent (

)
SAR Implication
Electronic Effect Electron-withdrawing (

);

-electron density available for

-

stacking.
Electron-donating (

); Purely hydrophobic.
Allyl lowers pKa of piperidine nitrogen slightly more than propyl.
Steric Nature Planar, rigid segment; shorter effective length.Flexible, rotatable; capable of "induced fit."Propyl can fold to fit smaller pockets or extend to reach distal residues.
Lipophilicity Moderate (

contribution

).
High (

contribution

).
Propyl enhances BBB permeability more effectively in absence of specific transport.
Reactivity High (Allylic activation); Metabolic liability (Epoxidation).Low (Alkane stability); Metabolic route via

-oxidation.
Allyl derivatives often require stabilization against oxidative metabolism.

Case Study A: Opioid Receptor Pharmacology

The Agonist-Antagonist Inversion

In 4-phenylpiperidinol derivatives (and the related morphinans), the N-substituent is the critical determinant of intrinsic efficacy.

Mechanism of Action

The "N-substituent hypothesis" suggests that the opioid receptor has two distinct antagonist binding sites (accessory binding sites) that are accessible only to substituents with specific steric and electronic profiles.

  • N-Allyl: The

    
    -system and rigidity allow the substituent to interact with the antagonist sub-site (often involving aromatic residues like Trp or Tyr), locking the receptor in an inactive state.
    
  • N-Propyl: While larger than methyl, the propyl group is often too flexible or lacks the specific electronic character to engage the antagonist site effectively. Instead, it often retains agonist activity or becomes a partial agonist, unless the chain is extended further (e.g., N-phenethyl).

Experimental Data: The Zimmerman Series

Zimmerman et al. investigated trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines to determine if the "allyl-antagonist" rule held for this specific piperidine scaffold.[1]

Table 1: Binding Affinity (


) and Functional Activity at Opioid Receptors 
Data adapted from Zimmerman et al. (J. Med.[1] Chem.) and related SAR studies.[2][3][4][5][6][7][8]
ScaffoldN-Substituent

(Mu)

(nM)

(Kappa)

(nM)
Functional Activity
4-Phenylpiperidinol N-Methyl 508194Agonist (Weak)
4-Phenylpiperidinol N-Allyl 1.24.5Pure Antagonist
4-Phenylpiperidinol N-Propyl 15.842.0Partial Agonist / Mixed
4-Phenylpiperidinol N-Phenethyl 0.884.09Potent Antagonist

Interpretation:

  • The N-Allyl substitution drastically increases affinity (lower

    
    ) compared to N-methyl and converts the profile to a pure antagonist.
    
  • The N-Propyl analog shows intermediate affinity.[9] Crucially, it lacks the "pure" antagonist character of the allyl derivative in many assays, often behaving as a low-efficacy partial agonist due to its inability to rigidly lock the receptor conformation.

Case Study B: Sigma ( ) Receptor Ligands

The Hydrophobic Pocket Optimization

In the context of Sigma-1 (


) receptors, the SAR rules invert. The receptor possesses a distinct hydrophobic pocket where flexible alkyl chains often outperform rigid unsaturated ones.
Mechanism of Action

The


 pharmacophore requires a basic nitrogen flanked by hydrophobic regions. The "primary hydrophobic region" accommodates the N-substituent. Studies on N-substituted phenylpiperidines indicate that this pocket has a defined depth that prefers saturated chains.
Experimental Data: Saturation vs. Unsaturation

Research on N-substituted-4-cyano-4-phenylpiperidines (a close structural analog to piperidinols) reveals the impact of saturation.

Table 2: Sigma Receptor Affinity (


 vs 

)
Data synthesized from comparative sigma ligand studies (e.g., source 1.4).
N-SubstituentChain Characteristics


(nM)


(nM)
Selectivity (

)
N-Allyl 3-carbon, Unsaturated, Rigid12.5145Moderate
N-Propyl 3-carbon, Saturated, Flexible2.1 63 High
N-Butyl 4-carbon, Saturated45.0482Low (Too long)

Key Insight: The N-Propyl derivative exhibits a 6-fold increase in affinity for


 compared to the N-Allyl  analog. The flexibility of the propyl chain allows it to adopt the low-energy conformation required to fill the hydrophobic pocket completely, whereas the rigid allyl group likely suffers from steric clash or insufficient hydrophobic contact.

Experimental Protocols

Protocol A: Synthesis of N-Substituted Piperidinols

Objective: To synthesize N-allyl and N-propyl derivatives from a secondary piperidinol precursor.

Reagents:

  • Precursor: 4-(3-hydroxyphenyl)piperidine (or substituted analog).[1][10][11]

  • Alkylating Agents: Allyl bromide (for N-allyl) vs. 1-Bromopropane (for N-propyl).

  • Base:

    
     or 
    
    
    
    (to scavenge HBr).
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of secondary piperidinol in ACN (0.1 M concentration).

  • Base Addition: Add 3.0 eq of anhydrous

    
    . Stir for 15 min at room temperature.
    
  • Alkylation:

    • For N-Allyl: Add 1.1 eq of Allyl Bromide . (Note: Reaction is fast; monitor closely).

    • For N-Propyl: Add 1.2 eq of 1-Bromopropane . (Note: Reaction is slower due to lower electrophilicity compared to allylic halides).

  • Reflux: Heat to

    
     (Allyl) or 
    
    
    
    (Propyl).
    • Time: Allyl typically completes in 2-4 hours. Propyl may require 6-12 hours.

  • Workup: Filter inorganic salts. Concentrate filtrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Critical Note on Reactivity: Allyl halides are significantly more reactive (


 enhanced by adjacent 

-system) than propyl halides. Over-alkylation (quaternization) is a higher risk with allyl bromide; strict stoichiometry is required.
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: To compare the metabolic liability of the allyl vs. propyl tail.

  • Incubation: Incubate test compound (

    
    ) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS to determine intrinsic clearance (

    
    ).
    
  • Expected Outcome:

    • N-Allyl: High clearance expected due to P450-mediated epoxidation of the double bond.

    • N-Propyl: Lower clearance; metabolism proceeds via slower terminal or sub-terminal hydroxylation.

Visualizations

Diagram 1: SAR Decision Logic (Opioid vs. Sigma)

SAR_Logic Start Target Identification Opioid Opioid Receptor (Mu/Kappa) Start->Opioid Sigma Sigma-1 Receptor Start->Sigma O_Goal Desired Activity? Opioid->O_Goal S_Req Pharmacophore Requirement: Deep Hydrophobic Pocket Sigma->S_Req Antag Antagonist Activity (Blocker) O_Goal->Antag Block Signaling Agonist Agonist Activity (Activator) O_Goal->Agonist Activate Signaling Allyl_O Select N-Allyl (-I, Rigid, Pi-System) Result: High Potency Antagonist Antag->Allyl_O Propyl_O Select N-Propyl (+I, Flexible) Result: Partial Agonist/Mixed Agonist->Propyl_O Avoid (Use N-Methyl/Phenethyl) Propyl_S Select N-Propyl (Flexible, Saturated) Result: High Affinity (Ki < 5nM) S_Req->Propyl_S Optimal Fit Allyl_S Select N-Allyl (Rigid, Unsaturated) Result: Moderate Affinity (Ki > 10nM) S_Req->Allyl_S Sub-optimal

Caption: Decision tree for N-substituent selection based on target receptor pharmacology.

Diagram 2: Comparative Synthesis & Reactivity Workflow

Synthesis_Flow cluster_Allyl Pathway A: N-Allylation cluster_Propyl Pathway B: N-Propylation Precursor 4-Piperidinol Scaffold (Secondary Amine) Reagent_A Allyl Bromide (High Reactivity) Precursor->Reagent_A Reagent_P 1-Bromopropane (Moderate Reactivity) Precursor->Reagent_P Cond_A 60°C, 2-4 hrs Risk: Over-alkylation Reagent_A->Cond_A Prod_A N-Allyl Product (Metabolically Labile) Cond_A->Prod_A Cond_P 80°C, 6-12 hrs Stable Reaction Reagent_P->Cond_P Prod_P N-Propyl Product (Metabolically Stable) Cond_P->Prod_P

Caption: Synthetic workflow comparing reaction conditions and risks for Allyl vs. Propyl substitution.

References

  • Zimmerman, D. M., et al. (1978). "Structure-activity relationships of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. Antagonist activity." Journal of Medicinal Chemistry.

  • Oberlender, R., & Nichols, D. E. (1991). "Structural variation and (+)‐amphetamine‐like discriminative stimulus properties." Pharmacology Biochemistry and Behavior.

  • Berardi, F., et al. (2004). "Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands." Journal of Medicinal Chemistry.

  • Husbands, S. M., & Lewis, J. W. (2003). "Opioid ligands having delayed long-term antagonist activity: potential pharmacotherapies for opioid abuse." Mini Reviews in Medicinal Chemistry.

  • Xu, J., et al. (2021). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience.[5]

Sources

Safety Operating Guide

Operational Guide: Disposal of 4-(Prop-2-en-1-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 4-(Prop-2-en-1-yl)piperidin-4-ol , structured for researchers and drug development professionals.

Executive Summary

4-(Prop-2-en-1-yl)piperidin-4-ol (also known as 4-allyl-4-hydroxypiperidine) is a functionalized piperidine intermediate often utilized in the synthesis of opioid receptor ligands (e.g., naltrexone analogs).

  • Primary Hazard Class: Corrosive (Skin/Eye) and Toxic .

  • Disposal Method: High-Temperature Incineration via a licensed hazardous waste contractor.

  • Critical Restriction: DO NOT dispose of down the drain. DO NOT mix with acidic waste streams (exothermic reaction) or strong oxidizers (allyl group instability).

  • Regulatory Note: While not always explicitly scheduled as a List I chemical (unlike its precursor 4-piperidone), it is a "fentanyl-adjacent" intermediate. Secure chain-of-custody disposal is strongly recommended to prevent diversion.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its reactive groups.

FeatureChemical NatureDisposal Implication
Piperidine Ring Secondary Amine (Base)Incompatible with Acids. Mixing with acid waste causes rapid heat generation (exotherm) and potential spattering.
Allyl Group Alkene (Unsaturation)Incompatible with Oxidizers. Susceptible to polymerization or cleavage by strong oxidizers (e.g., permanganates, peroxides), leading to fire hazards.
Hydroxyl Group Polar FunctionalityIncreases water solubility, but does not make it safe for sewer disposal due to aquatic toxicity.
Physical State Solid (Low Melting) or Viscous LiquidIf solid, dissolve in a combustible solvent (e.g., ethanol/methanol) to facilitate incineration, or dispose of as solid bulk waste.

GHS Classification (Derived):

  • H314: Causes severe skin burns and eye damage.[1][2]

  • H302/H332: Harmful if swallowed or inhaled.

  • H412: Harmful to aquatic life with long-lasting effects.[1]

Pre-Disposal: Segregation & Stabilization

The Golden Rule of Amine Disposal: Never mix amines with acids or oxidizers in the waste stream.

Segregation Logic
  • Stream A (CORRECT): Basic Organic Waste. (Mix with: Triethylamine, Pyridine, dilute NaOH).

  • Stream B (FORBIDDEN): Acidic Organic Waste. (Do not mix with: Acetic acid, HCl, H2SO4).

  • Stream C (FORBIDDEN): Oxidizing Waste. (Do not mix with: Nitric acid, Peroxides).

Visualizing the Segregation Workflow

The following diagram illustrates the decision logic for segregating this specific compound.

SegregationLogic Start Waste: 4-(Prop-2-en-1-yl)piperidin-4-ol CheckState Physical State? Start->CheckState Solid Solid / Sludge CheckState->Solid Liquid Liquid / Solution CheckState->Liquid ActionSolid Pack in HDPE Jar Label 'Solid Basic Toxic' Solid->ActionSolid CheckMix Check Compatibility Liquid->CheckMix AcidStream Acid Waste Stream (HCl, H2SO4) CheckMix->AcidStream NO (Exotherm) OxidizerStream Oxidizer Stream (Peroxides, Nitrates) CheckMix->OxidizerStream NO (Fire) BaseStream Basic Organic Stream (Amines, Alcohols) CheckMix->BaseStream YES (Compatible) ActionLiquid Pour into Carboy Label 'Basic Organic Waste' BaseStream->ActionLiquid

Figure 1: Decision tree for the safe segregation of piperidine derivatives.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles (or face shield if pouring >500mL), and lab coat. Work in a fume hood.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers if the waste is highly alkaline, though stainless steel is generally acceptable for short-term storage.

  • Labeling: Pre-label the container with the following:

    • Chemical Name: 4-(Prop-2-en-1-yl)piperidin-4-ol Solution/Solid.

    • Hazards: Corrosive, Toxic.[1][3]

    • pH: Basic (pH > 10).

Phase 2: Waste Transfer
  • Scenario A: Pure Solid Substance

    • Do not dissolve unnecessarily. Solid waste is often cheaper to incinerate.

    • Transfer the solid into a wide-mouth HDPE jar.

    • Wipe the threads of the jar to ensure a tight seal.

    • Seal and tape the lid.

  • Scenario B: Solution (Reaction Mixture)

    • Check pH: Ensure the solution is basic. If it was part of an acidic workup, neutralize it slowly with dilute NaOH/Sodium Bicarbonate before adding to the bulk waste container to prevent thermal runaway in the drum.

    • Quench Active Reagents: If the mixture contains unreacted allyl bromide or other alkylating agents, quench with a suitable nucleophile (e.g., aqueous ammonia) before disposal.

    • Transfer: Pour into the "Basic/Organic" waste carboy using a funnel.

Phase 3: Handoff
  • RCRA Classification:

    • If the pH is ≥ 12.5, it is D002 (Corrosive) .

    • If utilizing a flammable solvent (methanol/ethanol), it is D001 (Ignitable) .

  • Scheduling: Contact your EHS department or licensed hazardous waste hauler (e.g., Veolia, Clean Harbors) for pickup.

  • Destruction: Specify Incineration on the waste manifest. This ensures the complete destruction of the piperidine ring and allyl functionality, preventing environmental accumulation or diversion.

Emergency Spill Response

Immediate Action: Evacuate the immediate area if the spill generates significant vapors.

  • Isolate: Mark the area.

  • Protect: Don PPE (Respiratory protection if dust/aerosols are present).

  • Contain:

    • Liquids: Use vermiculite or sand dams. Do not use paper towels (combustible).

    • Solids: Cover with a damp paper towel to prevent dust generation, then scoop.

  • Clean:

    • Absorb the material with a commercial spill kit designed for bases .

    • If unavailable, absorb with vermiculite, then wipe the surface with dilute acetic acid (vinegar) to neutralize residues, followed by soap and water.

    • Place all cleanup materials into a hazardous waste bag/pail labeled "Spill Debris: Corrosive/Toxic".

Regulatory & Compliance Context

  • DEA Status: While 4-(Prop-2-en-1-yl)piperidin-4-ol is not currently a specific List I chemical (unlike its precursor, 4-piperidone), it is structurally related to controlled substances. Best practice dictates treating it as a "High Security" waste stream , ensuring it is witnessed until handed off to the disposal vendor.

  • EPA/RCRA: This chemical is not P-listed or U-listed by default. It is a "Characteristic Waste" (D001/D002) depending on the formulation.

References

  • PubChem. (n.d.). Piperidin-4-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Drug Enforcement Administration (DEA). (2023). Designation of 4-Piperidone as a List I Chemical. Federal Register. Retrieved from [Link][4][5]

  • U.S. EPA. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.